molecular formula C10H18O2 B3029647 Ethyl (E)-oct-2-enoate CAS No. 7367-82-0

Ethyl (E)-oct-2-enoate

Cat. No.: B3029647
CAS No.: 7367-82-0
M. Wt: 170.25 g/mol
InChI Key: AISZSTYLOVXFII-CMDGGOBGSA-N
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Description

Ethyl 2-octenoate is the fatty acid ethyl ester of 2-octenoic acid. It has a role as a metabolite.
2-Octenoic acid, ethyl ester has been reported in Carica papaya with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZSTYLOVXFII-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020036
Record name Ethyl (E)-oct-2-enoate
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Green-fruity aroma
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fats, Soluble (in ethanol)
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.888-0.894 (20°)
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7367-82-0, 2351-90-8
Record name Ethyl (E)-2-octenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octenoic acid, ethyl ester
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Record name Ethyl 2-octenoate, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octenoic acid, ethyl ester
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Record name Ethyl (E)-oct-2-enoate
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Record name Ethyl oct-2-enoate
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Record name Ethyl (E)-oct-2-enoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-OCTENOATE, (2E)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-oct-2-enoate, a volatile organic compound found in some fruits, is an unsaturated ester with potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, it explores the current understanding of the biological activities of related unsaturated esters, offering insights into the potential pharmacological relevance of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity aroma. Its fundamental properties are summarized in the table below, providing a valuable resource for researchers and chemists.[1][2]

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[1][2][3]
Molecular Weight 170.25 g/mol [1][2]
CAS Number 7367-82-0[1][2]
Appearance Colorless liquid[4]
Boiling Point 222 °C (lit.)[5]
Density 0.883 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.4410 (lit.)[5]
Solubility Insoluble in water; soluble in ethanol (B145695) and fats.[1]
Flash Point 90.56 °C (195.00 °F)[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two most common and effective methods are the Wittig reaction and Fischer esterification.

Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds, offering good control over stereochemistry. For the synthesis of this compound, a stabilized phosphorus ylide is reacted with hexanal (B45976). The stabilized ylide generally favors the formation of the (E)-isomer.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexanal (1.0 equivalent) in anhydrous toluene.

  • Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the crude mixture by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

  • Characterize the final product using spectroscopic methods (NMR, IR, MS).

Wittig_Reaction Hexanal Hexanal Intermediate Betaine/Oxaphosphetane Intermediate Hexanal->Intermediate Ylide Ethyl (triphenylphosphoranylidene)acetate Ylide->Intermediate Toluene Toluene (solvent) Reflux Toluene->Intermediate Product This compound Intermediate->Product Elimination Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Caption: Stepwise process of Fischer esterification for this compound synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~0.89t~6.8-CH₃ (terminal methyl)
~1.25-1.35m-CH₂- (x3)
~1.28t7.1O-CH₂-CH₃
~2.18q~7.0-CH₂-CH=
~4.17q7.1O-CH₂-CH₃
~5.80dt15.6, 1.5=CH-C=O
~6.95dt15.6, 7.0-CH=CH-C=O
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
14.0-CH₃ (terminal methyl)
14.3O-CH₂-CH₃
22.5-CH₂-
27.9-CH₂-
31.3-CH₂-
32.1-CH₂-CH=
60.1O-CH₂-
121.2=CH-C=O
149.8-CH=CH-C=O
166.7C=O

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. [1]

Wavenumber (cm⁻¹) Vibrational Mode
~2958, 2931, 2860 C-H stretching (alkane)
~1725 C=O stretching (α,β-unsaturated ester)
~1655 C=C stretching (alkene)
~1265, 1178 C-O stretching (ester)

| ~980 | =C-H bending (trans-alkene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern is characteristic of an ethyl ester with an unsaturated alkyl chain.

m/z Fragment Interpretation
170[C₁₀H₁₈O₂]⁺Molecular ion (M⁺)
141[M - C₂H₅]⁺Loss of the ethyl group
125[M - OC₂H₅]⁺Loss of the ethoxy group
97[C₆H₉O]⁺McLafferty rearrangement
83[C₅H₇O]⁺
55[C₄H₇]⁺

Mass Spectrometry Fragmentation Pathway:

MS_Fragmentation M [C₁₀H₁₈O₂]⁺ m/z = 170 M_minus_Et [M - C₂H₅]⁺ m/z = 141 M->M_minus_Et - •C₂H₅ M_minus_OEt [M - OC₂H₅]⁺ m/z = 125 M->M_minus_OEt - •OC₂H₅ McLafferty [C₆H₉O]⁺ m/z = 97 M->McLafferty McLafferty rearrangement

Caption: Major fragmentation pathways of this compound in mass spectrometry.

Potential Biological Activity and Relevance in Drug Development

While direct studies on the biological activity of this compound are limited, the broader class of unsaturated fatty acid esters has garnered significant interest in the scientific community for their diverse biological roles.

Unsaturated fatty acids and their derivatives are known to possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. Some unsaturated fatty acid esters have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • MAPK Pathway: The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis, and it also plays a crucial role in the inflammatory response. Certain unsaturated fatty acids can modulate the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, leading to a downstream anti-inflammatory effect.

Given its structure as an α,β-unsaturated ester, this compound possesses a Michael acceptor functionality. This reactive site could potentially interact with nucleophilic residues (such as cysteine) in proteins, including transcription factors and enzymes involved in inflammatory signaling. This covalent modification could be a mechanism by which it exerts biological effects.

Signaling_Pathway cluster_0 Potential Action of this compound cluster_1 Cellular Signaling cluster_2 Inflammatory Response Compound This compound NFkB NF-κB Pathway Compound->NFkB Inhibition? MAPK MAPK Pathway Compound->MAPK Modulation? Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (e.g., COX-2, iNOS) NFkB->Enzymes MAPK->Cytokines MAPK->Enzymes

References

An In-depth Technical Guide to the Physical Properties of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl (E)-oct-2-enoate. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a visual representation of a key experimental workflow.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsConditions
Molecular Formula C₁₀H₁₈O₂--
Molecular Weight 170.25 g/mol -
Appearance Colorless to pale yellow liquid--
Boiling Point 191.00 to 192.00°C@ 760.00 mm Hg
94.00°C@ 30.00 mm Hg
Density 0.887 to 0.891g/cm³@ 25.00 °C
Refractive Index 1.43800 to 1.44200-@ 20.00 °C
Solubility in Water 52.1mg/L@ 25 °C (estimated)
Solubility in Organic Solvents Soluble-Alcohol, Fats
Flash Point 90.56°CTag Closed Cup
Vapor Pressure 0.146mmHg@ 25.00 °C (estimated)
Vapor Density 5.8-(Air = 1)

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and accurate technique.[1][2][3][4]

Apparatus:

  • Thiele tube or a beaker for a heating bath (e.g., paraffin (B1166041) oil)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or hot plate

  • Stand and clamps

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube or heating bath.

  • The heating bath is gently heated. Initially, a slow stream of bubbles will emerge from the capillary tube as the air inside expands.

  • As the temperature approaches the boiling point, the rate of bubbling will increase as the liquid's vapor fills the capillary.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

  • Heating is then discontinued. The liquid will begin to be drawn into the capillary tube as the apparatus cools and the vapor pressure inside the capillary drops.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.[5][6][7][8]

Apparatus:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The temperature of the water is recorded.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried.

  • The pycnometer filled with the sample is weighed (m₃).

  • The density of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.[9][10][11][12][13]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Soft tissue

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

  • The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

  • The two prisms are closed and locked together.

  • Water from the constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature (e.g., 20°C).

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The coarse adjustment knob is turned until the light and dark fields are visible in the eyepiece.

  • The fine adjustment knob is used to bring the dividing line between the light and dark fields exactly onto the center of the crosshairs. If a colored band is visible, the dispersion compensator is adjusted to get a sharp, colorless line.

  • The refractive index is read directly from the instrument's scale.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Graduated cylinder or pipette

  • Vortex mixer or stirring rod

Procedure for Solubility in Water:

  • A small, measured amount of this compound (e.g., 0.1 g) is added to a test tube.

  • A measured volume of deionized water (e.g., 3 mL) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by shaking for a set period.

  • The mixture is allowed to stand and is then observed.

  • Solubility is determined by visual inspection. If the liquid forms a single, clear phase with the water, it is considered soluble. If it forms a cloudy suspension or separate layers, it is considered insoluble or sparingly soluble.[14][15][16][17]

Procedure for Solubility in Organic Solvents (e.g., Ethanol):

  • The same procedure as for water is followed, but with the organic solvent instead of water.

  • Miscibility is observed. If the two liquids form a homogeneous solution, they are miscible (soluble).

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The Tag Closed Cup method is a standard test for liquids with low viscosity.[18][19][20][21]

Apparatus:

  • Tag Closed Cup Tester

  • Thermometer

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • The sample cup of the Tag Closed Cup Tester is filled with this compound to the filling mark.

  • The lid is closed, and the thermometer is placed in its holder.

  • The sample is heated at a slow, constant rate.

  • At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the determination of the boiling point of this compound using the capillary method.

BoilingPointDetermination start Start prep_sample Prepare Sample: Place this compound in a fusion tube. start->prep_sample insert_capillary Insert inverted sealed capillary tube into the fusion tube. prep_sample->insert_capillary assemble_apparatus Assemble Apparatus: Attach fusion tube to thermometer and place in heating bath. insert_capillary->assemble_apparatus heat_sample Gently heat the sample. assemble_apparatus->heat_sample observe_bubbles Observe for a rapid and continuous stream of bubbles. heat_sample->observe_bubbles observe_bubbles->heat_sample No stop_heating Stop heating. observe_bubbles->stop_heating Yes cool_observe Allow to cool and observe when liquid enters the capillary. stop_heating->cool_observe record_bp Record the temperature. This is the boiling point. cool_observe->record_bp end End record_bp->end

Boiling Point Determination Workflow

References

Spectroscopic and Synthetic Profile of Ethyl (E)-oct-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to ethyl (E)-oct-2-enoate. This unsaturated ester is of interest in various fields, including flavor and fragrance chemistry, as well as a potential synthon in organic synthesis. This document presents its key spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visualization of its metabolic fate via the β-oxidation pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.97dt15.6, 7.0H-3
~5.81dt15.6, 1.5H-2
4.18q7.1-OCH₂CH₃
2.21qd7.0, 7.3H-4
1.45sextet7.3H-5
1.30-1.25m-H-6, H-7
1.28t7.1-OCH₂CH₃
0.88t7.0H-8

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical values for similar structures and available literature.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
166.5C-1 (C=O)
149.0C-3
121.0C-2
60.1-OCH₂CH₃
32.2C-4
31.2C-6
27.9C-5
22.5C-7
14.2-OCH₂CH₃
14.0C-8

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical values for similar structures and available literature.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2958, 2931, 2873StrongC-H stretch (alkane)
1724StrongC=O stretch (α,β-unsaturated ester)
1655MediumC=C stretch (alkene)
1265StrongC-O stretch (ester)
1178StrongC-O stretch (ester)
1038MediumC-O stretch
982Medium=C-H bend (trans)

Note: Spectrum typically recorded as a neat film.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
1705[M]⁺
12545[M - OCH₂CH₃]⁺
99100[M - CH₂CH₂CH₂CH₃ - H]⁺ (McLafferty rearrangement)
8130[C₆H₉]⁺
7355[COOCH₂CH₃]⁺
5560[C₄H₇]⁺
4340[C₃H₇]⁺
2950[CH₂CH₃]⁺

Note: Electron Ionization (EI) at 70 eV. Fragmentation patterns are predicted based on typical ester fragmentation and may vary.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of α,β-unsaturated esters, which can be adapted for this compound.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

HWE_Reaction reagent1 Triethyl phosphonoacetate intermediate1 Phosphonate ylide reagent1->intermediate1 1. Deprotonation reagent2 Hexanal intermediate2 Betaine intermediate reagent2->intermediate2 base NaH in THF base->intermediate1 intermediate1->intermediate2 2. Nucleophilic attack intermediate3 Oxaphosphetane intermediate2->intermediate3 3. Cyclization product This compound intermediate3->product 4. Elimination byproduct Diethyl phosphate intermediate3->byproduct

Horner-Wadsworth-Emmons Synthesis Workflow
Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a solution of this compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy:

  • Place a drop of neat this compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS):

  • Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) into a mass spectrometer, typically via a gas chromatograph (GC-MS).

  • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

  • Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

Biological Context: β-Oxidation Pathway

This compound, as a fatty acid ester, is expected to be metabolized via the β-oxidation pathway after hydrolysis to (E)-oct-2-enoic acid. The presence of the double bond at the C-2 position necessitates a slightly modified pathway compared to saturated fatty acids. The following diagram illustrates the key steps in the β-oxidation of an activated C8 unsaturated fatty acid.

Beta_Oxidation cluster_0 Mitochondrial Matrix start (E)-Oct-2-enoyl-CoA intermediate1 3-Hydroxyoctanoyl-CoA start->intermediate1 Hydration step1 Enoyl-CoA Hydratase intermediate2 3-Ketooctanoyl-CoA intermediate1->intermediate2 Oxidation (NAD⁺ → NADH + H⁺) step2 3-Hydroxyacyl-CoA Dehydrogenase product1 Hexanoyl-CoA intermediate2->product1 Thiolytic Cleavage (CoA-SH) product2 Acetyl-CoA intermediate2->product2 step3 Thiolase outside Further β-Oxidation Cycles product1->outside tca Citric Acid Cycle product2->tca

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl (E)-oct-2-enoate. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol for spectral acquisition. A visual representation of the molecular structure and proton environments is also included to aid in spectral interpretation.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl3), is summarized in the table below.

Proton Assignment (Structure Label) Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
H-25.81dt15.6, 1.51H
H-36.96dt15.6, 7.01H
H-4~2.21m-2H
H-5, H-6, H-71.25-1.45m-6H
H-80.89t7.23H
H-1'4.18q7.12H
H-2'1.28t7.13H

Note: The chemical shifts for protons H-4, H-5, H-6, and H-7 are based on typical values for similar structures and may vary slightly.

The trans-configuration of the double bond is confirmed by the large vicinal coupling constant (J = 15.6 Hz) between the vinylic protons H-2 and H-3[1].

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup

  • The 1H NMR spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl3 solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

2.3. Data Acquisition Parameters

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

  • Acquisition Time: An acquisition time of 3-4 seconds is used.

  • Spectral Width: A spectral width of 10-12 ppm is set.

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

2.4. Data Processing

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking is carried out to identify the chemical shifts of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the data in the table above.

Ethyl_E_oct_2_enoate cluster_structure C8 C H8_1 H C8->H8_1 H8_2 H C8->H8_2 H8_3 H C8->H8_3 C7 C C8->C7 H7_1 H C7->H7_1 H7_2 H C7->H7_2 C6 C C7->C6 H6_1 H C6->H6_1 H6_2 H C6->H6_2 C5 C C6->C5 H5_1 H C5->H5_1 H5_2 H C5->H5_2 C4 C C5->C4 H4_1 H C4->H4_1 H4_2 H C4->H4_2 C3 C C4->C3 H3 H C3->H3 C2 C C3->C2 H2 H C2->H2 C1 C C2->C1 O1 O C1->O1 O2 O C1->O2 C1_prime C O2->C1_prime H1_prime1 H C1_prime->H1_prime1 H1_prime2 H C1_prime->H1_prime2 C2_prime C C1_prime->C2_prime H2_prime1 H C2_prime->H2_prime1 H2_prime2 H C2_prime->H2_prime2 H2_prime3 H C2_prime->H2_prime3 label_H8 H-8 label_H7 H-7 label_H6 H-6 label_H5 H-5 label_H4 H-4 label_H3 H-3 label_H2 H-2 label_H1_prime H-1' label_H2_prime H-2'

Caption: Molecular structure of this compound with proton labels.

References

In-Depth Technical Guide to 13C NMR Analysis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Ethyl (E)-oct-2-enoate. It includes predicted spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for the analysis process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Predicted 13C NMR Spectral Data

While a publicly available, fully assigned experimental 13C NMR spectrum for this compound is not readily accessible, a reliable prediction of the chemical shifts can be made based on the analysis of structurally similar α,β-unsaturated esters and established chemical shift increments. The predicted data, assuming the spectrum is recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in Table 1.

The structure and carbon numbering of this compound are as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomAssignmentPredicted Chemical Shift (δ, ppm)Notes
1CH₃ (octyl)~14.0Terminal methyl group of the octyl chain.
2CH₂~22.5Methylene group adjacent to the terminal methyl.
3CH₂~31.5Methylene group in the octyl chain.
4CH₂~28.0Methylene group in the octyl chain.
5CH₂~32.0Methylene group allylic to the double bond.
6=CH~144.0β-olefinic carbon, deshielded by the carbonyl group.
7=CH~123.0α-olefinic carbon.
8C=O~166.5Carbonyl carbon of the ester.
9O-CH₂~60.0Methylene group of the ethyl ester.
10CH₃ (ethyl)~14.2Methyl group of the ethyl ester.

Experimental Protocol for 13C NMR Analysis

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar organic compounds like this compound.[1]

  • Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the analyte dissolved in 0.6-0.7 mL of CDCl₃ is recommended.[1][2]

  • Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of CDCl₃ to the vial.

    • Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[3]

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For more quantitative results, a longer delay of at least 5 times the longest T1 of the carbon nuclei should be used.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm is appropriate to cover the expected range of carbon chemical shifts.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

  • Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

For quantitative 13C NMR , modifications to the standard protocol are necessary to ensure accurate integration of the signals. This involves using a longer relaxation delay (D1) of at least 5 times the T1 of the slowest relaxing carbon (often quaternary carbons) and employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[4] The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can also be used to shorten the T1 relaxation times and reduce the required experimental time.[4]

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of a compound such as this compound.

G Workflow for 13C NMR Analysis cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation & Reporting SamplePrep Sample Preparation (Dissolution in CDCl3) TubeFilling NMR Tube Filling & Filtration SamplePrep->TubeFilling SpectrometerSetup Spectrometer Setup (Lock, Tune, Shim) TubeFilling->SpectrometerSetup Insert Sample Acquisition 13C NMR Data Acquisition (Set Parameters, Run Experiment) SpectrometerSetup->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Referencing Chemical Shift Referencing (to Solvent Peak) Processing->Referencing PeakPicking Peak Picking & Integration Referencing->PeakPicking Assignment Spectral Assignment (Assign peaks to carbons) PeakPicking->Assignment Interpretation Structural Interpretation Assignment->Interpretation Reporting Data Reporting (Table of Chemical Shifts) Interpretation->Reporting

Caption: Logical workflow for 13C NMR analysis.

This technical guide provides a foundational understanding of the 13C NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data, researchers can confidently acquire and interpret the 13C NMR spectrum of this compound, aiding in its structural verification and purity assessment.

References

Mass Spectrometry of Ethyl (E)-oct-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the mass spectrometry of Ethyl (E)-oct-2-enoate, a compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its fragmentation patterns under electron ionization, experimental protocols for its analysis, and a visual representation of its mass spectral behavior.

Introduction

This compound (C10H18O2) is an unsaturated fatty acid ester with a molecular weight of 170.25 g/mol .[1][2][3] Its structure, featuring a double bond conjugated to the carbonyl group, leads to a characteristic fragmentation pattern in mass spectrometry, which is crucial for its identification and structural elucidation. Electron ionization (EI) mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for analyzing volatile compounds like this compound.[4]

Electron Ionization Mass Spectrometry Data

Upon electron ionization, this compound undergoes fragmentation, producing a series of characteristic ions. The mass spectrum is typically dominated by fragments resulting from cleavages influenced by the ester functional group and the double bond. The quantitative data from the electron ionization mass spectrum of this compound is summarized in Table 1.

Table 1: Key Fragment Ions and Relative Abundance for this compound

m/zProposed Fragment IonRelative Abundance (%)
27[C2H3]+20.8
29[C2H5]+43.0
41[C3H5]+37.7
55[C4H7]+59.8
68[C5H8]+24.0
81[C6H9]+Not Reported
99[M-C5H11]+Not Reported
101[C5H9O2]+Not Reported
125[M-OC2H5]+Not Reported
170[M]+• (Molecular Ion)Trace

Data compiled from the NIST Mass Spectrometry Data Center and ChemicalBook.[1][5]

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). Due to the presence of the α,β-unsaturation, the molecular ion peak is often weak or absent.[6] The major fragmentation pathways are described below and illustrated in the accompanying diagram.

  • Loss of the ethoxy group (-OC2H5): Cleavage of the C-O bond results in the formation of an acylium ion at m/z 125.

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, leading to a neutral alkene and a charged enol.

  • Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of an ethyl radical (•C2H5) or an ethoxy radical (•OC2H5).[4]

  • Cleavage along the alkyl chain: Fragmentation along the hydrocarbon chain leads to a series of characteristic hydrocarbon ions, typically separated by 14 Da (CH2).

Below is a DOT script for a Graphviz diagram illustrating the primary fragmentation pathways of this compound.

Fragmentation_Pathway M_ion This compound [M]+• m/z 170 frag_125 [M - OC2H5]+ m/z 125 M_ion->frag_125 - •OC2H5 frag_99 [M - C5H11]+ m/z 99 M_ion->frag_99 - •C5H11 frag_125->frag_99 - C2H2 frag_81 [C6H9]+ m/z 81 frag_125->frag_81 - C2H2O frag_101 [C5H9O2]+ m/z 101 frag_55 [C4H7]+ m/z 55 frag_99->frag_55 - C3H6

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

Samples containing this compound should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a final concentration of approximately 10-100 µg/mL.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., VF-5MS), is commonly used.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[5]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-300.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[5]

4.4. Data Analysis

The acquired mass spectra are compared with reference spectra in mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.[1] The fragmentation pattern, including the presence of key ions and their relative abundances, is used for structural confirmation.

Conclusion

The mass spectrometry of this compound provides a distinct fragmentation pattern that allows for its confident identification. The combination of the molecular ion information (when present) and the characteristic fragment ions, particularly those resulting from cleavages influenced by the conjugated system, serves as a reliable fingerprint. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the analysis and characterization of this and related unsaturated esters.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl (E)-oct-2-enoate, a key fragrance and flavor compound. This document details the expected vibrational frequencies, provides a detailed experimental protocol for acquiring high-quality spectra, and presents a logical workflow for the spectroscopic analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes. For this compound, an α,β-unsaturated ester, IR spectroscopy is instrumental in confirming the presence of key functional groups, including the ester carbonyl (C=O), the carbon-carbon double bond (C=C), and the various carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds.

The trans- (E) configuration of the double bond also influences the vibrational spectrum, providing a unique fingerprint for this specific isomer. This guide will delve into the characteristic absorption bands that define the IR spectrum of this compound.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound based on established ranges for α,β-unsaturated esters. These values are critical for the identification and characterization of the compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~2960-2850StrongC-H StretchAlkyl (CH₃, CH₂)
~1730-1715StrongC=O Stretchα,β-unsaturated Ester
~1650MediumC=C StretchAlkene
~1250-1200StrongC-O Stretch (asymmetric)Ester
~1100-1000StrongC-O Stretch (symmetric)Ester
~980Medium=C-H Bend (out-of-plane)trans-Alkene

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

High-quality infrared spectra of liquid samples like this compound are efficiently obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique requires minimal sample preparation and provides excellent reproducibility.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[1]

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the ambient environment.

  • Sample Application:

    • Place a small drop (typically 1-2 drops) of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the absorption maxima.

    • Correlate the observed peaks with the known vibrational frequencies of the functional groups present in this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis by wiping away the sample with a soft cloth and an appropriate solvent.

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment, from sample preparation to final data interpretation.

FTIR_Workflow Logical Workflow of an Infrared Spectroscopy Experiment cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain this compound Sample Clean Clean ATR Crystal Sample->Clean Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process Spectrum (Background Correction) Acquire->Process PeakPick Identify Peak Wavenumbers Process->PeakPick Assign Assign Vibrational Modes PeakPick->Assign Interpret Interpret Spectrum and Characterize Sample Assign->Interpret

References

An In-depth Technical Guide to Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7367-82-0

This technical guide provides a comprehensive overview of Ethyl (E)-oct-2-enoate, a significant unsaturated fatty acid ester. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its potential biological relevance.

Compound Identification and Properties

This compound, also known as ethyl trans-2-octenoate, is an organic compound classified as a fatty acid ester. It is recognized by the CAS number 7367-82-0.[1] This ester is characterized by a fruity aroma and is found in some natural sources, such as Carica papaya.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7367-82-0[1]
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol
Boiling Point 94.0 °C @ 30.00 mm Hg[3]
Specific Gravity 0.8870 to 0.8910 @ 25.00 °C
Refractive Index 1.4380 to 1.4420 @ 20.00 °C
Flash Point 195.00 °F (90.56 °C)
Solubility Insoluble in water; soluble in alcohol[2]
Appearance Colorless clear liquid
Kovats Retention Index 1224, 1226 (Standard non-polar column)[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound in a research setting. Below are representative methodologies based on established chemical reactions for similar compounds.

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones and is particularly effective for producing (E)-isomers when using stabilized ylides.[4][5]

Protocol:

  • Preparation of the Wittig Reagent (Ethyl (triphenylphosphoranylidene)acetate):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add triphenylphosphine (B44618) (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add ethyl bromoacetate (B1195939) (1.0 equivalent) to the suspension.

    • Allow the mixture to warm to room temperature and stir overnight. The formation of a white precipitate of the phosphonium (B103445) salt will be observed.

    • Filter the phosphonium salt, wash it with cold anhydrous diethyl ether, and dry it under a vacuum.

    • To a suspension of the dried phosphonium salt in anhydrous THF at 0 °C, slowly add a strong base such as sodium hydride (1.0 equivalent). Stir the mixture until the ylide is formed, typically indicated by a color change.

  • Reaction with Hexanal (B45976):

    • In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve hexanal (1.0 equivalent) in anhydrous THF.

    • Cool the hexanal solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Wittig reagent solution from the previous step to the hexanal solution via a cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[6][7][8]

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine (E)-oct-2-enoic acid (1.0 equivalent) and a large excess of absolute ethanol (B145695) (which also serves as the solvent).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction Execution:

    • Heat the mixture to reflux and stir for 4-6 hours. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[9] The NIST Chemistry WebBook provides mass spectral data for this compound.[1][10]

Instrumental Parameters (Representative):

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 7000D MS/MS or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other biologically active fatty acid esters suggests potential roles in cellular signaling. Unsaturated fatty acids are known to modulate membrane fluidity and are precursors to various signaling molecules.[2][11] Short-chain fatty acids (SCFAs), which share the ester functional group, are well-known to interact with G-protein-coupled receptors (GPCRs) like FFAR2 and FFAR3, and to inhibit histone deacetylases (HDACs), thereby influencing inflammation, glucose, and lipid metabolism.[12][13][14][15]

Based on this, a plausible hypothesis is that this compound could interact with cell surface receptors or intracellular targets to modulate signaling cascades involved in metabolic regulation and inflammatory responses.

Mandatory Visualizations

Synthesis_Workflow cluster_wittig Wittig Reaction Synthesis start Start Materials: Hexanal Ethyl (triphenylphosphoranylidene)acetate reaction Wittig Reaction (THF, 0°C to RT) start->reaction workup Aqueous Work-up (NH4Cl quench, Ether extraction) reaction->workup purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification product This compound purification->product

A representative workflow for the synthesis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EEO This compound GPCR G-Protein Coupled Receptor (e.g., FFAR2/FFAR3) EEO->GPCR Binds G_protein G-protein Activation GPCR->G_protein Activates AC Adenylate Cyclase Inhibition G_protein->AC Inhibits MAPK MAPK Pathway Activation G_protein->MAPK cAMP Decreased cAMP AC->cAMP Leads to PKA PKA Inactivation cAMP->PKA Transcription Modulation of Gene Transcription PKA->Transcription MAPK->Transcription

A proposed signaling pathway for this compound.

References

An In-depth Technical Guide to Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl (E)-oct-2-enoate, a compound of interest in various scientific and industrial applications. This document outlines its molecular characteristics, provides available quantitative data, and describes a general synthetic approach and analytical workflow.

Core Molecular Information

This compound is an unsaturated fatty acid ester. Its molecular structure consists of an eight-carbon chain with a double bond between the second and third carbon atoms in the trans (E) configuration, and an ethyl ester group at one end.[1] The molecular formula for this compound is C10H18O2.[1][2][3]

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC10H18O2[1][2][3]
Molecular Weight170.25 g/mol [2][3]
CAS Registry Number7367-82-0[1]
Boiling Point94.0 °C @ 30.0 mmHg[2]
Specific Gravity0.8870 to 0.8910 @ 25 °C[4]
Refractive Index1.4380 to 1.4420 @ 20 °C[4]
Flash Point90.56 °C (195.00 °F)[4]
SolubilityInsoluble in water; soluble in alcohol[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of (E)-oct-2-enoic acid with ethanol (B145695) in the presence of an acid catalyst. A representative, though not fully detailed, synthetic reference can be found in the journal Synthesis, page 58, from 1982.[6]

General Procedure:

  • (E)-oct-2-enoic acid is dissolved in an excess of anhydrous ethanol .

  • A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid , is added to the mixture.

  • The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the excess ethanol is removed under reduced pressure.

  • The residue is then dissolved in an organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Reactants Reactants: (E)-oct-2-enoic acid Ethanol Acid Catalyst Reaction Esterification Reaction (Reflux) Reactants->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical_Workflow Sample This compound Sample GC Gas Chromatography (GC) Sample->GC MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Sample->FTIR Data_Analysis Data Analysis and Structure Confirmation GC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Caption: A logical workflow for the analytical characterization of this compound.

References

Boiling point of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Boiling Point of Ethyl (E)-oct-2-enoate

This technical guide provides a comprehensive overview of the boiling point of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, experimental protocols for boiling point determination, and a logical workflow for this process.

Physicochemical Properties

This compound is an organic compound, specifically a fatty acid ethyl ester.[1] Its physical and chemical characteristics are crucial for its handling, purification, and application in various chemical syntheses. The boiling point is a key indicator of its volatility and is essential data for distillation-based purification methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. The boiling point is provided at both standard atmospheric pressure and under reduced pressure, which is common for compounds of this molecular weight to prevent decomposition at high temperatures.

PropertyValueSource
Boiling Point 191.00 to 192.00 °CThe Good Scents Company[2]
(at 760.00 mm Hg)
Boiling Point 94.00 °CPubChem[3], The Good Scents Company[2]
(at 30.00 mm Hg)
Molecular Formula C₁₀H₁₈O₂PubChem[3], The Good Scents Company[2], Stenutz[4]
Molecular Weight 170.25 g/mol PubChem[3], The Good Scents Company[2], Stenutz[4]
CAS Number 7367-82-0The Good Scents Company[2], Stenutz[4]
Density 0.883 g/mLStenutz[4]
Refractive Index 1.438 to 1.442 (@ 20.00 °C)The Good Scents Company[2]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Accurate determination is critical for compound identification and purification. Two standard methods are detailed below.

Method 1: Thiele Tube Method (Micro-scale)

This method is ideal for small sample quantities (less than 0.5 mL).[6]

Apparatus:

  • Thiele tube

  • High-temperature mineral oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with this compound.[6]

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.[6]

  • Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb.[6]

  • Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil in the main body of the tube. Heat the side arm of the Thiele tube gently and continuously with a burner.[6]

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a vigorous and continuous stream of bubbles is observed.[6]

  • Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.

Method 2: Simple Distillation (Macro-scale)

This method is suitable when a larger quantity of the substance (at least 5 mL) is available and can simultaneously serve as a purification step.[6]

Apparatus:

  • Distillation flask (round-bottom)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or sand bath

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Setup: Assemble a simple distillation apparatus. Place at least 5 mL of this compound and a few boiling chips into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor as it passes into the condenser.[6]

  • Heating: Begin heating the flask. The liquid will eventually boil, and its vapor will rise and enter the condenser.

  • Equilibrium: The temperature on the thermometer will rise and then stabilize. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point of the liquid.[6]

  • Data Recording: Record the stable temperature reading as the boiling point. Also, record the ambient barometric pressure, as boiling point is pressure-dependent.

Logical Workflow

The following diagram illustrates the logical workflow for the determination and verification of the boiling point of this compound.

BoilingPointWorkflow cluster_prep Preparation cluster_exp Experimental Determination cluster_micro Micro-scale cluster_macro Macro-scale cluster_ver Verification & Conclusion A Obtain Pure Sample of This compound B1 Thiele Tube Setup A->B1 C1 Simple Distillation Setup A->C1 B2 Heat until vigorous bubbles emerge B1->B2 B3 Cool and record temp. when liquid enters capillary B2->B3 D Record Barometric Pressure B3->D C2 Heat and collect distillate C1->C2 C3 Record stable vapor temperature C2->C3 C3->D E Compare experimental value with literature data D->E F Verified Boiling Point E->F

Caption: Logical workflow for boiling point determination.

References

An In-depth Technical Guide to the Solubility of Ethyl (E)-oct-2-enoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl (E)-oct-2-enoate, a key fragrance and flavor compound also utilized as a biochemical reagent in life science research.[1][2] Due to its applications in various scientific fields, understanding its behavior in different solvent systems is crucial for formulation, synthesis, and experimental design.

Core Concepts in Solubility

This compound is an unsaturated fatty acid ester. Its solubility is primarily governed by its molecular structure: a ten-carbon ester with a double bond in the E (trans) configuration.[3] This structure imparts a predominantly non-polar character, making it readily soluble in organic solvents while having limited solubility in water.[3][4] The general principle of "like dissolves like" is central to understanding its solubility profile; it is more soluble in solvents with similar, lower polarity.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its qualitative solubility and estimated water solubility have been reported.

Table 1: Solubility of this compound

SolventTypeSolubilityTemperature (°C)Notes
WaterPolar ProticInsoluble (Estimated: 52.1 mg/L)25The long hydrocarbon chain limits interaction with polar water molecules.
EthanolPolar ProticSolubleNot SpecifiedReadily miscible.
Fats/OilsNon-PolarSolubleNot SpecifiedThe hydrophobic nature of the ester allows it to dissolve in fats and oils.

It is important to note that the water solubility value is an estimation and may vary with experimental conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data in specific organic solvents, standardized experimental protocols can be employed. The following are detailed methodologies for two common approaches.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward technique for determining the solubility of a solute in a solvent by measuring the mass of the dissolved solute in a saturated solution.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the end of this period confirms saturation.

  • Separation of the Saturated Solution:

    • Allow the undissolved solute to settle.

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid transferring any solid particles, filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.

    • Once the solvent is removed, re-weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the container minus its initial (tare) mass.

    • Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for compounds that are soluble at lower concentrations.

Methodology:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound in the desired solvent and allow it to reach equilibrium.

  • Sample Preparation:

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

    • Inject the standard solutions into the HPLC system and record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis and Calculation:

    • Inject the diluted sample solution into the HPLC system and record its peak area.

    • Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Visualization of Relevant Workflows

While this compound is not typically associated with complex biological signaling pathways, its synthesis and the experimental determination of its solubility represent logical workflows that can be visualized.

G cluster_reactants Reactants cluster_process Process cluster_products Products octenoic_acid Oct-2-enoic Acid esterification Fischer Esterification (Acid Catalyst) octenoic_acid->esterification ethanol Ethanol ethanol->esterification ethyl_octenoate This compound esterification->ethyl_octenoate water Water esterification->water

Caption: Synthesis of this compound via Fischer Esterification.

G start Start prepare_saturated Prepare Saturated Solution (Excess Solute + Solvent) start->prepare_saturated equilibrate Equilibrate (Constant Temperature Agitation) prepare_saturated->equilibrate separate Separate Supernatant (Centrifugation/Filtration) equilibrate->separate analyze Analyze Concentration separate->analyze gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue analyze->gravimetric Gravimetric hplc HPLC Method: Dilute & Analyze vs. Standards analyze->hplc HPLC calculate Calculate Solubility (g/L or mol/L) gravimetric->calculate hplc->calculate end End calculate->end

Caption: General Experimental Workflow for Solubility Determination.

References

Stereoisomers of Ethyl Oct-2-enoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl oct-2-enoate, a valuable unsaturated ester in various research and development applications, exists as two stereoisomers: (E)-ethyl oct-2-enoate and (Z)-ethyl oct-2-enoate. These geometric isomers, arising from the restricted rotation around the C2-C3 double bond, exhibit distinct physicochemical and spectroscopic properties. This technical guide provides an in-depth overview of the synthesis, characterization, and comparative data of these stereoisomers, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The stereochemical configuration of the C2-C3 double bond significantly influences the physical and spectroscopic properties of ethyl oct-2-enoate. The (E)-isomer, being more linear, generally has a higher boiling point and refractive index compared to the more sterically hindered (Z)-isomer. A comprehensive comparison of their properties is presented in the tables below.

Table 1: Physicochemical Properties of Ethyl Oct-2-enoate Stereoisomers
Property(E)-ethyl oct-2-enoate(Z)-ethyl oct-2-enoate
Molecular Formula C₁₀H₁₈O₂[1]C₁₀H₁₈O₂[2]
Molecular Weight 170.25 g/mol [3]170.25 g/mol [2]
CAS Number 7367-82-0[4]35094-37-4
Boiling Point 94 °C @ 30 mmHgData not readily available
Refractive Index (n²⁰/D) ~1.438 - 1.442Data not readily available
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
Assignment(E)-ethyl oct-2-enoate (Predicted)(Z)-ethyl oct-2-enoate (Predicted)
H2 (vinyl) ~6.9 ppm (dt, J ≈ 15.6, 7.0 Hz)~6.2 ppm (dt, J ≈ 11.5, 7.5 Hz)
H3 (vinyl) ~5.8 ppm (dt, J ≈ 15.6, 1.5 Hz)~5.7 ppm (dt, J ≈ 11.5, 1.6 Hz)
-OCH₂CH₃ ~4.2 ppm (q, J ≈ 7.1 Hz)~4.1 ppm (q, J ≈ 7.1 Hz)
-CH₂- (allylic) ~2.2 ppm (q, J ≈ 7.0 Hz)~2.6 ppm (q, J ≈ 7.5 Hz)
-CH₂- chain ~1.3 - 1.5 ppm (m)~1.3 - 1.5 ppm (m)
-OCH₂CH₃ ~1.3 ppm (t, J ≈ 7.1 Hz)~1.2 ppm (t, J ≈ 7.1 Hz)
-CH₃ (terminal) ~0.9 ppm (t, J ≈ 7.0 Hz)~0.9 ppm (t, J ≈ 7.0 Hz)

Note: Predicted chemical shifts and coupling constants are based on general principles of NMR spectroscopy for similar α,β-unsaturated esters. The key distinguishing feature is the larger vicinal coupling constant (J) for the vinyl protons in the (E)-isomer (~16 Hz) compared to the (Z)-isomer (~12 Hz).[1]

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
Assignment(E)-ethyl oct-2-enoate (Predicted)(Z)-ethyl oct-2-enoate (Predicted)
C=O ~166 ppm~165 ppm
C3 ~149 ppm~148 ppm
C2 ~121 ppm~120 ppm
-OCH₂- ~60 ppm~59 ppm
-CH₂- (allylic) ~32 ppm~28 ppm
-CH₂- chain ~31, 28, 22 ppm~31, 27, 22 ppm
-OCH₂CH₃ ~14 ppm~14 ppm
-CH₃ (terminal) ~14 ppm~14 ppm

Note: Predicted chemical shifts are based on established correlations for similar compounds.

Table 4: Key IR and Mass Spectrometry Data
Spectroscopic Method(E)-ethyl oct-2-enoate(Z)-ethyl oct-2-enoate
IR (C=O stretch) ~1720 cm⁻¹~1715 cm⁻¹
IR (C=C stretch) ~1650 cm⁻¹~1645 cm⁻¹
IR (C-H out-of-plane bend) ~980 cm⁻¹ (trans)~730 cm⁻¹ (cis)
Mass Spectrum (m/z) 170 (M+), 125, 97, 55170 (M+), 125, 97, 55

Note: The most significant difference in the IR spectra is the out-of-plane C-H bending vibration, which is characteristic of the stereochemistry of the double bond. The mass spectra of the two isomers are expected to be very similar due to fragmentation patterns being largely independent of stereoisomerism in this case.

Experimental Protocols

The stereoselective synthesis of ethyl oct-2-enoate isomers can be reliably achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, with variations allowing for the selective formation of either the (E) or (Z) isomer.

Synthesis of (E)-ethyl oct-2-enoate via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of the (E)-isomer, which is typically favored under standard HWE conditions.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal (B45976)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Phosphonate (B1237965) Ylide: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Olefination Reaction: a. Cool the ylide solution back to 0 °C. b. Add hexanal (1.0 eq) dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Extract the product with diethyl ether or ethyl acetate (B1210297). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the solution under reduced pressure. e. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure (E)-ethyl oct-2-enoate.

E_Synthesis_Workflow reagents Triethyl phosphonoacetate + NaH in THF ylide Phosphonate Ylide Formation reagents->ylide reaction Horner-Wadsworth-Emmons Reaction ylide->reaction hexanal Hexanal hexanal->reaction workup Aqueous Workup (NH4Cl) reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product (E)-ethyl oct-2-enoate purification->product

Synthesis of (E)-ethyl oct-2-enoate.
Synthesis of (Z)-ethyl oct-2-enoate via Still-Gennari Modification of the HWE Reaction

To favor the formation of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is employed. This method utilizes a phosphonate with electron-withdrawing groups and a specific base/solvent system.

Materials:

  • Bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6 (B118740)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Still-Gennari Reagent: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate (1.0 eq) and 18-crown-6 (1.1 eq) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Olefination Reaction: a. Add KHMDS (1.0 eq, as a solution in THF) dropwise to the cooled phosphonate solution. Stir for 30 minutes at -78 °C. b. Add hexanal (1.0 eq) dropwise to the reaction mixture. c. Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. b. Allow the mixture to warm to room temperature. c. Extract the product with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. e. Filter and concentrate the solution under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield predominantly (Z)-ethyl oct-2-enoate.

Z_Synthesis_Workflow reagents Bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate + KHMDS, 18-Crown-6 in THF ylide Still-Gennari Ylide Formation reagents->ylide reaction Still-Gennari Olefination ylide->reaction hexanal Hexanal hexanal->reaction workup Aqueous Workup (NH4Cl) reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product (Z)-ethyl oct-2-enoate purification->product

Synthesis of (Z)-ethyl oct-2-enoate.

Conclusion

The (E) and (Z) stereoisomers of ethyl oct-2-enoate possess distinct properties that are a direct consequence of their geometric differences. The Horner-Wadsworth-Emmons reaction and its Still-Gennari modification provide reliable and stereoselective synthetic routes to these compounds. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and application of these important molecules in various scientific disciplines. The ability to selectively synthesize and characterize each isomer is crucial for understanding their specific biological activities and for their application in the development of new chemical entities.

References

An In-depth Technical Guide on the Initial Characterization of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-oct-2-enoate is an α,β-unsaturated ester with applications in the flavor and fragrance industry. As with other molecules containing an electrophilic α,β-unsaturated carbonyl moiety, it holds potential for biological activity, warranting a thorough initial characterization for its application in research and drug development. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis and analysis of this compound. Furthermore, it explores a key signaling pathway potentially modulated by this class of compounds.

Physicochemical and Spectroscopic Characterization

The fundamental properties of this compound are summarized below, providing a foundational dataset for its identification and handling.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 94 °C @ 30 mmHg[1]
Density Approx. 0.887 g/cm³[1]
Refractive Index Approx. 1.438[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[1]
CAS Number 7367-82-0[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) and coupling constants (J) for this compound in CDCl₃ are summarized in Table 2.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH=CH-CO- ~6.96 (dt)Doublet of tripletsJ ≈ 15.6, 7.0
-CH=CH-CO- ~5.81 (dt)Doublet of tripletsJ ≈ 15.6, 1.5
-O-CH₂-CH₃ ~4.18 (q)QuartetJ ≈ 7.1
-CH₂-CH=CH- ~2.21 (q)QuartetJ ≈ 7.0
-CH₂- chain ~1.45 (m)Multiplet
-CH₂- chain ~1.30 (m)Multiplet
-O-CH₂-CH₃ ~1.28 (t)TripletJ ≈ 7.1
Terminal -CH₃ ~0.89 (t)TripletJ ≈ 7.0

The IR spectrum reveals the functional groups present in this compound. The characteristic absorption bands are detailed in Table 3.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2950-2850 C-H stretchAliphatic
~1720 C=O stretchα,β-unsaturated Ester
~1650 C=C stretchAlkene
~1260, 1170 C-O stretchEster
~980 =C-H bend (out-of-plane)(E)-disubstituted alkene

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
170 [M]⁺ (Molecular ion)
125 [M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
97 [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical)
88 McLafferty rearrangement fragment

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly efficient and stereoselective method for the synthesis of (E)-α,β-unsaturated esters.[2][3]

Reaction Scheme:

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Hexanal (B45976)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Phosphonate (B1237965) Anion Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: Cool the resulting solution of the phosphonate anion back to 0 °C. Add hexanal (1.0 equivalent) dropwise to the reaction mixture. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[4]

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • For biological samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte from the matrix.

Biological Activity and Signaling Pathways

α,β-Unsaturated carbonyl compounds, including esters like this compound, are known electrophiles that can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity can modulate various cellular signaling pathways.

Nrf2-Keap1 Signaling Pathway

One of the most well-characterized pathways affected by α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as this compound, can react with reactive cysteine residues on Keap1 via a Michael addition reaction. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination EOE This compound EOE->Keap1 Michael Addition (Cysteine Modification) ARE ARE Nrf2_n->ARE Binding Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription

Caption: Activation of the Nrf2-Keap1 pathway by this compound.

Michael Addition with Glutathione (B108866)

The reaction of this compound with cysteine residues in proteins can be modeled by its reaction with glutathione (GSH), a major intracellular antioxidant containing a reactive thiol group. This Michael addition reaction leads to the formation of a glutathione conjugate.

Michael_Addition cluster_reactants Reactants cluster_product Product EOE This compound Adduct Glutathione-S-conjugate EOE->Adduct Michael Addition GSH Glutathione (GSH) GSH->Adduct

Caption: Michael addition of glutathione to this compound.

Conclusion

This technical guide provides a comprehensive initial characterization of this compound, encompassing its physicochemical properties, detailed spectroscopic data, and robust experimental protocols for its synthesis and analysis. The exploration of its potential interaction with the Nrf2-Keap1 signaling pathway highlights the importance of understanding the biological activity of α,β-unsaturated esters. The information presented herein serves as a valuable resource for researchers and scientists in the fields of chemistry, pharmacology, and drug development, facilitating further investigation into the properties and applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Ethyl (E)-oct-2-enoate, a valuable intermediate in organic synthesis. The primary methods covered are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction, both of which are renowned for their high stereoselectivity in forming (E)-alkenes.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterHorner-Wadsworth-Emmons ReactionWittig ReactionCharacterization Data
Starting Materials Hexanal (B45976), Triethyl phosphonoacetateHexanal, Ethyl (triphenylphosphoranylidene)acetateFormula: C₁₀H₁₈O₂[1][2][3][4]
Key Reagents Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF)Strong base (e.g., n-Butyllithium), Anhydrous Tetrahydrofuran (THF)Molecular Weight: 170.25 g/mol [1][2]
Reaction Temperature 0 °C to room temperature0 °C to room temperature¹H NMR (CDCl₃, predicted): δ ~6.9 (dt, 1H), ~5.8 (d, 1H), 4.1-4.2 (q, 2H), 2.1-2.2 (q, 2H), 1.2-1.5 (m, 6H), 0.8-0.9 (t, 3H), 1.2-1.3 (t, 3H)
Reaction Time 2-12 hours12-24 hours¹³C NMR (CDCl₃, predicted): δ ~166, ~149, ~121, ~60, ~32, ~31, ~28, ~22, ~14, ~14
Purification Method Flash Column ChromatographyFlash Column ChromatographyIR (Neat, cm⁻¹): ~2950 (C-H), ~1720 (C=O, ester), ~1650 (C=C), ~1170 (C-O)[5]
Expected Yield High (typically >80%)Moderate to High

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the stereoselective synthesis of (E)-alkenes from aldehydes and stabilized phosphonate (B1237965) ylides.[6] This protocol details the reaction of hexanal with the ylide generated from triethyl phosphonoacetate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for eluent

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the stirred suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension via the dropping funnel.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Hexanal:

    • Cool the freshly prepared ylide solution back to 0 °C.

    • Slowly add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate).[7][8][9][10][11]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Protocol 2: Synthesis of this compound via Wittig Reaction

The Wittig reaction provides another reliable route to (E)-alkenes, particularly when using stabilized ylides.[12] This protocol outlines the synthesis using a commercially available or freshly prepared phosphorus ylide.

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate (or triphenylphosphine (B44618) and ethyl bromoacetate (B1195939) to prepare in situ)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium in hexanes)

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Preparation of the Ylide (if not commercially available):

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.1 equivalents) in anhydrous THF.

    • Slowly add ethyl bromoacetate (1.0 equivalent) to the solution. Stir the mixture at room temperature overnight to form the phosphonium (B103445) salt.

    • Filter the resulting white precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

    • To a suspension of the dried phosphonium salt in anhydrous THF at 0 °C, slowly add a strong base such as n-butyllithium (1.0 equivalent). Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

  • Reaction with Hexanal:

    • If using commercially available ylide, dissolve it in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Slowly add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure. The byproduct, triphenylphosphine oxide, may precipitate and can be partially removed by filtration.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7][8][9][10][11]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound.

Visualizations

Experimental Workflow for HWE Synthesis

HWE_Workflow start Start prep_ylide Ylide Preparation: Triethyl phosphonoacetate + NaH in THF start->prep_ylide 1 reaction Reaction: Add Hexanal to ylide solution prep_ylide->reaction 2 workup Work-up: Quench with NH4Cl (aq) reaction->workup 3 extraction Extraction: with Diethyl Ether workup->extraction 4 purification Purification: Flash Column Chromatography extraction->purification 5 product This compound purification->product 6

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Logical Relationship of Wittig Reaction Components

Wittig_Relationship aldehyde Hexanal (Aldehyde) intermediate Oxaphosphetane (Intermediate) aldehyde->intermediate Reacts with ylide Ethyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) ylide->intermediate Reacts with product This compound (E-Alkene) intermediate->product Eliminates to form byproduct Triphenylphosphine oxide (Byproduct) intermediate->byproduct Eliminates to form

Caption: Key Components in the Wittig Reaction.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl (E)-oct-2-enoate via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used and reliable method for the stereoselective formation of carbon-carbon double bonds, offering significant advantages in organic synthesis, particularly in the construction of α,β-unsaturated esters.[1][2] This protocol is designed to be a valuable resource for researchers in organic chemistry and drug development, providing a clear and reproducible procedure.

The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate (B1237965) ylide, which is generated by treating a phosphonate ester with a base. This ylide then reacts with an aldehyde or ketone to yield an alkene. A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies the purification of the desired product.[2] The reaction typically exhibits high (E)-stereoselectivity, which is a significant advantage in the synthesis of specific isomers.[1][2]

Reaction Scheme

The synthesis of this compound is achieved by the reaction of hexanal (B45976) with the ylide generated from triethyl phosphonoacetate.

Reaction Scheme

Caption: General reaction scheme for the Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from hexanal and triethyl phosphonoacetate using sodium hydride as the base in anhydrous tetrahydrofuran (B95107) (THF).

Materials and Reagents

Reagent/MaterialGradeSupplier
HexanalReagent grade, ≥98%Sigma-Aldrich
Triethyl phosphonoacetateReagent grade, 99%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®, ≤30 ppm H₂OEMD Millipore
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)-Fisher Scientific
Saturated aqueous sodium chloride (Brine)-Fisher Scientific
Anhydrous magnesium sulfate (B86663) (MgSO₄)Reagent gradeSigma-Aldrich
Silica (B1680970) gel60 Å, 230-400 meshSigma-Aldrich
Hexane (B92381)ACS gradeFisher Scientific
Ethyl acetate (B1210297)ACS gradeFisher Scientific

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Procedure

  • Preparation of the Ylide:

    • To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil.

    • Add anhydrous THF (100 mL) to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equiv.) dropwise to the stirred suspension via a syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen evolution and the formation of a clear solution.

  • Reaction with Hexanal:

    • Cool the ylide solution back to 0 °C.

    • Add hexanal (1.0 equiv.) dropwise to the reaction mixture via a syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) as the eluent.

    • Collect the fractions containing the product and concentrate under reduced pressure to afford this compound as a colorless oil.

Quantitative Data

Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmount
Hexanal100.161.0(To be calculated based on desired scale)
Triethyl phosphonoacetate224.191.1(To be calculated based on desired scale)
Sodium Hydride (60%)40.00 (NaH)1.2(To be calculated based on desired scale)
This compound 170.25 - Expected Yield: 70-85%

Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 6.97 (dt, J = 15.6, 7.0 Hz, 1H), 5.81 (dt, J = 15.6, 1.5 Hz, 1H), 4.19 (q, J = 7.1 Hz, 2H), 2.20 (qd, J = 7.2, 1.5 Hz, 2H), 1.45 (p, J = 7.3 Hz, 2H), 1.35 – 1.25 (m, 7H), 0.90 (t, J = 7.0 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 166.8, 149.5, 121.2, 60.1, 32.2, 31.3, 27.8, 22.5, 14.3, 14.0.
IR (neat, cm⁻¹) 2957, 2930, 2860, 1724 (C=O), 1655 (C=C), 1267, 1179, 1042, 982.[3]
Mass Spectrum (EI) m/z (%): 170 (M⁺, 5), 125 (35), 97 (100), 83 (30), 69 (45), 55 (50), 41 (60).[4]

Diagrams

Experimental Workflow

G cluster_0 Ylide Formation cluster_1 HWE Reaction cluster_2 Work-up & Purification NaH in THF NaH in THF Add Triethyl phosphonoacetate Add Triethyl phosphonoacetate NaH in THF->Add Triethyl phosphonoacetate 0 °C to RT Ylide Solution Ylide Solution Add Triethyl phosphonoacetate->Ylide Solution Add Hexanal Add Hexanal Ylide Solution->Add Hexanal 0 °C Reaction Mixture Reaction Mixture Add Hexanal->Reaction Mixture RT, 12-16 h Quench with NH4Cl Quench with NH4Cl Reaction Mixture->Quench with NH4Cl Extraction with Et2O Extraction with Et2O Quench with NH4Cl->Extraction with Et2O Drying and Concentration Drying and Concentration Extraction with Et2O->Drying and Concentration Flash Chromatography Flash Chromatography Drying and Concentration->Flash Chromatography This compound This compound Flash Chromatography->this compound

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Reaction Mechanism

G Triethyl phosphonoacetate Triethyl phosphonoacetate Phosphonate Ylide Phosphonate Ylide Triethyl phosphonoacetate->Phosphonate Ylide Deprotonation Base (NaH) Base (NaH) Base (NaH)->Phosphonate Ylide Hexanal Hexanal Oxaphosphetane Intermediate Oxaphosphetane Intermediate Hexanal->Oxaphosphetane Intermediate Phosphonate Ylide->Oxaphosphetane Intermediate Nucleophilic Attack This compound This compound Oxaphosphetane Intermediate->this compound Elimination Phosphate Byproduct Phosphate Byproduct Oxaphosphetane Intermediate->Phosphate Byproduct

References

Application Notes and Protocols for the Synthesis of Ethyl (E)-oct-2-enoate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds. This reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to afford an alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.

A key feature of the Wittig reaction is its ability to introduce a double bond at a specific location with control over the stereochemistry. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes with high selectivity.[1] This is the case in the synthesis of Ethyl (E)-oct-2-enoate, where a stabilized ylide is employed to react with hexanal (B45976).

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound, a valuable α,β-unsaturated ester intermediate in the synthesis of various organic molecules.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of hexanal with ethyl (triphenylphosphoranylidene)acetate, a stabilized Wittig reagent.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established general procedures for the Wittig reaction with stabilized ylides.

3.1. Materials and Equipment

  • Reagents:

    • Hexanal (C₆H₁₂O)

    • Ethyl (triphenylphosphoranylidene)acetate (C₂₂H₂₁O₂P)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Hexane, anhydrous

    • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or Nitrogen gas inlet

    • Syringes

    • Rotary evaporator

    • Chromatography column

    • Thin-layer chromatography (TLC) plates and chamber

    • Standard laboratory glassware

3.2. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Hexanal has a strong odor and should be handled in a fume hood.

3.3. Procedure

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl (triphenylphosphoranylidene)acetate (1.2 equivalents).

  • Dissolve the ylide in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hexanal (1.0 equivalent) to the stirred solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Upon completion of the reaction (disappearance of the limiting reagent), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting residue will contain the desired product and triphenylphosphine oxide as a byproduct.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

  • Combine the fractions containing the product, remove the solvent under reduced pressure, and determine the yield.

Data Presentation

Table 1: Reagents and Reaction Conditions

ReagentMolecular FormulaMolar Mass ( g/mol )Stoichiometric RatioAmount
HexanalC₆H₁₂O100.161.0(User defined)
Ethyl (triphenylphosphoranylidene)acetateC₂₂H₂₁O₂P348.371.2(User defined)
Solvent Dichloromethane--(User defined)
Reaction Time ---12-24 hours
Temperature ---0 °C to RT

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Observed Peaks/Shifts
¹H NMR (CDCl₃) δ (ppm): 6.96 (dt, J=15.6, 7.0 Hz, 1H), 5.81 (dt, J=15.6, 1.5 Hz, 1H), 4.18 (q, J=7.1 Hz, 2H), 2.19 (qd, J=7.2, 1.5 Hz, 2H), 1.45 (m, 2H), 1.30 (m, 4H), 0.89 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃) No experimental data available in the searched literature.
IR (Neat) ν (cm⁻¹): 2958, 2931, 2860 (C-H stretch), 1724 (C=O stretch, ester), 1655 (C=C stretch), 1268, 1180, 1042 (C-O stretch)
Mass Spectrum (EI) m/z (%): 170 (M⁺, 5), 125 (35), 97 (100), 83 (40), 69 (55), 55 (80), 41 (70), 29 (65)

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Hexanal Hexanal (Aldehyde) Oxaphosphetane Oxaphosphetane Hexanal->Oxaphosphetane [2+2] Cycloaddition Ylide Ethyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) Ylide->Oxaphosphetane Product This compound Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Workflow

Experimental_Workflow start 1. Reactant Preparation (Hexanal & Ylide in CH₂Cl₂) reaction 2. Reaction (0°C to RT, 12-24h) start->reaction workup 3. Workup (Solvent Removal) reaction->workup purification 4. Purification (Flash Column Chromatography) workup->purification analysis 5. Analysis (TLC, NMR, IR, MS) purification->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Esterification of (E)-oct-2-enoic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethyl (E)-oct-2-enoate through the Fischer esterification of (E)-oct-2-enoic acid with ethanol (B145695). This process is relevant for the synthesis of flavor and fragrance compounds, as well as for the preparation of intermediates in drug development.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and strategies to drive the reaction towards the product include using an excess of one reactant (usually the alcohol) or removing water as it is formed.[2] This document outlines the synthesis of this compound, a valuable compound in various chemical industries.

Chemical Reaction:

(E)-oct-2-enoic acid + Ethanol ⇌ this compound + Water

Data Presentation

While specific quantitative data for the esterification of (E)-oct-2-enoic acid is not extensively published, the following tables provide representative data for the acid-catalyzed esterification of other unsaturated fatty acids with ethanol. This data offers insights into the expected yields and the influence of various reaction parameters.

Table 1: Effect of Catalyst and Reaction Time on Fatty Acid Conversion

Fatty AcidCatalyst (wt%)Temperature (°C)Time (h)Molar Ratio (Ethanol:Acid)Conversion (%)
Oleic Acid3% H₂SO₄90109:198.78[3]
Oleic Acid5% 13X Zeolite7023:155.60[4]
Stearic Acid10% Montmorillonite KSF/01504Excess~85 (Yield)
Palmitic Acid10% Montmorillonite KSF/01504Excess~80 (Yield)

Table 2: Influence of Ethanol to Oleic Acid Molar Ratio on Ethyl Oleate Yield

Catalyst: 5 wt% 13X Zeolite, Temperature: 70°C, Time: 2 hours

Molar Ratio (Ethanol:Oleic Acid)Ethyl Oleate Yield (%)
1:19.56[4]
3:111.13[4]
6:18.34
9:16.75
12:15.56

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound via Fischer esterification.

Materials and Equipment
  • (E)-oct-2-enoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, combine (E)-oct-2-enoic acid and a significant excess of anhydrous ethanol (e.g., a 10:1 molar ratio of ethanol to acid).[2] Add a magnetic stir bar to the flask.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the mixture.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reflux temperature will be close to the boiling point of ethanol (~78°C).[5]

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots to determine the disappearance of the starting carboxylic acid.

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. The ester will likely form an organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The excess ethanol and any other volatile impurities can be removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude ester can be further purified by vacuum distillation or column chromatography if a higher purity is required.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for the Esterification of (E)-oct-2-enoic Acid cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation and Purification A Combine (E)-oct-2-enoic acid and excess ethanol B Add acid catalyst (e.g., H₂SO₄) A->B C Heat to reflux (4-6 hours) B->C D Cool to room temperature C->D E Neutralize with NaHCO₃ solution D->E F Extract with an organic solvent E->F G Wash with water and brine F->G H Dry organic layer (e.g., MgSO₄) G->H I Remove solvent via rotary evaporation H->I J Purify by distillation or chromatography I->J I->J K K J->K This compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Fischer Esterification Mechanism

G Mechanism of Acid-Catalyzed Fischer Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination and Deprotonation A (E)-oct-2-enoic acid B Protonated carboxylic acid A->B H⁺ C Ethanol attacks carbonyl carbon D Tetrahedral intermediate B->D + Ethanol C->D E Proton transfer from alcohol to hydroxyl group F Intermediate with good leaving group (H₂O) D->F Proton Transfer E->F G Elimination of water H Protonated ester F->H -H₂O G->H -H₂O I This compound H->I -H⁺

Caption: The reaction mechanism for the Fischer esterification of (E)-oct-2-enoic acid with ethanol.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biocatalytic synthesis of Ethyl (E)-oct-2-enoate, a valuable compound in the flavor, fragrance, and pharmaceutical industries. The use of biocatalysts, such as isolated enzymes and whole-cell systems, offers a green and sustainable alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. Two primary biocatalytic routes are presented: lipase-catalyzed esterification and whole-cell biocatalysis.

Introduction

This compound is an unsaturated ester known for its fruity and floral aroma. Its synthesis via biocatalysis is an attractive approach due to the specificity of enzymes, which can lead to the desired (E)-isomer with high purity. Lipases, particularly immobilized preparations like Novozym® 435, are widely used for ester synthesis due to their stability and reusability.[1] Alternatively, engineered whole-cell biocatalysts can perform the synthesis in vivo, potentially simplifying the process by integrating cofactor regeneration and reducing the need for purified enzymes.[2]

Method 1: Lipase-Catalyzed Esterification

This method details the direct esterification of (E)-oct-2-enoic acid with ethanol (B145695) using the immobilized lipase (B570770), Novozym® 435. This enzyme is known for its high efficiency in ester synthesis.[3]

Experimental Protocol

Materials:

  • (E)-oct-2-enoic acid

  • Ethanol (anhydrous)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (3Å, activated)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., screw-capped flask)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve (E)-oct-2-enoic acid (1 equivalent) and ethanol (1.5 to 3 equivalents) in n-hexane. The use of a solvent is optional, but it can improve mass transfer. For a solvent-free system, directly mix the reactants.

  • Addition of Biocatalyst and Desiccant: Add Novozym® 435 (typically 5-10% by weight of the total substrates) to the reaction mixture. To shift the equilibrium towards product formation by removing the water produced, add activated molecular sieves.

  • Reaction Conditions: Seal the vessel and place it on a magnetic stirrer with heating. Maintain the reaction temperature between 40°C and 60°C. Stir the mixture at a constant rate (e.g., 200 rpm) to ensure proper mixing.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the fatty acid.

  • Reaction Work-up: Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature. Filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Data Presentation: Lipase-Catalyzed Esterification
ParameterCondition 1 (Solvent-based)Condition 2 (Solvent-free)Reference Yield (Similar Esters)
Substrate Molar Ratio 1:2 ((E)-oct-2-enoic acid:Ethanol)1:1.5 ((E)-oct-2-enoic acid:Ethanol)>90% (Nonyl caprylate)[4]
Enzyme Loading 10% (w/w of substrates)15% (w/w of substrates)98.4% (Ethyl oleate)[3]
Temperature 50°C40°C80% (Ethyl valerate)[4]
Solvent n-HexaneNone-
Reaction Time 24 hours48 hours-
Agitation Speed 200 rpm200 rpm-
Expected Conversion > 90%> 85%-

Experimental Workflow: Lipase-Catalyzed Esterification

Lipase_Esterification cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation Reactants Mix (E)-oct-2-enoic acid and Ethanol in n-Hexane Additives Add Novozym® 435 and Molecular Sieves Reactants->Additives Incubation Incubate at 40-60°C with stirring Additives->Incubation Monitoring Monitor by GC Incubation->Monitoring Filtration Filter to remove enzyme Monitoring->Filtration Washing Wash with NaHCO3 and Brine Filtration->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Evaporate solvent Drying->Evaporation Purified_Product Purified_Product Evaporation->Purified_Product This compound Whole_Cell_Pathway cluster_cell Engineered E. coli Cell FattyAcid_CoA_Ligase Fatty Acid CoA Ligase (e.g., AlkK) Octenoyl_CoA (E)-oct-2-enoyl-CoA FattyAcid_CoA_Ligase->Octenoyl_CoA ATP, CoA Acyltransferase Alcohol Acyltransferase (e.g., AtfA) Ethyl_Octenoate This compound Acyltransferase->Ethyl_Octenoate Ethanol Octenoyl_CoA->Acyltransferase Octenoic_Acid (E)-oct-2-enoic acid Octenoic_Acid->FattyAcid_CoA_Ligase

References

Application Note: Purification of Ethyl (E)-oct-2-enoate from Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (E)-oct-2-enoate is an unsaturated ester with applications in the fragrance, flavor, and pharmaceutical industries, often used as an intermediate in organic synthesis.[1][2] Its synthesis, commonly achieved through methods like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, typically results in a crude mixture containing the desired (E)-isomer, unreacted starting materials, the corresponding (Z)-isomer, and reaction-specific byproducts such as triphenylphosphine (B44618) oxide (TPPO) or dialkyl phosphates.[3] Achieving high purity is critical for subsequent applications and regulatory compliance.

This document provides detailed protocols for the multi-step purification of this compound from a typical reaction mixture, employing liquid-liquid extraction, column chromatography, and fractional distillation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[1][4]
Molecular Weight 170.25 g/mol [2][4]
Appearance Colorless to pale yellow liquid with a fruity odor[1]
Boiling Point 94 °C @ 30 mmHg; 57-62 °C @ 1.4 mmHg[4][5]
Solubility Insoluble in water; soluble in organic solvents like alcohol and fats.[1][2][5]
Refractive Index 1.435 - 1.442 @ 20 °C[5]
Density 0.883 - 0.891 g/mL @ 25 °C[5]

Purification Workflow Overview

The overall purification strategy involves a sequential process to remove different classes of impurities based on their chemical and physical properties. The workflow begins with an aqueous workup to remove water-soluble materials, followed by chromatography to separate compounds based on polarity, and concludes with distillation for final purification.

Purification_Workflow crude Crude Reaction Mixture lle Liquid-Liquid Extraction crude->lle Quench & Dilute dry Drying & Solvent Removal lle->dry Organic Layer waste1 Aqueous Waste lle->waste1 Water-Soluble Byproducts chrom Column Chromatography dry->chrom Concentrated Crude invis1 chrom->invis1 Pooled Fractions waste2 Polar Impurities (e.g., TPPO) chrom->waste2 High Polarity Fractions distill Fractional Distillation (Reduced Pressure) pure Pure Ethyl (E)-oct-2-enoate distill->pure Collect Pure Fraction waste3 Non-volatile Residue distill->waste3 Distillation Residue invis1->distill Solvent Removed invis2 invis3

Caption: Purification workflow for this compound.

Experimental Protocols

4.1. Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This initial step aims to remove water-soluble impurities, such as salts (e.g., NH₄Cl if used for quenching) and water-soluble byproducts from HWE reactions.[3][6]

Materials:

  • Crude reaction mixture

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Carefully quench the reaction mixture as dictated by the synthesis protocol (e.g., with saturated aqueous NH₄Cl).[3]

  • Transfer the quenched mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any residual acid).

    • Water.

    • Brine (to break emulsions and remove bulk water).[6]

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.[3]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude organic residue.

4.2. Protocol 2: Flash Column Chromatography

This step is crucial for separating the target ester from impurities with different polarities, such as unreacted aldehydes and byproducts like TPPO, which is moderately polar.[3][7]

Materials:

  • Crude organic residue from Protocol 1

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexane (or heptane) and Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air or pump for flash chromatography

  • Test tubes or fraction collector

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Prepare the Column: Dry-pack the column with silica gel.

  • Prepare the Eluent: Start with a non-polar eluent system, such as 98:2 Hexane:Ethyl Acetate.

  • Sample Loading: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel or Celite.[8] Evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the starting solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:EtOAc) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC. The (E)- and (Z)-isomers may have very similar Rf values, but this step is effective for removing baseline impurities and highly polar byproducts.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

4.3. Protocol 3: Fractional Distillation under Reduced Pressure

Distillation is the final step to separate the desired product from non-volatile impurities and potentially from other volatile components with different boiling points.[9] Given the boiling point of this compound (94 °C @ 30 mmHg), vacuum distillation is required to prevent thermal decomposition.[4]

Materials:

  • Partially purified product from Protocol 2

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum.

  • Place the material from the previous step into the distillation flask along with a boiling chip.

  • Gradually reduce the pressure to the desired level (e.g., 1-30 mmHg).

  • Slowly heat the distillation flask while stirring.

  • Collect and discard any initial low-boiling fractions.

  • Carefully collect the fraction that distills at the expected boiling point for the applied pressure (e.g., ~57-62 °C @ 1.4 mmHg).[5]

  • Stop the distillation before the flask runs dry to avoid overheating the non-volatile residue.

  • Allow the apparatus to cool completely before releasing the vacuum.

Purity Assessment & Expected Outcomes

The purity of the final product should be assessed using standard analytical techniques.

TechniquePurposeExpected Result for Pure Product
GC-MS Purity assessment and identificationSingle major peak corresponding to the molecular weight of this compound (170.25 g/mol ).[10][11]
¹H & ¹³C NMR Structural confirmation and isomer ratioSpectra consistent with the (E)-isomer structure; absence of impurity signals.
HPLC Quantitative purity analysisA single major peak on a suitable column (e.g., reverse-phase).[12]

A comparison of the purification methods is outlined below.

MethodImpurities RemovedExpected PurityProsCons
Liquid-Liquid Extraction Water-soluble salts, acids, bases50-80%Fast, simple, removes bulk inorganic impurities.Does not remove organic, non-polar impurities.
Column Chromatography Non-volatile polar/non-polar compounds (TPPO, aldehydes)90-98%High resolving power for a wide range of impurities.[7]Time-consuming, uses large solvent volumes.[7]
Fractional Distillation Non-volatile residues, compounds with different boiling points>99%Excellent for final polishing and removing trace solvents.[9]Requires thermally stable compound, may not separate close-boiling isomers effectively.[7]

References

Application Note: Analysis of Ethyl (E)-oct-2-enoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (E)-oct-2-enoate (CAS: 7367-82-0) is an unsaturated fatty acid ethyl ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[1][2] It is recognized as a flavoring agent and fragrance ingredient, found in various natural products.[2][3] The accurate identification and quantification of such volatile and semi-volatile compounds are critical in food science, environmental analysis, and metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive molecular identification based on mass-to-charge ratio (m/z) and fragmentation patterns.[4]

This application note provides a detailed protocol for the analysis of this compound using GC-MS. It covers sample preparation, instrumental parameters, and interpretation of mass spectral data, including a proposed fragmentation pathway.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free sample diluted in a volatile organic solvent suitable for GC-MS analysis.[5][6]

a) For Pure Standards or Simple Mixtures (Dilute-and-Shoot):

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[5]

  • Create a series of working standards by serial dilution of the stock solution. A typical concentration for direct injection is around 10 µg/mL.[6]

  • Transfer a final volume of at least 50 µL into a 1.5 mL glass autosampler vial.[6]

  • If the sample contains any particulates, filter it through a 0.22 µm syringe filter before transferring it to the vial.[5]

b) For Complex Matrices (e.g., Biological Fluids, Food Samples):

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible solvents (e.g., an aqueous sample and an organic solvent like hexane). The organic layer containing the analyte is collected for analysis.[4]

  • Solid-Phase Extraction (SPE): This method is used to concentrate and purify analytes from a complex matrix. The sample is passed through a cartridge containing a sorbent material that retains the analyte, which is then eluted with a suitable solvent.[4]

  • Headspace Analysis: For analyzing volatile compounds within a solid or liquid sample, headspace techniques are ideal. The sample is sealed in a vial and heated, allowing volatile compounds like this compound to move into the headspace, which is then sampled for injection.[7]

Instrumental Analysis: GC-MS

The following parameters provide a starting point for method development and can be optimized based on the specific instrument and analytical goals.

Table 1: Recommended GC-MS Method Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
Carrier GasHelium at a constant flow rate of 1.0 - 1.3 mL/min.[9][10]
Inlet Temperature250 °C.[9][10]
Injection ModeSplit (e.g., 40:1 or 80:1) or Splitless for trace analysis.[9][11]
Injection Volume1 µL.[9]
Oven ProgramInitial temperature 50 °C (hold for 1 min), ramp at 15 °C/min to 180 °C, then ramp at 7 °C/min to 230 °C, hold for 1 min. (Total run time can be optimized).[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Ion Source Temperature230 °C.[10]
Mass Scan Range35 - 350 amu.
Solvent Delay2 - 3 minutes (to prevent filament damage from the solvent peak).

Data Presentation and Interpretation

The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺˙) and several key fragment ions. The presence of the α,β-unsaturation next to the carbonyl group influences the fragmentation pathways, leading to a distinct pattern compared to saturated esters.[12]

Table 2: Characteristic Mass Spectral Data for this compound

m/zRelative IntensityProposed Fragment Ion Structure / Identity
170Low[C₁₀H₁₈O₂]⁺˙ (Molecular Ion, M⁺˙)
125Moderate[M - OC₂H₅]⁺ (Loss of ethoxy radical)
97HighMcLafferty rearrangement product
81ModerateFurther fragmentation product
69Moderate[C₄H₅O]⁺ or [C₅H₉]⁺
55High[C₄H₇]⁺ (Base Peak)
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Note: Relative intensities are approximate and based on reference spectra from the NIST database.[2][13] The base peak is the most intense peak in the spectrum.

Visualizations

GC-MS Experimental Workflow

The diagram below illustrates the logical flow of the analytical process, from initial sample handling to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Matrix Prep Extraction / Dilution Sample->Prep Vial Final Sample in Vial Prep->Vial Injector GC Injection Port Vial->Injector Column Separation on Capillary Column Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Processing Data Acquisition & Processing Detector->Processing Interpretation Spectral Interpretation & Quantification Processing->Interpretation Report Final Report Interpretation->Report

References

Application Note: A Validated HPLC Method for the Quantification of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (E)-oct-2-enoate is an alpha,beta-unsaturated ester with applications in the fragrance, flavor, and pharmaceutical industries. As a key component or potential impurity in various products, a reliable and accurate analytical method for its quantification is essential for quality control and research purposes. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine analysis.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Methanol (B129727) (HPLC grade).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (60:40 Acetonitrile:Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity and Range

The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from 10 to 150 µg/mL.

ParameterResult
Linearity Range 10 - 150 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Accuracy was determined by spiking a blank matrix with known concentrations of this compound at three different levels (80%, 100%, and 120% of the target concentration).

Spike LevelConcentration Added (µg/mL)Concentration Found (µg/mL, n=3)Mean Recovery (%)RSD (%)
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7

Table 3: Precision (Repeatability and Intermediate Precision)

Repeatability was assessed by six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was determined by a different analyst on a different day.

ParameterRepeatability (RSD, %)Intermediate Precision (RSD, %)
Retention Time 0.20.3
Peak Area 0.91.2

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.

HPLC_Method_Workflow HPLC Method Development and Validation Workflow A Analyte Characterization (this compound) B Literature Search & Method Scouting A->B C Method Development B->C D Column & Mobile Phase Selection C->D E Optimization of Chromatographic Conditions D->E F Method Validation E->F G Specificity F->G H Linearity & Range F->H I Accuracy F->I J Precision (Repeatability & Intermediate) F->J K LOD & LOQ F->K L Robustness F->L M System Suitability Test (SST) Development G->M H->M I->M J->M K->M L->M N Finalized & Approved Analytical Method M->N O Routine Analysis & Quality Control N->O

Caption: Workflow for HPLC Method Development and Validation.

Ethyl (E)-oct-2-enoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (E)-oct-2-enoate is a valuable and versatile α,β-unsaturated ester that serves as a key building block in a variety of organic transformations. Its chemical structure, featuring an electrophilic double bond conjugated to an ester moiety, allows it to participate in a range of reactions, making it an important intermediate in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients. This document provides a detailed overview of its applications, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity
Boiling Point 222 °C
Density 0.883 g/mL at 25 °C
Refractive Index 1.4410 at 20 °C
Solubility Insoluble in water; soluble in organic solvents
CAS Number 7367-82-0

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. This method offers high stereoselectivity, predominantly yielding the (E)-isomer.

Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of this compound from hexanal (B45976) and (carbethoxymethylene)triphenylphosphorane (B24862).

Materials:

Procedure:

  • A solution of hexanal (1.0 eq) in anhydrous toluene is added dropwise to a stirred solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene at room temperature under an inert atmosphere.

  • The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is triturated with hexane to precipitate triphenylphosphine (B44618) oxide. The precipitate is removed by filtration.

  • The filtrate is concentrated, and the crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Expected Yield: 70-85%

Wittig_Synthesis Hexanal Hexanal Toluene Toluene, Reflux Hexanal->Toluene Ylide (Carbethoxymethylene)triphenylphosphorane Ylide->Toluene Product This compound Toluene->Product Byproduct Triphenylphosphine oxide Toluene->Byproduct

Caption: Synthesis of this compound via Wittig Reaction.

Applications in Organic Synthesis

This compound is a valuable Michael acceptor and dienophile, enabling the construction of complex carbon skeletons through conjugate additions and cycloaddition reactions.

Michael Addition (Conjugate Addition)

As a Michael acceptor, this compound readily reacts with a variety of nucleophiles, including organometallic reagents (such as Grignard reagents and organocuprates), enolates, amines, and thiols. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the ester.

This protocol outlines the 1,4-conjugate addition of methylmagnesium bromide to this compound catalyzed by copper(I) iodide.

Materials:

  • This compound

  • Methylmagnesium bromide (in diethyl ether)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of CuI (0.1 eq) in anhydrous diethyl ether at -20 °C under an inert atmosphere, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The mixture is stirred for 15 minutes.

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is then added dropwise to the reaction mixture at -20 °C.

  • The reaction is stirred at this temperature for 1-2 hours, with progress monitored by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (hexane-ethyl acetate gradient) to yield ethyl 3-methyloctanoate.

Expected Yield: 80-95%

Michael_Addition Substrate This compound Catalyst Cu(I) Catalyst Substrate->Catalyst Product β-Substituted Octanoate Substrate->Product 1,4-Addition Nucleophile Grignard Reagent (R-MgX) Nucleophile->Catalyst Intermediate Organocuprate Intermediate Catalyst->Intermediate Intermediate->Substrate

Caption: Michael Addition to this compound.
Diels-Alder Reaction

The electron-withdrawing nature of the ester group in this compound makes it a moderately reactive dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reaction is a powerful method for the construction of six-membered rings with good stereocontrol.

This protocol describes the reaction between this compound and cyclopentadiene (B3395910).

Materials:

  • This compound

  • Dicyclopentadiene

  • Anhydrous toluene

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dicyclopentadiene is cracked by heating to its boiling point (around 170 °C) and the resulting cyclopentadiene monomer is collected by distillation at a lower temperature (around 40-42 °C). The freshly distilled cyclopentadiene should be used immediately.

  • In a sealed tube, this compound (1.0 eq) and freshly distilled cyclopentadiene (2.0 eq) are dissolved in anhydrous toluene.

  • The sealed tube is heated to 150-180 °C for 12-24 hours. The reaction progress can be monitored by GC-MS or NMR spectroscopy.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product, a mixture of endo and exo diastereomers, is purified by silica gel column chromatography (hexane-ethyl acetate gradient) to afford the bicyclic adducts.

Expected Yield: 60-80% (as a mixture of diastereomers)

Diels_Alder Dienophile This compound Conditions Toluene, Heat Dienophile->Conditions Diene Cyclopentadiene Diene->Conditions Product Bicyclic Adduct (endo/exo mixture) Conditions->Product [4+2] Cycloaddition

Caption: Diels-Alder Reaction of this compound.

Summary of Applications

The reactivity of this compound as a building block in organic synthesis is summarized in the table below, highlighting the types of products that can be accessed.

Reaction TypeNucleophile/ReactantProduct Class
Michael Addition Grignard Reagents (with Cu catalyst)β-Alkyl Octanoates
Organocupratesβ-Alkyl/Aryl Octanoates
Enolatesγ-Ketoesters or 1,5-Dicarbonyl Compounds
Aminesβ-Amino Esters
Thiolsβ-Thioethers
Diels-Alder Reaction Acyclic/Cyclic DienesSubstituted Cyclohexenes

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. Its ability to undergo a variety of transformations, particularly conjugate additions and cycloadditions, provides synthetic chemists with a powerful tool for the construction of diverse and complex molecular architectures. The protocols provided herein serve as a starting point for the exploration of its synthetic utility in research, and drug discovery and development.

Application Notes and Protocols: Ethyl (E)-oct-2-enoate in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-oct-2-enoate (CAS No. 7367-82-0) is an aliphatic ester recognized for its significant contribution to the flavor profiles of various foods and beverages.[1][2][3] It is characterized by a distinct fruity aroma, with notes of pear, pineapple, and green apple, and a corresponding fruity taste.[1][4] This compound is naturally present in fruits such as papaya, grapefruit, and pear and is a FEMA GRAS (Generally Recognized as Safe) substance (FEMA Number 3643), making it a valuable tool for flavor chemists in both research and commercial applications.[2][4] These application notes provide detailed protocols for the analysis and sensory evaluation of this compound, along with quantitative data on its usage and physical properties.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in flavor research.

PropertyValueReference
Molecular Formula C10H18O2[1][2][5][6]
Molecular Weight 170.25 g/mol [1][2][5]
Appearance Colorless to pale yellow liquid[3][4]
Odor Profile Fruity, pear, pineapple, green, waxy[1][4]
Flavor Profile Fruity, green, pineapple, juicy, tropical, oily, fatty[4]
Boiling Point 94 °C @ 30 mmHg[5]
Flash Point 90.56 °C[1]
Solubility Insoluble in water; soluble in alcohol and fats[2][3][4]
Specific Gravity 0.887 - 0.891 @ 25 °C[1]
Refractive Index 1.438 - 1.442 @ 20 °C[1]

Recommended Usage Levels in Food Products

The following table summarizes the recommended usage levels for this compound in various food and beverage categories as provided by the European Food Safety Authority (EFSA).

Food CategoryTypical Usage Level (ppm)Maximum Usage Level (ppm)
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Dairy products5.025.0
Baked goods10.050.0
Confectionery10.050.0
Ready-to-eat savouries20.0100.0
Composite foods5.025.0

(Source: The Good Scents Company, based on EFSA data)[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Juice using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the extraction and quantification of this compound from a fruit juice matrix.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Internal standard (e.g., ethyl heptanoate)

  • Fruit juice sample

  • Deionized water

  • Glassware: separatory funnel, vials, flasks

2. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

3. Standard Preparation:

  • Prepare a stock solution of this compound (1000 µg/mL) in dichloromethane.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Spike each working standard with the internal standard at a constant concentration.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Centrifuge the fruit juice sample to remove pulp.

  • To 10 mL of the clear juice in a separatory funnel, add the internal standard.

  • Add 10 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with 10 mL of dichloromethane each time.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. GC-MS Analysis:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-350

6. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve generated from the standard solutions, based on the ratio of the peak area of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start juice Fruit Juice Sample start->juice standard This compound Standard start->standard spike_is_sample Spike with Internal Standard juice->spike_is_sample prep_standards Prepare Calibration Standards standard->prep_standards lle Liquid-Liquid Extraction with DCM spike_is_sample->lle dry Dry with Na2SO4 lle->dry concentrate Concentrate Sample dry->concentrate inject Inject Sample/Standard into GC-MS concentrate->inject spike_is_standards Spike Standards with Internal Standard prep_standards->spike_is_standards spike_is_standards->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification (RT & Mass Spectrum) detect->identify integrate Peak Integration identify->integrate quantify Quantification using Calibration Curve integrate->quantify result Final Concentration quantify->result

Workflow for GC-MS analysis of this compound.
Protocol 2: Sensory Evaluation of this compound in a Beverage Model System

This protocol outlines a method for determining the sensory threshold and descriptive profile of this compound.

1. Panelists:

  • Recruit 15-20 panelists experienced in sensory evaluation of beverages.

  • Conduct a screening session to ensure panelists can detect fruity and green aromas.

2. Materials:

  • This compound standard (≥98% purity)

  • 5% (v/v) ethanol (B145695) in deionized water (as the beverage base)

  • Glass sensory evaluation booths with controlled lighting and ventilation

  • Coded glass cups

3. Threshold Determination (Ascending Forced-Choice Method):

  • Prepare a series of concentrations of this compound in the beverage base (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppb).

  • Present panelists with three samples at each concentration level: two are blanks (beverage base only) and one contains the flavor compound.

  • Ask panelists to identify the "odd" sample.

  • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.

  • The group threshold is the geometric mean of the individual thresholds.

4. Descriptive Analysis:

  • Prepare a reference sample of this compound at a supra-threshold concentration (e.g., 10 times the group threshold).

  • In a training session, have panelists generate descriptive terms for the aroma and flavor of the compound. Common descriptors may include "fruity," "pear," "pineapple," "green," "waxy," and "oily."

  • Develop a consensus list of descriptors and their definitions.

  • In the evaluation session, present panelists with a coded sample of the compound at the reference concentration.

  • Ask panelists to rate the intensity of each descriptor on a 15-cm line scale anchored from "not perceived" to "very strong."

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in the intensity of descriptors.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_threshold Threshold Determination cluster_descriptive Descriptive Analysis panel Panelist Recruitment & Screening present_triangles Present Ascending Forced-Choice Triangle Tests panel->present_triangles generate_terms Generate Descriptive Terms panel->generate_terms materials Preparation of Materials & Samples materials->present_triangles materials->generate_terms identify_odd Panelists Identify 'Odd' Sample present_triangles->identify_odd calc_individual Calculate Individual Thresholds identify_odd->calc_individual calc_group Calculate Group Threshold (Geometric Mean) calc_individual->calc_group develop_lexicon Develop Consensus Lexicon generate_terms->develop_lexicon rate_intensity Panelists Rate Intensity of Descriptors develop_lexicon->rate_intensity analyze_data Data Analysis (ANOVA) rate_intensity->analyze_data result Sensory Profile analyze_data->result

Workflow for sensory evaluation of this compound.

Interaction with Food Matrix

The perceived flavor of this compound can be influenced by its interaction with components of the food matrix, such as proteins and polysaccharides. These interactions are primarily non-covalent (hydrophobic interactions, hydrogen bonding, and van der Waals forces) and can lead to flavor binding or masking, which in turn affects the release of the aroma compound into the headspace and its perception by the consumer.

  • Proteins: The hydrophobic regions of proteins can bind non-polar flavor molecules like this compound. This is particularly relevant in protein-rich foods such as dairy products and plant-based protein beverages.

  • Polysaccharides: Polysaccharides can form network structures that entrap flavor molecules, reducing their volatility. This effect is significant in products with high concentrations of starches, pectins, or gums.

The extent of these interactions depends on factors such as pH, temperature, and the specific types of proteins and polysaccharides present.

Food_Matrix_Interaction cluster_matrix Food Matrix cluster_perception Flavor Perception EO This compound (Volatile Flavor) Protein Protein EO->Protein Hydrophobic Binding Polysaccharide Polysaccharide EO->Polysaccharide Entrapment Headspace Headspace Concentration EO->Headspace Volatility Protein->Headspace Reduces Polysaccharide->Headspace Reduces Perception Sensory Perception Headspace->Perception Olfactory Receptors

Interaction of this compound with food matrix components.

Stability During Thermal Processing

Most low molecular weight flavor esters, including this compound, are relatively stable during standard food processing operations such as pasteurization. However, more extreme heat treatments, such as sterilization or baking at high temperatures, can potentially lead to degradation or loss of the flavor compound through evaporation or chemical reactions. The stability is also influenced by the pH of the food matrix and the presence of other reactive components. It is recommended to conduct stability studies for specific food applications to determine the optimal point of addition during processing.

Conclusion

This compound is a versatile and impactful flavor compound in the field of flavor chemistry. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize and analyze this compound in various food and beverage systems. Further research into its specific interactions with different food matrices and its behavior under a wider range of processing conditions will continue to enhance its application in creating appealing and stable flavor profiles.

References

Application Notes and Protocols: Ethyl (E)-oct-2-enoate in Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-oct-2-enoate is a volatile organic compound with the chemical formula C10H18O2. It is an unsaturated ester recognized for its characteristic fruity and waxy aroma profile, making it a valuable ingredient in the fragrance and flavor industry.[1][2] Its scent is often described with notes of pineapple, pear, and green nuances. This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance development, intended for researchers and professionals in related fields.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of this compound is presented in Table 1. This data is essential for formulation, stability testing, and predicting the sensory impact of the molecule.

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValueReference
Chemical Name This compound[3]
Synonyms Ethyl trans-2-octenoate[3]
CAS Number 7367-82-0[4]
Molecular Formula C10H18O2[5]
Molecular Weight 170.25 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity, waxy, pineapple, pear, green, tropical, juicy[2]
Recommended Usage Up to 1.0% in fragrance concentrate[5]
Specific Gravity 0.887 - 0.891 @ 25°C[4]
Refractive Index 1.438 - 1.442 @ 20°C[4]
Flash Point 90.56 °C (195 °F)[4]
Solubility Soluble in alcohol; insoluble in water.[3]

Synthesis of this compound

This compound can be synthesized through several methods, with the Wittig reaction and Fischer esterification being common approaches.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes.[6][7][8][9][10] For this compound, this would typically involve the reaction of an appropriate phosphorus ylide with an aldehyde.

Protocol 1: Synthesis of this compound via Wittig Reaction

  • Preparation of the Phosphonium (B103445) Ylide:

    • React triphenylphosphine (B44618) with an appropriate ethyl haloacetate (e.g., ethyl bromoacetate) in a suitable solvent like toluene (B28343) to form the corresponding phosphonium salt.

    • Treat the phosphonium salt with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphorus ylide.

  • Wittig Reaction:

    • Cool the ylide solution to 0°C.

    • Slowly add hexanal (B45976) to the ylide solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure this compound.

Synthesis_Workflow reagents Triphenylphosphine + Ethyl Bromoacetate ylide Phosphonium Ylide Formation reagents->ylide wittig Wittig Reaction ylide->wittig hexanal Hexanal hexanal->wittig crude Crude Product wittig->crude purification Purification (Column Chromatography) crude->purification product This compound purification->product Sensory_Evaluation_Workflow start Start panel Panelist Selection and Training start->panel sample_prep Sample Preparation (Dilutions) panel->sample_prep evaluation Olfactory Evaluation (Blotters) sample_prep->evaluation data_collection Data Collection (Intensity Ratings) evaluation->data_collection data_analysis Data Analysis (Sensory Profile) data_collection->data_analysis end End data_analysis->end Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG CNG Channel Depolarization Depolarization CNG->Depolarization Influx leads to Odorant This compound Odorant->OR Binds ATP ATP ATP->AC cAMP->CNG Opens Ions Na+, Ca2+ Ions->CNG Signal Signal to Brain Depolarization->Signal

References

Application Notes and Protocols for Investigating the Role of Ethyl (E)-oct-2-enoate in Insect Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-oct-2-enoate is a volatile organic compound with potential applications in modulating insect behavior. As a member of the aliphatic ester class, it shares structural similarities with known insect semiochemicals, including pheromones and kairomones. While specific research on the behavioral effects of this compound is limited, its chemical properties suggest it may play a role as an attractant, repellent, or oviposition cue for various insect species. The following application notes and protocols provide a comprehensive framework for investigating the potential of this compound in insect behavior studies and its development for pest management strategies.

Application Notes: Potential Roles and Rationale for Study

The investigation into the behavioral effects of this compound is warranted based on the established roles of structurally similar compounds in insect communication.

  • As a Potential Attractant (Kairomone): Many fruit-eating insects are attracted to the esters produced by ripening fruits. This compound, with its fruity odor profile, could serve as a kairomone, signaling a food source or suitable oviposition site. This makes it a candidate for use in attract-and-kill or monitoring traps for agricultural pests.

  • As a Potential Repellent (Allomone): Some plants produce esters as part of their defense mechanism against herbivores. It is plausible that this compound could function as an allomone, repelling certain insect species. This would make it a candidate for use in "push-pull" strategies for crop protection.

  • As a Modulator of Mating Behavior (Pheromone Component): Esters are common components of insect sex pheromones. While less common as the primary pheromone component, they can act as synergists or modulators of the pheromone blend. Research is needed to determine if this compound plays such a role in any insect species.

The following protocols are designed to systematically evaluate these potential roles.

Experimental Protocols

Protocol 1: Electroantennography (EAG) - Assessing Antennal Response

This protocol determines if the antennae of a target insect species can detect this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Micropipettes

  • Filter paper strips

  • Glass Pasteur pipettes

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Target insect species

Procedure:

  • Preparation of Stimulus:

    • Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).

    • Apply 10 µL of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • Prepare a solvent-only control pipette.

  • Antennal Preparation:

    • Immobilize an insect (e.g., by chilling).

    • Under the dissecting microscope, carefully excise one antenna.

    • Mount the antenna between the two electrodes of the EAG probe using conductive gel.

  • Data Recording:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce the tip of the stimulus pipette into the airstream for a short duration (e.g., 0.5 seconds).

    • Record the resulting depolarization of the antennal preparation.

    • Present the stimuli in random order, starting with the solvent control and then increasing concentrations of this compound.

    • Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus.

    • Subtract the response to the solvent control from the responses to this compound to normalize the data.

    • Compare the responses across different concentrations to generate a dose-response curve.

Hypothetical Data Presentation:

Concentration (µg/µL)Mean EAG Response (mV) ± SEM
Solvent Control0.12 ± 0.03
10.45 ± 0.08
101.23 ± 0.15
1002.54 ± 0.21
Protocol 2: Y-Tube Olfactometer Assay - Assessing Behavioral Response

This protocol determines if this compound is an attractant or repellent to the target insect.

Materials:

  • Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal filter and humidifier

  • This compound

  • Solvent (e.g., paraffin oil)

  • Cotton wicks or filter paper

  • Target insect species (e.g., 20-50 individuals)

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Connect the airflow system, ensuring a constant, purified, and humidified airflow through both arms of the Y-tube.

  • Stimulus Preparation:

    • Apply a known concentration of this compound (determined from EAG results) in solvent to a cotton wick.

    • Apply the solvent alone to another cotton wick as the control.

    • Place the treatment wick in one arm of the olfactometer and the control wick in the other arm.

  • Behavioral Assay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.

    • Record the choice made by the insect.

    • After a set number of insects have been tested (e.g., 10), swap the positions of the treatment and control arms to avoid positional bias.

    • Continue until all insects have been tested.

  • Data Analysis:

    • Calculate the percentage of insects that chose the treatment arm versus the control arm.

    • Use a chi-square test to determine if the observed distribution is significantly different from a 50:50 distribution (no preference).

Hypothetical Data Presentation:

TreatmentNumber of Insects ChoosingPercentage of Insects ChoosingChi-Square (χ²)P-valueBehavioral Response
This compound3570%9.8< 0.01Attraction
Control (Solvent)1530%
Total 50 100%

Visualizations

Experimental_Workflow cluster_screening Phase 1: Screening cluster_behavior Phase 2: Behavioral Assay cluster_application Phase 3: Application EAG Electroantennography (EAG) DoseResponse Dose-Response Curve EAG->DoseResponse Determine active concentrations YTube Y-Tube Olfactometer AttractionRepulsion Attraction/Repulsion Test YTube->AttractionRepulsion Field Field Trials AttractionRepulsion->Field Validate in semi-field/field PushPull Push-Pull Strategy Development Field->PushPull EAG_start Identify Target Insect EAG_start->EAG Compound This compound Compound->EAG

Caption: Experimental workflow for investigating this compound.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane cluster_signal Signal Transduction Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP Receptor Odorant Receptor (OR) Co-receptor (Orco) Odorant_OBP->Receptor:f0 Activates IonChannel Ion Channel Opening Receptor->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: Generalized insect olfactory signaling pathway for an ester.

Application Notes and Protocols for Ethyl (E)-oct-2-enoate in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research specifically detailing the use of Ethyl (E)-oct-2-enoate as a biochemical research tool is limited. The following application notes and protocols are provided as a representative guide for researchers, scientists, and drug development professionals interested in investigating the potential biological activities of this and structurally similar medium-chain unsaturated fatty acid esters. The experimental parameters and expected outcomes are hypothetical and should be optimized for specific experimental setups.

Introduction

This compound is an unsaturated fatty acid ester.[1] Fatty acids and their derivatives are known to play crucial roles in various biological processes, including cellular signaling, energy metabolism, and membrane structure.[2] Fatty acid esters, in particular, have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. These compounds can influence cellular functions by interacting with specific enzymes, receptors, or by altering the properties of cellular membranes.

This document outlines potential applications of this compound in biochemical research and provides detailed protocols for investigating its biological effects.

Potential Research Applications
  • Enzyme Inhibition: Investigate the inhibitory effects of this compound on enzymes involved in metabolic or inflammatory pathways, such as lipases, cyclooxygenases (COX), or lipoxygenases (LOX).

  • Antimicrobial Activity: Assess the potential of this compound to inhibit the growth of various pathogenic bacteria and fungi.

  • Cytotoxicity and Cell Viability: Determine the cytotoxic effects of this compound on different cell lines (e.g., cancer cells, normal cells) to evaluate its potential as a therapeutic agent or to understand its toxicity profile.

  • Modulation of Signaling Pathways: Explore the ability of this compound to modulate intracellular signaling pathways, such as those involved in inflammation (e.g., NF-κB pathway), apoptosis, or cellular metabolism.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the described experimental protocols. These values are for illustrative purposes and will need to be determined experimentally.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeIC₅₀ (µM)Inhibition Type
Pancreatic Lipase75.4Competitive
Cyclooxygenase-2 (COX-2)128.2Non-competitive
5-Lipoxygenase (5-LOX)95.8Uncompetitive

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus128256
Escherichia coli>512>512
Candida albicans256512

Table 3: Hypothetical Cytotoxicity Data for this compound (72h exposure)

Cell LineCC₅₀ (µM)
A549 (Human Lung Carcinoma)88.2
MCF-7 (Human Breast Adenocarcinoma)112.5
HEK293 (Human Embryonic Kidney)250.7

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (Generic)

This protocol describes a general procedure to determine the inhibitory effect of this compound on a target enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme being studied.

Materials:

  • Purified target enzyme

  • Substrate specific to the target enzyme

  • This compound

  • Appropriate assay buffer (pH and ionic strength optimized for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition:

    • Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement mode will depend on the specific assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stock Solutions (Enzyme, Substrate, Inhibitor) P2 Prepare Serial Dilutions of Inhibitor P1->P2 A2 Add Inhibitor Dilutions & Controls P2->A2 A1 Dispense Enzyme into 96-well plate A1->A2 A3 Pre-incubate Enzyme and Inhibitor A2->A3 A4 Add Substrate to Initiate Reaction A3->A4 A5 Monitor Reaction Kinetics (e.g., Absorbance/Fluorescence) A4->A5 D1 Calculate Percentage Inhibition A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Experimental workflow for a generic enzyme inhibition assay.
Protocol 2: Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.[6][7][8]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microplate

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism in the broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation:

    • Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • (Optional) MBC Determination:

    • To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar (B569324) plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualization of Potential Mechanisms

Hypothetical Signaling Pathway Modulation

Fatty acids and their derivatives can act as signaling molecules that modulate various cellular pathways.[1][2] For instance, they can interact with G-protein coupled receptors (GPCRs) or nuclear receptors (e.g., PPARs), leading to downstream effects on gene expression and cellular responses. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a fatty acid ester like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EOE This compound GPCR G-Protein Coupled Receptor (e.g., GPR120) EOE->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Activates NFkB_IκB NF-κB - IκBα IKK->NFkB_IκB Phosphorylates IκBα NFkB NF-κB NFkB_IκB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Gene Inflammatory Gene Expression (e.g., COX-2, TNF-α) DNA->Gene Regulates Transcription

Hypothetical GPCR-mediated signaling pathway potentially modulated by this compound.
Experimental Logic and Workflow

The following diagram illustrates a logical workflow for the initial biochemical and cellular characterization of this compound.

G cluster_primary Primary Screening cluster_secondary Secondary Assays (based on primary results) cluster_outcome Potential Outcomes Start This compound CellViability Cell Viability Assay (e.g., MTT on various cell lines) Start->CellViability Antimicrobial Antimicrobial Screening (e.g., MIC against a panel of microbes) Start->Antimicrobial Cytotoxicity Detailed Cytotoxicity Studies (Apoptosis vs. Necrosis) CellViability->Cytotoxicity If cytotoxic EnzymeInhibition Enzyme Inhibition Assays (e.g., Lipase, COX) Antimicrobial->EnzymeInhibition If active Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Cytotoxicity->Mechanism EnzymeInhibition->Mechanism LeadCompound Lead Compound for Further Development Mechanism->LeadCompound ToolCompound Biochemical Tool for Studying Specific Pathways Mechanism->ToolCompound

Logical workflow for the investigation of this compound's biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (E)-oct-2-enoate. Our aim is to address common challenges encountered during synthesis and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the reaction of an aldehyde (hexanal) with a phosphorus-stabilized carbanion to form the desired α,β-unsaturated ester. The HWE reaction is often preferred as it typically shows high stereoselectivity for the (E)-isomer and the water-soluble phosphate (B84403) byproduct is easier to remove than the triphenylphosphine (B44618) oxide (TPPO) generated in the Wittig reaction.[1][2]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction generally preferred for synthesizing the (E)-isomer?

A2: The HWE reaction typically employs a stabilized phosphonate (B1237965) ylide, which favors the formation of the thermodynamically more stable (E)-alkene.[1][3] The reaction mechanism allows for equilibration of the intermediates, leading to a higher selectivity for the trans-isomer.[1]

Q3: What are the main challenges in the Wittig reaction for this synthesis?

A3: The main challenges include achieving high (E)-selectivity and removing the triphenylphosphine oxide (TPPO) byproduct. While stabilized ylides in the Wittig reaction also favor the (E)-isomer, the selectivity can sometimes be lower than in the HWE reaction.[4][5] TPPO is a common byproduct that can be difficult to separate from the desired product due to its similar polarity.[6][7]

Q4: How can I determine the E/Z isomer ratio of my product?

A4: The E/Z isomer ratio of this compound can be determined using ¹H NMR spectroscopy. The coupling constants (J-values) of the vinylic protons are distinct for each isomer. The (E)-isomer will exhibit a larger coupling constant (typically around 15-18 Hz) for the trans-protons, while the (Z)-isomer will show a smaller coupling constant (around 10-12 Hz). The ratio of the isomers can be calculated by integrating the corresponding signals in the ¹H NMR spectrum.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure all reagents are pure and anhydrous. - Increase reaction time or temperature, monitoring by TLC. - Use a stronger base or ensure the base is not degraded. - For the Wittig reaction, ensure complete formation of the ylide before adding the aldehyde.[9][10]
Side reactions.- Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. - Control the reaction temperature to minimize side reactions like self-condensation.[11]
Product loss during workup.- Optimize the extraction procedure with appropriate solvents. - Be cautious during purification steps like column chromatography to avoid loss of product.
Low (E)-selectivity (predominantly (Z)-isomer) Use of a non-stabilized Wittig reagent.- For the Wittig reaction, use a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate.[4][5] - Consider the Schlosser modification of the Wittig reaction to favor the (E)-isomer with non-stabilized ylides.[4][12]
Reaction conditions favoring the (Z)-isomer.- In the HWE reaction, using lithium salts and higher temperatures can enhance (E)-selectivity.[1]
Difficulty in removing triphenylphosphine oxide (TPPO) byproduct (Wittig reaction) TPPO co-elutes with the product during chromatography.- Attempt to precipitate TPPO from a non-polar solvent like hexane (B92381) or a mixture of diethyl ether and hexane.[7] - Use complexation with metal salts (e.g., MgCl₂, ZnCl₂) to precipitate TPPO as an insoluble complex, which can then be filtered off.[7][13][14] - Perform a silica (B1680970) gel plug filtration, eluting with a non-polar solvent to retain the more polar TPPO.[15]
Formation of an unexpected byproduct Aldehyde instability.- Use freshly distilled aldehyde to avoid impurities from oxidation or polymerization.
Isomerization of the double bond.- Avoid acidic conditions during workup, as this can catalyze the isomerization of the α,β-unsaturated ester.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound via the Horner-Wadsworth-Emmons and Wittig reactions. Please note that actual results may vary depending on specific experimental conditions.

Parameter Horner-Wadsworth-Emmons (HWE) Reaction Wittig Reaction
Aldehyde Hexanal (B45976)Hexanal
Phosphorus Reagent Triethyl phosphonoacetateEthyl (triphenylphosphoranylidene)acetate
Base NaH, NaOEt, K₂CO₃n-BuLi, NaH, NaOMe
Solvent THF, DME, TolueneTHF, DCM, Toluene
Reaction Temperature 0 °C to reflux0 °C to reflux
Reaction Time 2 - 24 hours2 - 24 hours
Typical Yield 70 - 90%60 - 85%
Typical E/Z Ratio >95:585:15 to >95:5
Primary Byproduct Diethyl phosphate (water-soluble)Triphenylphosphine oxide (TPPO)

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of hexanal (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

Protocol 2: Synthesis of this compound via Wittig Reaction

Materials:

  • Ethyl bromoacetate (B1195939)

  • Triphenylphosphine

  • Anhydrous Toluene

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the phosphonium (B103445) salt: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add ethyl bromoacetate (1.0 eq) and heat the mixture to reflux for 24 hours. Cool the mixture to room temperature, filter the resulting white precipitate (the phosphonium salt), wash with cold diethyl ether, and dry under vacuum.

  • Ylide formation: To a suspension of the dried phosphonium salt (1.0 eq) in anhydrous THF at 0 °C, slowly add sodium hydride (1.0 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution turns a characteristic ylide color (often orange or deep red).

  • Wittig reaction: In a separate flame-dried flask, dissolve hexanal (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the freshly prepared Wittig reagent solution from step 2 to the aldehyde solution via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The byproduct, triphenylphosphine oxide, can often be partially removed by crystallization from a non-polar solvent prior to chromatography.

Visualizations

HWE_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification reagent1 Triethyl phosphonoacetate step1 Ylide Formation reagent1->step1 reagent2 Hexanal step2 HWE Reaction reagent2->step2 base Base (e.g., NaH) base->step1 solvent Anhydrous Solvent (e.g., THF) solvent->step1 step1->step2 step3 Aqueous Workup step2->step3 purification Column Chromatography step3->purification product This compound purification->product

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow for this compound synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Poor Selectivity cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Stereoselectivity start->cause3 cause4 Purification Issues start->cause4 solution1 Check Reagent Purity Increase Reaction Time/Temp cause1->solution1 solution2 Inert Atmosphere Temperature Control cause2->solution2 solution3 Use Stabilized Ylide (Wittig) Optimize Base/Solvent (HWE) cause3->solution3 solution4 Optimize Extraction Byproduct Removal Strategy cause4->solution4 end Successful Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Selectivity solution4->end Improved Purity/Yield

Caption: Troubleshooting logic for challenges in this compound synthesis.

References

Technical Support Center: Wittig Synthesis of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig synthesis of α,β-unsaturated esters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding side products and other common issues encountered during this olefination procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Wittig synthesis of unsaturated esters, and why is it problematic?

A1: The most prevalent side product is triphenylphosphine (B44618) oxide (Ph₃P=O). It is formed from the phosphorus ylide reagent as the phosphorus atom abstracts the oxygen from the carbonyl group of the aldehyde or ketone, which is the thermodynamic driving force for the reaction. Triphenylphosphine oxide is notoriously difficult to remove from the reaction mixture due to its physical properties. It is a high-boiling, crystalline solid with solubility in a wide range of common organic solvents, making purification by standard techniques like distillation or simple liquid-liquid extraction challenging. Its removal often requires more advanced purification methods such as column chromatography or crystallization.

Q2: My Wittig reaction is giving a poor E/Z isomer ratio for my unsaturated ester. How can I improve the stereoselectivity?

A2: The stereoselectivity of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide. For the synthesis of α,β-unsaturated esters, a "stabilized ylide" is used, where the ester group can delocalize the negative charge on the carbanion.

  • Stabilized Ylides and (E)-Selectivity: Stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate, are more stable and their reaction with aldehydes is often reversible. This allows for thermodynamic equilibration of the reaction intermediates to favor the formation of the more stable anti-oxaphosphetane, which subsequently decomposes to the thermodynamically more stable (E)-alkene .[1][2] Therefore, the Wittig synthesis of unsaturated esters generally yields the (E)-isomer as the major product.[1][3][4]

  • Reaction Conditions: While inherently (E)-selective, factors like the choice of solvent and the presence of lithium salts can influence the E/Z ratio.[3] For instance, salt-free conditions are known to be under kinetic control. The use of polar aprotic solvents can also influence the stereochemical outcome.

  • Alternative Reactions: For higher (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[5] Conversely, for (Z)-selectivity, modifications of the HWE reaction, such as the Still-Gennari olefination, are employed.

Q3: What are other potential side products or unwanted reactions besides the formation of triphenylphosphine oxide?

A3: While triphenylphosphine oxide is the most common byproduct, other side reactions can occur:

  • Ylide Hydrolysis: Stabilized ylides are generally stable enough to be isolated and handled in air, but they can still be susceptible to hydrolysis, especially in the presence of moisture.[6] This will consume the ylide and reduce the overall yield of the desired alkene.

  • Michael Addition: The unsaturated ester product can potentially act as a Michael acceptor, and the ylide can act as a nucleophile, leading to a Michael addition side product. This is more likely if there is an excess of the ylide or if the reaction is run for an extended period.

  • Aldol-type Reactions: Although less common with stabilized ylides, side reactions involving the enolate of the ester ylide can occur under certain conditions.

  • Reactions with the Ester Group: In the presence of very strong bases (not typically used for stabilized ylides) or nucleophiles, the ester functionality of the ylide or the product could potentially undergo saponification or transesterification.

Q4: My yield is very low. What are the common causes and how can I troubleshoot this?

A4: Low yields in the Wittig synthesis of unsaturated esters can stem from several factors:

  • Inefficient Ylide Formation: If you are generating the ylide in situ, incomplete deprotonation of the phosphonium (B103445) salt will lead to a lower concentration of the active nucleophile. Ensure your base is strong enough and the reaction conditions are anhydrous. For stabilized ylides, weaker bases like sodium hydroxide (B78521) or alkoxides are often sufficient.[1]

  • Ylide Instability/Decomposition: As mentioned, hydrolysis can be an issue. Ensure all reagents and solvents are dry.

  • Steric Hindrance: While stabilized ylides readily react with aldehydes, they may fail to react or react very slowly with sterically hindered ketones.[1]

  • Difficult Purification: Significant product loss can occur during the removal of triphenylphosphine oxide. Optimizing your purification strategy is crucial.

  • Competing Side Reactions: As detailed in Q3, other reaction pathways may be consuming your starting materials or product.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiment.

Problem 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Troubleshooting Step Detailed Methodology Expected Outcome
Column Chromatography This is the most common and generally effective method. Use a silica (B1680970) gel column. The polarity of the eluent will depend on your specific unsaturated ester. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is often effective. TPPO is quite polar and will elute later than the typically less polar unsaturated ester.Separation of the desired ester from TPPO. The progress can be monitored by thin-layer chromatography (TLC).
Crystallization/Recrystallization If your unsaturated ester is a solid, recrystallization can be an effective purification method. Choose a solvent system in which the ester and TPPO have different solubilities. For example, TPPO is poorly soluble in cold non-polar solvents like hexane or diethyl ether. You can attempt to precipitate the TPPO from a concentrated reaction mixture by adding a non-polar solvent.Isolation of the pure crystalline ester, leaving the TPPO in the mother liquor, or vice-versa.
Precipitation with Metal Salts TPPO can form complexes with certain metal salts, which then precipitate from the solution. For example, adding zinc chloride (ZnCl₂) to a solution of the reaction mixture in a polar solvent can precipitate a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[7]Removal of TPPO as an insoluble metal complex.
Problem 2: Low Yield of the Unsaturated Ester
Troubleshooting Step Detailed Methodology Expected Outcome
Ensure Anhydrous Conditions If generating the ylide in situ, ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Moisture will quench the base and hydrolyze the ylide.Improved ylide formation and concentration, leading to a higher yield of the desired product.
Optimize Base and Reaction Time For stabilized ylides, a strong base is not always necessary. Overly strong bases can promote side reactions. If using a weak base, ensure sufficient reaction time for complete ylide formation. Monitor the reaction by TLC to determine the optimal reaction time for the olefination step.Complete consumption of the starting aldehyde and maximization of product formation.
Consider the Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction is a well-known alternative that often provides higher yields of (E)-unsaturated esters and features a water-soluble phosphate (B84403) byproduct that is easily removed by aqueous workup, simplifying purification.[5]Higher isolated yield and easier purification compared to the Wittig reaction.
Problem 3: Poor (E/Z) Stereoselectivity
Troubleshooting Step Detailed Methodology Expected Outcome
Use a Stabilized Ylide The use of a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, is standard for unsaturated ester synthesis and inherently favors the (E)-isomer.A high E:Z ratio in the product mixture.
Avoid Lithium-Based Reagents The presence of lithium salts can sometimes decrease the (E)-selectivity.[3] If you are generating the ylide in situ, consider using a sodium- or potassium-based base instead of an organolithium reagent.An improved E:Z ratio in favor of the (E)-isomer.
Employ the Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction is renowned for its excellent (E)-selectivity in the synthesis of α,β-unsaturated esters.[5]A significantly higher E:Z ratio, often exclusively the (E)-isomer.

Quantitative Data Summary

The following table summarizes representative yields and E/Z ratios for the synthesis of unsaturated esters under different conditions, compiled from various literature sources.

ReactionAldehydeYlide/PhosphonateBaseSolventTemp (°C)Yield (%)E:Z RatioReference
WittigBenzaldehyde (B42025)Ph₃P=CHCO₂Et-Solvent-freeRT~70E major[7]
WittigBenzaldehydePh₃P=CHCO₂MeNaHCO₃WaterRT9595.5:4.5[8]
Wittig2-ThiophenecarboxaldehydePh₃P=CHCO₂MeNaHCO₃WaterRT8799.8:0.2[8]
WittigAnisaldehydePh₃P=CHCO₂MeNaHCO₃WaterRT90.593.1:6.9[8]
HWEBenzaldehyde(EtO)₂P(O)CH₂CO₂EtNaOEtEtOHRTHigh98:2[9]
HWEn-Propanal(EtO)₂P(O)CH₂CO₂EtNaOEtEtOHRTHigh95:5[9]

Experimental Protocols

Protocol 1: General Procedure for the Wittig Synthesis of Ethyl (E)-Cinnamate (Solvent-Free)

This protocol is adapted from a green chemistry approach that minimizes solvent use.

  • Reaction Setup: In a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, add benzaldehyde (1.0 equivalent).

  • Addition of Ylide: To the aldehyde, add ethyl (triphenylphosphoranylidene)acetate (1.05-1.1 equivalents). This ylide is a stabilized ylide and can often be used without the in situ generation with a base.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 15-30 minutes. The mixture may become a thick paste or solid. Monitor the reaction progress by TLC (e.g., using a 10:1 hexane:ethyl acetate eluent).

  • Workup and Purification:

    • Add a non-polar solvent such as hexane or a mixture of hexane and diethyl ether to the reaction mixture and stir to dissolve the ethyl cinnamate (B1238496) product.

    • The triphenylphosphine oxide byproduct is largely insoluble in hexane. Filter the mixture, washing the solid with cold hexane.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization if the product is a solid.

Visualizations

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aldehyde Aldehyde (R-CHO) oxaphosphetane Oxaphosphetane aldehyde->oxaphosphetane ylide Stabilized Ylide (Ph₃P=CHCO₂R') ylide->oxaphosphetane alkene (E)-Unsaturated Ester (R-CH=CHCO₂R') oxaphosphetane->alkene tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Caption: The general reaction pathway for the Wittig synthesis of an (E)-unsaturated ester.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry optimize_conditions Optimize Reaction (Solvent, Temp, Time) check_stoichiometry->optimize_conditions purification_issues Purification Difficulty (TPPO Removal) optimize_conditions->purification_issues success Successful Synthesis optimize_conditions->success Issue Resolved consider_alternatives Consider Alternative Reactions (e.g., HWE) purification_issues->consider_alternatives consider_alternatives->success

Caption: A troubleshooting workflow for common issues in the Wittig synthesis.

Side_Products cluster_main Main Reaction cluster_side Side Reactions ylide Stabilized Ylide product Unsaturated Ester (Product) ylide->product hydrolysis Ylide Hydrolysis ylide->hydrolysis aldehyde Aldehyde aldehyde->product michael_addition Michael Addition product->michael_addition water Water/Moisture water->hydrolysis excess_ylide Excess Ylide excess_ylide->michael_addition

Caption: Potential side reactions involving the stabilized ylide.

References

Technical Support Center: Optimizing Horner-Wadsworth-Emmons Reactions for E-Alkene Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction. Our focus is on optimizing conditions to achieve high selectivity for the E-alkene isomer.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing E/Z selectivity in the Horner-Wadsworth-Emmons reaction?

A1: The stereochemical outcome of the HWE reaction is influenced by several factors.[1] These include the structure of the phosphonate (B1237965) reagent, the nature of the aldehyde, the base and its corresponding cation, the solvent, and the reaction temperature.[2][3][4] Generally, thermodynamically controlled conditions favor the formation of the more stable E-alkene.

Q2: How does the structure of the phosphonate reagent affect E-selectivity?

A2: The steric and electronic properties of the phosphonate reagent are crucial. Bulky phosphonate groups can enhance E-alkene selectivity.[4] Conversely, phosphonates with electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) phosphonates used in the Still-Gennari modification, are designed to favor the formation of Z-alkenes.[3][5]

Q3: What is the role of the base and its counterion in determining the stereochemical outcome?

A3: The choice of base and its counterion can significantly impact E/Z ratios. For instance, in certain systems, lithium salts have been shown to provide greater E-stereoselectivity compared to sodium or potassium salts.[4] The use of milder bases, such as a combination of lithium chloride and DBU (Masamune-Roush conditions) or triethylamine (B128534) with lithium or magnesium halides (Rathke conditions), can be beneficial for base-sensitive substrates while still promoting E-selectivity.[4][6]

Q4: How does reaction temperature influence E/Z selectivity?

A4: Higher reaction temperatures generally favor the formation of the E-alkene.[4] This is because increased thermal energy allows the reaction intermediates to equilibrate to the more stable anti-oxaphosphetane, which leads to the E-product.[3] Conversely, lower temperatures, such as -78°C, can trap the kinetically favored syn-oxaphosphetane, often leading to the Z-alkene, especially when using Z-selective reagents.[3]

Troubleshooting Guide

Issue 1: Poor E-selectivity with a standard HWE reaction.

  • Possible Cause: The reaction may be under kinetic control, favoring the Z-isomer.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature. Running the reaction at room temperature or even refluxing the solvent can promote equilibration towards the more stable E-isomer.[3][4]

    • Change the Base/Cation: If using a potassium or sodium base, consider switching to a lithium base (e.g., n-BuLi, LHMDS) or adding a lithium salt like LiCl to the reaction mixture.[4]

    • Alter the Solvent: The choice of solvent can influence cation chelation and intermediate stability. If using a highly coordinating solvent like THF, consider switching to a less coordinating one.

Issue 2: Inconsistent E/Z ratios between reaction batches.

  • Possible Cause: Minor variations in reaction setup, reagent purity, or reaction time can lead to inconsistent results.

  • Troubleshooting Steps:

    • Strict Control of Reaction Parameters: Ensure consistent reaction times, temperatures, and addition rates of reagents between batches.

    • Reagent Purity: Use freshly distilled aldehydes and anhydrous solvents. Ensure the phosphonate reagent is pure.

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

Issue 3: Low or no product yield.

  • Possible Cause: Incomplete deprotonation of the phosphonate, inactive aldehyde, or decomposition of reagents/intermediates.

  • Troubleshooting Steps:

    • Verify Deprotonation: Ensure the base is active and used in a slight excess (1.0-1.2 equivalents).[1] The deprotonation step is often indicated by a color change.

    • Check Aldehyde Quality: Use a freshly purified aldehyde, as they can oxidize upon storage.

    • Use Anhydrous Conditions: Water can quench the phosphonate carbanion. Ensure all glassware is oven-dried and solvents are anhydrous.

Data Presentation: Influence of Reaction Parameters on E-selectivity

The following tables summarize quantitative data on how different reaction conditions can affect the E/Z ratio of the resulting alkene.

Table 1: Effect of Base and Temperature on E/Z Ratio

EntryAldehydePhosphonate ReagentBaseSolventTemperature (°C)E/Z Ratio
1BenzaldehydeTriethyl phosphonoacetateLHMDSTHF-78Z-selective
2BenzaldehydeTriethyl phosphonoacetateLHMDSTHF-4540:60
3BenzaldehydeTriethyl phosphonoacetateLHMDSTHF083:17
4BenzaldehydeTriethyl phosphonoacetateLHMDSTHF25>95:5
5IsobutyraldehydeTrimethyl phosphonoacetateNaHDME2595:5
6IsobutyraldehydeTrimethyl phosphonoacetateKHMDS/18-crown-6THF-785:95

Data compiled from multiple sources.[2][3]

Table 2: Effect of Cation on E/Z Ratio

EntryAldehydePhosphonate ReagentBaseSolventTemperature (°C)E/Z Ratio
1PropionaldehydeTrimethyl phosphonoacetateLiHMDSTHF-7850:50
2PropionaldehydeTrimethyl phosphonoacetateNaHMDSTHF-7825:75
3PropionaldehydeTrimethyl phosphonoacetateKHMDSTHF-7810:90

Data adapted from Thompson and Heathcock's systematic study.[4]

Experimental Protocols

Protocol 1: General Procedure for E-Selective HWE Reaction

This protocol outlines a standard procedure for achieving high E-selectivity.

  • Preparation of the Phosphonate Carbanion:

    • To a solution of the phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add the base (e.g., NaH, 1.1 equivalents of a 60% dispersion in mineral oil) portion-wise at 0°C.

    • Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the carbanion.[1]

  • Reaction with the Aldehyde:

    • Cool the phosphonate carbanion solution to 0°C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired E-alkene.[1]

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination Phosphonate Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion B- Base Base Base->Carbanion Carbanion_ref Carbanion->Carbanion_ref Aldehyde Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Betaine_ref Betaine->Betaine_ref Oxaphosphetane Oxaphosphetane Oxaphosphetane_ref Oxaphosphetane->Oxaphosphetane_ref Alkene Alkene Phosphate Phosphate Byproduct Alkene->Phosphate Elimination

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

E_Selectivity_Workflow Start Start: HWE Reaction CheckSelectivity Analyze E/Z Ratio Start->CheckSelectivity HighESelectivity High E-Selectivity (>95:5) CheckSelectivity->HighESelectivity Yes PoorESelectivity Poor E-Selectivity CheckSelectivity->PoorESelectivity No End End: Optimized Protocol HighESelectivity->End IncreaseTemp Increase Reaction Temperature PoorESelectivity->IncreaseTemp ChangeBase Change Base/Cation (e.g., to Li+) PoorESelectivity->ChangeBase BulkyPhosphonate Use Sterically Hindered Phosphonate PoorESelectivity->BulkyPhosphonate IncreaseTemp->CheckSelectivity ChangeBase->CheckSelectivity BulkyPhosphonate->CheckSelectivity

Caption: Troubleshooting workflow for optimizing E-alkene selectivity.

References

Technical Support Center: Purification of Ethyl (E)-oct-2-enoate from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction, from the desired product, Ethyl (E)-oct-2-enoate.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Wittig reaction mixture challenging?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility profiles to the desired alkene product, making its removal by standard extraction and crystallization techniques difficult.[1] Its high polarity can lead to co-elution with products during chromatography if the solvent system is not optimized.

Q2: What are the primary strategies for removing TPPO from this compound?

A2: The main strategies for removing TPPO from a nonpolar product like this compound leverage the significant difference in polarity between the two compounds. The most common methods include:

  • Selective Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents in which this compound is soluble.[2][3]

  • Chromatography: Utilizing a silica (B1680970) gel plug or column chromatography to adsorb the polar TPPO while the nonpolar product elutes.

  • Precipitation with Metal Salts: Forming an insoluble complex of TPPO with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂), which can then be removed by filtration.[1][4][5][6]

Q3: How do I choose the best method for my specific experiment?

A3: The choice of method depends on the scale of your reaction, the desired purity of your final product, and the resources available.

  • For small-scale reactions where high purity is critical, column chromatography is often the most effective method.

  • For larger-scale reactions , selective precipitation or crystallization is generally more practical and cost-effective.

  • Precipitation with metal salts is a robust method that works well in various polar solvents, which can be advantageous depending on the initial reaction conditions.[1][5]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Triphenylphosphine oxide (TPPO) co-precipitates with my this compound during crystallization. The solvent is too polar, causing the product to be less soluble and precipitate with the TPPO. The solution is too concentrated.1. Use a less polar solvent system (e.g., increase the proportion of hexane (B92381) or pentane).2. Dilute the reaction mixture before cooling to encourage selective precipitation of TPPO.3. Try a different non-polar solvent in which your product has higher solubility at low temperatures.
TPPO is eluting with my product during column chromatography. The elution solvent is too polar.1. Start with a completely non-polar solvent (e.g., 100% hexane) to elute the this compound.2. Gradually increase the polarity of the eluent (e.g., by slowly adding diethyl ether or ethyl acetate) to elute the product while leaving the TPPO adsorbed to the silica gel.
The TPPO-metal salt complex is not precipitating. The solvent is not suitable for complex formation. The reaction mixture contains water, which can interfere with the complexation. Insufficient metal salt was added.1. Ensure the reaction mixture is in a suitable solvent for precipitation (e.g., ethanol (B145695) or ethyl acetate (B1210297) for ZnCl₂).[1][5]2. Ensure all glassware and solvents are anhydrous.3. Add a sufficient excess of the metal salt (typically 2 equivalents relative to triphenylphosphine).
My yield of this compound is low after purification. The product may have been lost during multiple washing or filtration steps. The product may have co-precipitated with the TPPO.1. Minimize the number of transfer and filtration steps.2. Ensure the chosen crystallization solvent keeps the product soluble at the precipitation temperature of TPPO.3. If using a silica plug, ensure all of the product has been washed through with the appropriate solvent.

Experimental Protocols

Protocol 1: Selective Precipitation of TPPO in a Non-Polar Solvent

This method is suitable for isolating the relatively nonpolar this compound from the polar TPPO.

Methodology:

  • Concentrate the Reaction Mixture: After the Wittig reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude residue.

  • Suspend in a Non-Polar Solvent: Add a minimal amount of a cold, non-polar solvent such as hexane, pentane, or a mixture of hexane and diethyl ether. This compound should be soluble in this solvent, while TPPO is poorly soluble.[2][3]

  • Stir and Cool: Stir the suspension vigorously for 15-30 minutes at 0°C or lower to ensure complete precipitation of the TPPO.

  • Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel to remove the solid TPPO.

  • Wash: Wash the collected solid with a small amount of the cold non-polar solvent to recover any entrained product.

  • Isolate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Silica Gel Plug Filtration

This is a rapid chromatographic method for separating the nonpolar product from the polar TPPO.

Methodology:

  • Prepare the Silica Plug: Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a 2-3 cm layer of silica gel. Top with another layer of sand.

  • Concentrate and Dissolve: Concentrate the crude reaction mixture and dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane).

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica plug.

  • Elute the Product: Elute the this compound from the silica plug using a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether. The more polar TPPO will remain adsorbed to the silica.

  • Collect and Concentrate: Collect the eluent containing the purified product and remove the solvent under reduced pressure.

Protocol 3: Precipitation of TPPO with Zinc Chloride (ZnCl₂)

This method is effective for removing TPPO by forming an insoluble complex, particularly when the reaction is performed in a more polar solvent.[1][5]

Methodology:

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture containing this compound and TPPO in a suitable polar solvent such as ethanol or ethyl acetate.[1][5]

  • Add ZnCl₂ Solution: Add a solution of anhydrous zinc chloride (2 equivalents relative to the triphenylphosphine used in the Wittig reaction) in the same solvent to the reaction mixture at room temperature.

  • Stir to Precipitate: Stir the mixture for 1-2 hours. A white solid, the ZnCl₂(TPPO)₂ complex, should precipitate out of the solution.[1]

  • Filtration: Filter the mixture to remove the precipitated complex.

  • Wash: Wash the solid with a small amount of the cold solvent to recover any product.

  • Work-up: Combine the filtrate and washings. The product can then be isolated by extraction or by removing the solvent under reduced pressure.

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents

SolventSolubility at Room TemperatureReference
WaterInsoluble[2][3]
HexanePoorly soluble[2][3]
PentanePoorly soluble
Diethyl EtherPoorly soluble (especially when cold)[3]
TolueneSoluble[2]
DichloromethaneSoluble
EthanolSoluble[2]
Ethyl AcetateSoluble[5]

Table 2: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Different Solvents

Solvent% TPPO Remaining in SolutionReference
Ethyl Acetate< 5%[1][5]
Isopropyl Acetate< 5%[1][5]
2-Propanol< 5%[1][5]
Tetrahydrofuran (THF)< 15%[1][5]
2-Methyltetrahydrofuran< 15%[1][5]
Methyl Ethyl Ketone< 15%[1][5]
Methanol> 15%[1][5]
Acetonitrile> 15%[1][5]
DichloromethaneNo precipitate[1][5]

Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.[1]

Visualizations

experimental_workflow cluster_wittig Wittig Reaction cluster_purification Purification cluster_product Product Isolation wittig_reagents Hexanal + (Carbethoxymethylene)triphenylphosphorane reaction Reaction in suitable solvent (e.g., THF, DCM) wittig_reagents->reaction crude_mixture Crude Mixture: This compound + TPPO reaction->crude_mixture precipitation Selective Precipitation (Hexane/Ether) crude_mixture->precipitation Option 1 filtration Silica Gel Plug Filtration (Hexane/Ether) crude_mixture->filtration Option 2 metal_salt Precipitation with ZnCl2 (Ethanol/EtOAc) crude_mixture->metal_salt Option 3 pure_product Pure this compound precipitation->pure_product filtration->pure_product metal_salt->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_methods Purification Method cluster_cryst_issues Crystallization Issues cluster_chrom_issues Chromatography Issues cluster_metal_issues Metal Salt Issues cluster_solutions Solutions start Impure Product (Contains TPPO) crystallization Crystallization start->crystallization chromatography Chromatography start->chromatography metal_precipitation Metal Salt Precipitation start->metal_precipitation co_precipitation Co-precipitation of product crystallization->co_precipitation no_precipitation TPPO remains in solution crystallization->no_precipitation co_elution TPPO co-elutes with product chromatography->co_elution no_complex No precipitation of complex metal_precipitation->no_complex cryst_sol Use less polar solvent Dilute solution co_precipitation->cryst_sol no_precipitation->cryst_sol chrom_sol Use less polar eluent co_elution->chrom_sol metal_sol Use anhydrous solvent Check solvent suitability no_complex->metal_sol

Caption: Troubleshooting logic for the removal of TPPO.

References

Technical Support Center: Synthesis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (E)-oct-2-enoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the olefination of an aldehyde (hexanal in this case) and generally favor the formation of the desired (E)-isomer when using stabilized ylides or phosphonates.[1][2][3][4]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the Wittig reaction for this synthesis?

A2: The HWE reaction is frequently preferred for several reasons[3][5]:

  • Higher (E)-selectivity: The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, typically yields the (E)-alkene with high selectivity.[1][2]

  • Easier purification: The byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which is easily removed during aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, which can be challenging to separate from the desired product.[3]

  • Increased reactivity of the reagent: Phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a wider range of aldehydes under milder conditions.[6]

Q3: I obtained a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?

A3: Achieving high (E)-selectivity is a common goal. Here are some strategies:

  • For HWE reactions:

    • Choice of Base and Solvent: The combination of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) generally promotes (E)-isomer formation.[3][7] The use of lithium or sodium counterions also tends to favor the trans-olefin.[5]

    • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable (E)-isomer.[8]

  • For Wittig reactions:

    • Use a Stabilized Ylide: Ylides stabilized by an adjacent electron-withdrawing group, such as an ester, predominantly form the (E)-alkene.[2][4] The reagent for this synthesis, (carbethoxymethylene)triphenylphosphorane, is a stabilized ylide.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.[9][10]

  • Use of Anhydrous Solvents: Many of the reagents, particularly the base and the phosphonate carbanion, are sensitive to moisture. Ensure all solvents are properly dried before use.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Phosphonate - Ensure the use of a sufficiently strong and fresh base (e.g., NaH, NaOMe, BuLi).[2] - Verify that anhydrous conditions were maintained, as moisture will quench the base.[2]
Poor Reactivity of Hexanal (B45976) - Ensure the hexanal is pure and free from acidic impurities or polymers. Consider distilling the aldehyde before use.
Suboptimal Reaction Temperature - For the deprotonation step, the temperature should be controlled (often starting at 0°C and warming to room temperature).[9] - The olefination step may benefit from gentle heating to ensure completion.[9]
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Product Loss During Workup and Purification - Ensure efficient extraction with a suitable organic solvent. - Optimize the conditions for column chromatography to minimize product loss on the stationary phase.
Problem 2: Formation of Significant Amounts of the (Z)-Isomer
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions in HWE - The choice of base and cation can influence stereoselectivity. Sodium-based strong bases in THF generally favor the (E)-isomer.[3][5] - For highly Z-selective outcomes, specific reagents and conditions like the Still-Gennari modification (using phosphonates with electron-withdrawing groups and KHMDS/18-crown-6) are employed; ensure your conditions do not inadvertently mimic these.[2]
Use of a Non-Stabilized or Semi-Stabilized Ylide in Wittig Reaction - For high (E)-selectivity, a stabilized ylide is crucial.[2][4] Ensure the correct Wittig reagent is being used.
Reaction Temperature Too Low - In some cases, lower temperatures can favor the kinetic (Z)-product. Allowing the reaction to warm to room temperature or gentle heating can promote equilibration to the more stable (E)-isomer.[8]

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol is a representative procedure based on established HWE reaction principles.

Materials:

Procedure:

  • Preparation of the Phosphonate Anion:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) and wash with anhydrous hexane (B92381) to remove the mineral oil.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of NaH in THF.[9]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Olefination Reaction:

    • Cool the reaction mixture back to 0°C.

    • Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on HWE Reaction Outcome (Illustrative)

Base Solvent Temperature Typical Yield Typical (E/Z) Ratio Reference
NaHTHF0°C to rtGood to Excellent>95:5[3][9]
NaOMeMethanolrtGoodHigh (E)[5]
KHMDS/18-crown-6THF-78°CGoodLow (Z-selective)[2]
LiCl/DBUAcetonitrilertGoodHigh (E)[11]

Visualizations

Experimental Workflow for HWE Synthesis

HWE_Workflow cluster_prep Phosphonate Anion Formation cluster_reaction Olefination cluster_workup Workup & Purification NaH 1. Add NaH to Anhydrous THF Cool1 2. Cool to 0°C NaH->Cool1 Add_Phosphonate 3. Add Triethyl phosphonoacetate Cool1->Add_Phosphonate Warm1 4. Warm to Room Temp Add_Phosphonate->Warm1 Cool2 5. Cool to 0°C Warm1->Cool2 Formed Anion Add_Aldehyde 6. Add Hexanal Cool2->Add_Aldehyde Warm2 7. Warm to Room Temp & Stir Add_Aldehyde->Warm2 Quench 8. Quench with NH4Cl(aq) Warm2->Quench Crude Product Extract 9. Extract with Ethyl Acetate Quench->Extract Wash 10. Wash with Water & Brine Extract->Wash Dry 11. Dry & Concentrate Wash->Dry Purify 12. Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Caption: Horner-Wadsworth-Emmons synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of Product Check_Reagents Are starting materials pure and anhydrous? Start->Check_Reagents Check_Base Was the base active and handled under inert conditions? Check_Reagents->Check_Base Yes Action_Reagents Purify/distill aldehyde. Use freshly dried solvents. Check_Reagents->Action_Reagents No Check_Temp Were reaction temperatures controlled correctly? Check_Base->Check_Temp Yes Action_Base Use fresh, high-quality base. Ensure inert atmosphere. Check_Base->Action_Base No Check_Time Was the reaction monitored to completion (TLC/GC)? Check_Temp->Check_Time Yes Action_Temp Verify thermometer accuracy. Follow protocol temperatures. Check_Temp->Action_Temp No Action_Time Increase reaction time and monitor progress. Check_Time->Action_Time No Final_Check Investigate workup and purification for product loss. Check_Time->Final_Check Yes

References

Preventing isomerization during Ethyl (E)-oct-2-enoate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the purification of Ethyl (E)-oct-2-enoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, leading to the unwanted formation of the (Z)-isomer.

Issue 1: Isomerization Observed After Flash Column Chromatography on Silica (B1680970) Gel

  • Question: My post-column ¹H NMR analysis shows a significant percentage of the (Z)-isomer, which was absent in the crude product. What is the likely cause and how can I prevent this?

  • Answer: Standard silica gel is slightly acidic due to the presence of silanol (B1196071) groups on its surface. This acidic environment can catalyze the isomerization of the thermodynamically less stable (Z)-isomer to the more stable (E)-isomer, but more importantly for your case, it can facilitate the equilibration of the desired (E)-isomer to a mixture of (E) and (Z)-isomers.

    Solution:

    • Neutralize the Silica Gel: Pre-treat the silica gel with a tertiary amine, such as triethylamine (B128534) (TEA), to neutralize the acidic silanol groups.

    • Use Buffered Silica Gel: Alternatively, commercially available buffered silica gel can be used.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, if compatible with your compound.

Issue 2: Product Degradation or Isomerization During Distillation

  • Question: I am observing isomerization and/or decomposition of my this compound during distillation, even under vacuum. How can I minimize this?

  • Answer: Prolonged exposure to elevated temperatures, even under vacuum, can provide sufficient energy to overcome the activation barrier for isomerization or lead to decomposition.

    Solution:

    • High Vacuum: Use a high-quality vacuum pump to lower the boiling point of the ester.

    • Short Path Distillation: Employ a short path distillation apparatus to minimize the residence time of the compound at high temperatures.

    • Accurate Temperature Control: Use a well-controlled oil bath or heating mantle to avoid overheating the distillation flask.

    • Fractional Distillation: If separating from impurities with close boiling points, use a short fractionating column to improve separation efficiency and reduce the required temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomerization of this compound during purification?

A1: The primary causes are exposure to acidic or basic conditions and elevated temperatures. The double bond in α,β-unsaturated esters is susceptible to acid-catalyzed or base-catalyzed migration and E/Z isomerization. Heat provides the energy for these processes to occur.

Q2: How can I monitor the isomeric purity of my this compound?

A2: The most effective method is proton NMR (¹H NMR) spectroscopy. The coupling constant (J-value) between the two vinyl protons (at C2 and C3) is diagnostic of the stereochemistry.

  • For the (E)-isomer (trans) , the coupling constant is typically in the range of 15-18 Hz .

  • For the (Z)-isomer (cis) , the coupling constant is smaller, around 10-12 Hz . By integrating the signals corresponding to each isomer, the E/Z ratio can be quantified.

Q3: What is a good starting solvent system for flash chromatography of this compound?

A3: A common and effective solvent system for α,β-unsaturated esters is a mixture of a non-polar and a moderately polar solvent. A good starting point would be a gradient of Ethyl Acetate in Hexane . For example, starting with 5% Ethyl Acetate in Hexane and gradually increasing the polarity. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally not a suitable method for purifying simple alkyl esters like this compound, as they tend to be oils or have very low melting points. This method is more effective for solid compounds.

Data Presentation

The following table provides illustrative data on the expected impact of different purification methods on the isomeric purity of this compound. Note: This data is representative and the actual degree of isomerization may vary based on specific experimental conditions.

Purification MethodStationary/Mobile Phase or ConditionsExpected E/Z Ratio (E:Z)Notes
Crude Product -> 99:1Assuming a stereoselective synthesis.
Flash Chromatography Standard Silica Gel / Hexane:Ethyl Acetate90:10 - 95:5Isomerization is likely due to the acidity of the silica gel.
Flash Chromatography Neutralized Silica Gel (1% TEA) / Hexane:Ethyl Acetate> 98:2Neutralization significantly suppresses isomerization.
Vacuum Distillation 94 °C @ 30 mmHg> 97:3Minimal isomerization if temperature and duration are controlled.[1]
Vacuum Distillation Prolonged heating or higher pressure< 95:5Increased risk of isomerization and decomposition.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Neutralized Silica Gel

  • Slurry Preparation:

    • In a fume hood, prepare a slurry of silica gel in the desired starting solvent system (e.g., 5% Ethyl Acetate in Hexane).

    • Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes.

  • Column Packing:

    • Carefully pack a chromatography column with the neutralized silica gel slurry.

    • Allow the silica to settle, ensuring an even and compact bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the starting solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent as needed to elute the product.

  • Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Analyze the final product by ¹H NMR to confirm the isomeric purity.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup:

    • Set up a short path distillation apparatus. Ensure all glassware is dry.

    • Use a calibrated thermometer to monitor the vapor temperature.

    • Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum. The boiling point of this compound is approximately 94 °C at 30 mmHg.[1] The vapor pressure is estimated to be 0.146 mmHg at 25 °C.[2][3]

    • Gently heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point.

  • Analysis:

    • Analyze the distilled product by ¹H NMR to determine the isomeric purity.

Visualizations

Isomerization_Causes_and_Prevention cluster_causes Causes of Isomerization Crude Crude Ethyl (E)-oct-2-enoate Purification Purification Process Crude->Purification Isomerization Isomerization to (Z)-isomer Purification->Isomerization PureE Pure Ethyl (E)-oct-2-enoate Purification->PureE Desired Outcome Isomerization->PureE Undesired Outcome Acid Acidic Conditions (e.g., Silica Gel) Acid->Isomerization Base Basic Conditions Base->Isomerization Heat Elevated Temperature Heat->Isomerization

Caption: Factors leading to isomerization during purification.

Purification_Workflow Start Crude this compound ChooseMethod Choose Purification Method Start->ChooseMethod Chroma Flash Chromatography ChooseMethod->Chroma Impurities are non-volatile Distil Vacuum Distillation ChooseMethod->Distil Impurities are volatile Neutralize Use Neutralized Silica Gel (e.g., with 1% TEA) Chroma->Neutralize ShortPath Use Short Path & High Vacuum Distil->ShortPath Analysis Analyze Purity by ¹H NMR (Check J-coupling) Neutralize->Analysis ShortPath->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Recommended workflow for purifying this compound.

References

Technical Support Center: GC-MS Analysis of Volatile Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of volatile esters.

Frequently Asked Questions (FAQs)

1. Why are my ester peaks tailing?

Peak tailing, where a peak's symmetry is skewed with a trailing edge, is a common issue in GC analysis and can significantly impact resolution and quantification.[1][2] Tailing can be caused by several factors, categorized as either chemical or physical effects.[1]

  • Chemical Causes: Active sites within the GC system can interact with polar analytes like esters, causing them to be retained longer and resulting in tailing peaks.[3] These active sites can be found on:

    • Contaminated Inlet Liner: Residue from previous samples can create active sites.[4] Regular inspection and replacement of the inlet liner are crucial.[4][5]

    • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups.[3] Trimming the front end of the column can often resolve this.[3][6]

    • Metal Surfaces: Contact with metal surfaces in the injector can lead to analyte degradation and peak tailing.[5]

  • Physical Causes: Issues with the physical setup of the GC system can lead to turbulence in the carrier gas flow path or create unswept volumes, causing all peaks in the chromatogram to tail.[1][7] These include:

    • Improper Column Installation: An incorrectly cut or positioned column in the inlet or detector can disrupt the flow path.[1][7]

    • Leaks: Leaks in the system can disrupt the carrier gas flow and introduce oxygen, which can degrade the column.[6]

2. I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in a chromatogram when no sample has been injected or in a blank run.[8][9] They are indicative of contamination somewhere in the system.[9][10]

  • Sources of Contamination:

    • Sample Carryover: Remnants of a previous, more concentrated sample may elute in a subsequent run, appearing as broad ghost peaks.[10][11]

    • Contaminated Syringe or Solvents: The injection syringe or rinse solvents can be a source of contamination.[8][12]

    • Septum Bleed: Particles from a worn or overheated septum can be deposited into the inlet liner.[4]

    • Contaminated Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce extraneous compounds.[13]

    • Inlet Contamination: The inlet is a common source of ghost peaks due to the accumulation of non-volatile residues from samples.[8]

  • Troubleshooting Steps:

    • Run a Blank Analysis: Injecting a blank solvent can help determine if the contamination is coming from the sample preparation process or the instrument itself.[10]

    • Perform a Condensation Test: Running a blank immediately after the instrument has been idle for an extended period can help identify if contamination is building up in the inlet.[10][14]

    • Systematic Cleaning: If the source is suspected to be the instrument, a systematic cleaning of the syringe, inlet, and column is necessary.[8]

3. My volatile ester analytes appear to be degrading during analysis. What could be the cause and how can I prevent it?

Thermal degradation of volatile esters can occur in the hot GC inlet, leading to reduced analyte response and the appearance of degradation products.[15][16]

  • Causes of Degradation:

    • High Inlet Temperature: Excessive inlet temperatures can cause thermally labile esters to break down.[17]

    • Active Sites in the Inlet: Active sites on a dirty or non-deactivated inlet liner can catalyze degradation reactions.[15][18] The use of glass wool in the liner can sometimes contribute to this issue.[15]

    • Presence of Oxygen: Leaks in the system can introduce oxygen, which can lead to oxidative degradation of analytes and the column's stationary phase, especially at high temperatures.[18]

  • Prevention Strategies:

    • Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the esters.[17]

    • Use Deactivated Liners: Employ deactivated inlet liners to minimize interactions between the analytes and the liner surface.[5]

    • Analyte Protectants: In some cases, adding an analyte protectant to the sample can help shield the target compounds from degradation in the inlet.[15]

    • Ensure a Leak-Free System: Regularly check for and repair any leaks to prevent oxygen from entering the system.[12]

4. What are the best practices for sample preparation for volatile ester analysis by GC-MS?

Proper sample preparation is critical for obtaining accurate and reproducible results. The goal is to extract the volatile esters from the sample matrix and present them in a suitable solvent for GC-MS analysis.[19]

  • Extraction Techniques:

    • Headspace Analysis: This technique is ideal for volatile compounds in solid or liquid matrices. The vapor phase above the sample is injected, minimizing the introduction of non-volatile matrix components.[8]

    • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.[19]

    • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between two immiscible liquids.[19]

  • Solvent Selection:

    • Choose a volatile organic solvent that is compatible with your analytes and the GC column. Common choices include hexane, dichloromethane, and ethyl acetate.[8]

    • Avoid using non-volatile solvents or solvents that may react with the esters.[8]

  • Clean-Up:

    • It is often necessary to remove non-volatile impurities that could contaminate the GC system.[19] Techniques like solid-phase extraction (SPE) can be used for sample clean-up.[19]

5. How do I choose the right GC column for volatile ester analysis?

The choice of GC column is crucial for achieving good separation of volatile esters.

  • Stationary Phase Polarity: The polarity of the stationary phase should be matched to the polarity of the analytes. For a general-purpose analysis of a range of esters with varying polarities, a mid-polarity column, such as one with a cyanopropylphenyl-polysiloxane phase, is often a good starting point.[20]

  • Film Thickness: A thicker film (e.g., >1 µm) can provide better retention for very volatile esters, improving their separation from the solvent peak.[15]

  • Column Dimensions: A longer column will generally provide better resolution, while a wider-bore column can handle larger injection volumes.[8]

Quantitative Data Summary

Table 1: Effect of Inlet Temperature on Peak Tailing of a Polar Ester

Inlet Temperature (°C)Tailing Factor (Asymmetry)
2001.8
2251.5
2501.2
2751.1

Note: Data is illustrative. The optimal temperature will vary depending on the specific analyte and system. A tailing factor greater than 1.5 often indicates a problem that needs to be addressed.[2]

Experimental Protocols

Protocol 1: GC Inlet Cleaning (Split/Splitless Inlet)

This protocol outlines a general procedure for cleaning a standard split/splitless GC inlet. Always refer to your specific instrument manual for detailed instructions.[7]

Materials:

  • Appropriate personal protective equipment (safety glasses, gloves)

  • Wrenches for inlet disassembly

  • Lint-free swabs or cleaning brushes

  • Solvents: Methylene (B1212753) chloride, Acetone, Methanol

  • New septum, liner, and O-ring

Procedure:

  • Cool Down: Turn off the inlet heater and allow it to cool to a safe temperature (e.g., below 70°C).[7]

  • Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.[7]

  • Disassemble Inlet: Carefully remove the septum nut, septum, and then the inlet liner and O-ring.[4]

  • Clean the Inlet Body:

    • Dip a clean, lint-free swab or brush in methylene chloride and insert it into the inlet body. Move the swab up and down to scrub the internal surfaces. Do not twist.[7]

    • Repeat the cleaning with a fresh swab and acetone.

    • Finally, repeat with a fresh swab and methanol.

  • Rinse the Inlet Body: Use a clean pipette to rinse the inside of the inlet with methylene chloride, followed by acetone, and then methanol.[7]

  • Dry the Inlet: Purge the inlet with a gentle stream of clean, dry nitrogen to ensure all solvent has evaporated.

  • Reassemble with New Consumables: Install a new, deactivated liner, a new O-ring, and a new septum.[4]

  • Leak Check and Condition: Re-establish carrier gas flow and perform a leak check. Heat the inlet to its operating temperature and allow it to condition for at least 30 minutes before running samples.[7]

Protocol 2: GC Column Conditioning

Column conditioning is performed to remove contaminants and ensure a stable baseline. This should be done for new columns or columns that have been stored for an extended period.[6][21]

Procedure:

  • Install the Column in the Inlet: Connect the column to the GC inlet but leave the detector end disconnected.[22]

  • Purge with Carrier Gas: Set the carrier gas flow rate to the value that will be used for the analysis and purge the column at room temperature for 15-30 minutes.[23] This removes any oxygen from the column.

  • Temperature Program:

    • Set the oven temperature to 20°C above the maximum temperature you expect to use in your analysis, but do not exceed the column's maximum isothermal temperature limit.[21]

    • Program a slow temperature ramp (e.g., 5-10°C/minute) to the conditioning temperature.[24]

  • Hold at Conditioning Temperature: Hold the column at the conditioning temperature for 1-2 hours. For columns with thick films or for use with highly sensitive detectors, a longer conditioning time may be necessary.[6][24]

  • Cool Down and Connect to Detector: After conditioning, cool down the oven. Trim a small portion (a few cm) from the detector end of the column and then connect it to the detector.

  • Verify Performance: Run a blank solvent injection to ensure a stable baseline and the absence of ghost peaks.[6]

Visualizations

TroubleshootingWorkflow Start Problem Observed (e.g., Peak Tailing, Ghost Peaks) Check_Chromatography Review Chromatogram: - All peaks affected? - Only specific peaks? Start->Check_Chromatography Check_Blanks Analyze Blank Solvent Check_Chromatography->Check_Blanks Systematic_Checks Systematic Checks Check_Blanks->Systematic_Checks Sample_Prep Review Sample Preparation Procedure Systematic_Checks->Sample_Prep Contamination Suspected Inlet_Maintenance Perform Inlet Maintenance: - Replace Liner, Septum, O-ring - Clean Inlet Body Systematic_Checks->Inlet_Maintenance Broad/Tailing Peaks Resolved Problem Resolved Sample_Prep->Resolved Issue Found & Corrected Column_Maintenance Perform Column Maintenance: - Trim Column Inlet - Condition Column Inlet_Maintenance->Column_Maintenance Leak_Check Perform Leak Check Column_Maintenance->Leak_Check Method_Optimization Optimize Method Parameters: - Inlet Temperature - Oven Program Leak_Check->Method_Optimization Method_Optimization->Resolved

Caption: A general troubleshooting workflow for GC-MS analysis of volatile esters.

ContaminationSources cluster_Sample Sample Preparation cluster_GC_System GC System cluster_Injection Injection Solvents Solvents GC_MS_System GC-MS System Solvents->GC_MS_System Glassware Glassware Glassware->GC_MS_System Reagents Reagents Reagents->GC_MS_System Carrier_Gas Carrier Gas Carrier_Gas->GC_MS_System Septum Septum Septum->GC_MS_System Inlet_Liner Inlet Liner Inlet_Liner->GC_MS_System Column Column Column->GC_MS_System Syringe Syringe Syringe->GC_MS_System Carryover Sample Carryover Carryover->GC_MS_System

Caption: Potential sources of contamination in GC-MS analysis.

References

Improving peak resolution in gas chromatography of flavor compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the gas chromatography (GC) of flavor compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving peak resolution in GC?

A1: The single most important factor is the selection of the stationary phase, which dictates the selectivity of the separation. The principle of "like dissolves like" is a fundamental guide; non-polar columns are best for non-polar compounds, while polar columns are most effective for polar compounds.[1][2] For flavor compounds, which are often volatile and can have a wide range of polarities, choosing a column with the appropriate stationary phase is crucial for achieving good separation.

Q2: How do I select the right GC column for flavor analysis?

A2: Column selection depends on the specific flavor compounds you are analyzing. Here are some general recommendations:

  • Volatile Flavor Compounds (esters, aldehydes, alcohols): A CP-Wax 57 CB column is well-suited for these oxygenated volatiles.[3]

  • Fatty Acid Methyl Esters (FAMEs): Highly polar phases like HP-88 and CP-Sil 88 are ideal for FAME profiling and offer excellent resolution for cis/trans isomers.[3]

  • Chiral Flavor and Fragrance Compounds: For enantiomeric separations, where optical purity is key to aroma, columns such as CycloSil-B, Cyclodex-B, and HP-Chiral B are recommended.[3]

Q3: How does oven temperature programming improve resolution?

A3: Temperature programming involves increasing the oven temperature during the analysis.[4][5][6] This technique is highly effective for complex mixtures of flavor compounds with a wide range of boiling points.[4] By starting at a lower temperature and gradually increasing it, volatile compounds are separated early, while less volatile compounds elute later at higher temperatures. This prevents peak broadening for later eluting peaks and reduces overall analysis time.[4][7] An increase of about 30°C can cut the retention time in half.[6][8]

Q4: What is the effect of carrier gas flow rate on peak resolution?

A4: The carrier gas flow rate influences how quickly analytes move through the column. Optimizing the flow rate is critical for enhancing separation efficiency.[9] An optimal flow rate ensures sharp peaks. A flow rate that is too high can lead to reduced interaction with the stationary phase and poor resolution, while a flow rate that is too low can increase analysis time and lead to peak broadening due to diffusion.[9][10]

Q5: Can my injection technique affect peak resolution?

A5: Yes, proper injection technique is crucial for achieving sharp peaks and good resolution.[11] Poor injection can lead to peak fronting or broadening.[10] For trace analysis of flavor compounds, a splitless injection is often used to introduce more of the analyte onto the column, which can increase the peak area. It is important to ensure the injection is smooth and rapid, especially for manual injections.

Troubleshooting Guide: Common Peak Shape Problems

Poor peak resolution is often manifested as broad, tailing, or fronting peaks. The following guide provides systematic steps to identify and resolve these common issues.

Issue 1: Peak Broadening

Broad peaks can occur for all peaks in a chromatogram or be specific to later-eluting peaks.

Troubleshooting Workflow for Peak Broadening

G start Broad Peaks Observed check_flow Check Carrier Gas Flow Rate start->check_flow check_injection Review Injection Technique check_flow->check_injection Flow Rate Correct solution Resolution Improved check_flow->solution Adjust Flow Rate check_column Inspect Column & Liner check_injection->check_column Injection OK check_injection->solution Improve Injection Technique check_temp Optimize Oven Temperature check_column->check_temp Column/Liner OK check_column->solution Replace Liner / Trim Column check_temp->solution Adjust Temperature Program

Caption: Troubleshooting workflow for addressing broad peaks in GC.

Possible Causes and Solutions for Peak Broadening:

Possible Cause Solution Reference
Incorrect Carrier Gas Flow Rate Optimize the flow rate. A flow rate that is too high or too low can cause broadening.
Poor Injection Technique Ensure a rapid and smooth injection. For splitless injections, an excessively long splitless hold time can cause broad solvent peaks.[12]
Contaminated or Active Inlet Liner Clean or replace the inlet liner. Active sites in the liner can interact with polar analytes, causing peak broadening.[13]
Column Contamination or Degradation Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[13]
Sub-optimal Oven Temperature Program For complex mixtures, use a temperature program. A slow ramp rate can improve separation of early eluting peaks, while a faster ramp can sharpen later peaks.[12]
Column Overload Reduce the amount or concentration of the sample injected.[10]
Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out.

Logical Relationship for Peak Tailing Causes

Tailing Peak Tailing Physical Physical Issues (Affects all peaks) Tailing->Physical Chemical Chemical Issues (Affects polar/active compounds) Tailing->Chemical Column_Cut Poor Column Cut Physical->Column_Cut Column_Position Incorrect Column Position Physical->Column_Position Active_Sites Active Sites in Liner/Column Chemical->Active_Sites Contamination Column Contamination Chemical->Contamination

Caption: Causes of peak tailing categorized as physical or chemical issues.

Possible Causes and Solutions for Peak Tailing:

Possible Cause Solution Reference
Active Sites in the System Use a fresh, deactivated liner. If the issue persists, trim 10-20 cm from the front of the column.[13]
Poor Column Installation Ensure the column is cut cleanly at a 90-degree angle and is positioned correctly in the inlet according to the manufacturer's instructions.[13]
Column Contamination Bake out the column at a high temperature or, if necessary, rinse it with an appropriate solvent.[14][15]
Incompatible Sample Solvent The polarity of the sample solvent should match the polarity of the stationary phase.[13]
Issue 3: Peak Fronting

Peak fronting is characterized by an asymmetry where the leading edge of the peak is sloped.

Possible Causes and Solutions for Peak Fronting:

Possible Cause Solution Reference
Column Overload Decrease the injected sample amount or concentration. Increase the split ratio if using a split injection.[13]
Low Column Temperature Increase the initial oven temperature.
Inappropriate Stationary Phase Film Thickness Use a column with a thicker stationary phase film to increase sample capacity.
Poor Injection Technique Ensure proper injection technique to avoid sample backflash or slow vaporization.

Experimental Protocols

Protocol 1: Optimizing Oven Temperature Program

This protocol outlines a general approach to developing an effective temperature program for a complex mixture of flavor compounds.

  • Initial Screening Run:

    • Start with a broad and relatively fast temperature ramp (e.g., 10-20°C/min) to elute all components and determine their approximate elution temperatures.[8]

    • Set the initial oven temperature approximately 20°C below the boiling point of the sample solvent for splitless injection.[8][13]

  • Optimize the Initial Temperature:

    • If early eluting peaks are poorly resolved, lower the initial oven temperature.[16]

  • Optimize the Ramp Rate:

    • A slower temperature ramp can improve the separation of compounds with similar boiling points.[9]

    • If later eluting peaks are broad, a faster ramp rate can help to sharpen them.[12]

    • Multiple ramps can be used. A slow initial ramp to separate volatile compounds, followed by a faster ramp for less volatile compounds.

  • Introduce Isothermal Holds:

    • If a critical pair of peaks is not resolved in the middle of the chromatogram, an isothermal hold at a temperature just below their elution temperature can improve separation.[8]

  • Set the Final Temperature and Hold:

    • The final temperature should be high enough to ensure all compounds have eluted from the column. A final hold time helps to "bake out" any remaining high-boiling compounds.[5]

Protocol 2: Column Trimming for Performance Restoration

When the inlet end of the column becomes contaminated, trimming a small section can restore peak shape and resolution.

  • Cool Down the GC: Ensure the oven, inlet, and detector are at a safe temperature.

  • Turn Off Gases: Turn off the carrier gas and detector gases.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a specialized column cutter, score the column about 10-20 cm from the inlet end.[13]

  • Break the Column: Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and square. A poor cut can cause peak tailing.[13]

  • Reinstall the Column: Reinstall the column in the inlet according to the manufacturer's specifications for the correct insertion depth.

  • Leak Check and Condition: Restore gas flow, perform a leak check, and condition the column before analysis.

Data Presentation

Table 1: Effect of Column Internal Diameter (I.D.) on Efficiency and Sample Capacity
Column I.D. (mm)Relative Efficiency (Plates/meter)Relative Sample CapacityTypical Use
0.10 - 0.18HighLowFast GC, complex mixtures requiring high resolution
0.25 Medium Medium General purpose, most common
0.32LowerHigherHigher sample capacity needed
0.53LowHighVery high sample capacity, often replaces packed columns

Data compiled from principles described in multiple sources.[1][2] 0.25 mm I.D. columns offer a good compromise between efficiency and sample capacity for many flavor analysis applications.[1][2]

Table 2: Influence of GC Parameters on Resolution and Analysis Time
Parameter ChangeEffect on ResolutionEffect on Analysis Time
Increase Column Length Increases (by √L)Increases
Decrease Column I.D. IncreasesDecreases
Increase Film Thickness Can decrease for late elutersIncreases
Decrease Oven Temperature Generally IncreasesIncreases
Slower Temperature Ramp Generally IncreasesIncreases
Optimize Carrier Gas Flow MaximizesCan increase or decrease
Use Hydrogen as Carrier Gas Can IncreaseDecreases

This table summarizes general trends discussed in the provided search results.[9][17][18][19][20]

References

Technical Support Center: Overcoming Signal Overlap in NMR Spectra of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal overlap in the NMR analysis of unsaturated esters.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in the NMR spectrum of my unsaturated ester overlapping?

A1: Signal overlap in the ¹H NMR spectra of unsaturated esters is common due to several factors. Protons in chemically similar environments, such as multiple methylene (B1212753) (-CH₂) groups in a long alkyl chain or different vinylic protons, will have very close chemical shifts, causing their signals to merge.[1][2] For complex unsaturated esters, the sheer number of protons in a narrow spectral region often leads to significant overlap, making interpretation difficult.[3]

Q2: What are the simplest initial steps I can take to resolve overlapping signals?

A2: Before employing more complex techniques, simple adjustments to your experimental setup can often improve signal dispersion:[4]

  • Change the Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons.[5][6] Aromatic solvents like benzene-d₆ are particularly known for inducing significant shifts (anisotropic effect), which can resolve overlapping signals.

  • Vary the Temperature: Recording spectra at different temperatures can change the chemical shifts, especially if different conformations of the ester are in equilibrium.[4]

  • Adjust Sample Concentration: High sample concentrations can cause peak broadening.[4] Diluting your sample may lead to sharper signals and better resolution.

Q3: When should I use 2D NMR spectroscopy to resolve signal overlap?

A3: You should consider 2D NMR when simpler methods are insufficient, especially for complex molecules.[3] Two-dimensional techniques are ideal for unambiguously assigning protons and resolving severe overlap by spreading the signals across a second frequency dimension.[7][8]

  • COSY (Correlation Spectroscopy) is used to identify protons that are J-coupled (typically 2-3 bonds apart), helping to trace out spin systems.[8]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, which is extremely powerful for resolving overlap by using the much larger chemical shift dispersion of ¹³C.[7][8]

  • TOCSY (Total Correlation Spectroscopy) reveals correlations between all protons within a spin system, which is useful for identifying all signals from a specific structural fragment, even if some are overlapped.[4]

Q4: How can Lanthanide Shift Reagents (LSRs) help resolve signals from my unsaturated ester?

A4: Lanthanide shift reagents are paramagnetic complexes that act as Lewis acids.[9] They reversibly bind to Lewis basic sites in your molecule, such as the carbonyl oxygen of the ester group.[10][11] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often causing a significant "spreading out" of previously overlapping signals.[4][12] Europium-based reagents like Eu(fod)₃ are commonly used and typically induce downfield shifts.[9][12]

Q5: Are there any limitations or potential problems with using these techniques?

A5: Yes, each technique has its considerations:

  • Changing Solvents: The compound must be soluble in the new solvent, and the solvent itself should not have signals that obscure important regions of the spectrum.[5]

  • Varying Temperature: Temperature changes can affect sample stability and may not significantly shift the signals of interest.

  • 2D NMR: These experiments require more instrument time and can be less sensitive than 1D ¹H NMR, potentially making it difficult to observe signals from minor components.[2]

  • Lanthanide Shift Reagents: LSRs can cause significant line broadening, which can reduce resolution and make integration less accurate.[10] They are also hygroscopic and their effectiveness can be reduced by water in the sample.[10] The choice of LSR is also critical, as some cause upfield shifts while others cause downfield shifts.[12]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Signal Overlap

This guide provides a logical workflow for tackling signal overlap, starting with the simplest methods and progressing to more advanced techniques.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Signal Overlap Observed in Unsaturated Ester Spectrum B Simple Adjustments A->B Start Here C Change Solvent (e.g., CDCl₃ to C₆D₆) B->C D Vary Temperature B->D E Adjust Concentration B->E F Advanced 1D/2D NMR C->F If overlap persists J Chemical Shift Reagents C->J Alternative D->F If overlap persists D->J Alternative E->F If overlap persists E->J Alternative G 1D TOCSY / NOESY F->G H 2D COSY / TOCSY F->H I 2D HSQC / HMBC F->I L Resolution Achieved G->L If resolved H->L If resolved I->L If resolved K Add Lanthanide Shift Reagent (e.g., Eu(fod)₃) J->K K->L If resolved

Caption: Decision workflow for resolving NMR signal overlap.

Guide 2: Employing Lanthanide Shift Reagents (LSRs)

This guide illustrates the mechanism by which LSRs interact with an unsaturated ester to resolve signal overlap.

G cluster_0 Initial State cluster_1 Interaction cluster_2 Result Ester Unsaturated Ester (Lewis Base) Spectrum1 Overlapping ¹H NMR Signals Complex Ester-LSR Complex (Reversible Binding) Ester->Complex Binds to Carbonyl O LSR Lanthanide Complex (LSR) (Lewis Acid) LSR->Complex Spectrum2 Resolved ¹H NMR Signals Complex->Spectrum2 Induces Paramagnetic Shift (Distance Dependent)

Caption: Mechanism of a Lanthanide Shift Reagent with an ester.

Quantitative Data Summary

Table 1: Comparison of Common Techniques for Resolving Signal Overlap

TechniquePrincipleBest ForPotential Downsides
Solvent Change Alters the local magnetic environment of protons, inducing differential chemical shifts.[6]Mild to moderate overlap where small shifts may suffice.Limited effect; compound insolubility; solvent signals may interfere.[5]
Temperature Variation Alters conformational equilibria and rotational barriers, affecting chemical shifts.[4]Molecules with conformational flexibility contributing to overlap.Can degrade sensitive samples; effects may be minimal.
Lanthanide Shift Reagents Reversible binding to a Lewis basic site (ester carbonyl) induces large, distance-dependent paramagnetic shifts.[9][10]Severe overlap in molecules with a coordinating functional group.Causes line broadening; can be affected by water; requires careful titration.[10]
2D COSY / TOCSY Correlates signals of J-coupled protons, revealing connectivity through cross-peaks.[3][8]Tracing proton-proton coupling networks to assign individual signals within an overlapped multiplet.Does not resolve singlets; requires more instrument time.
2D HSQC Correlates proton signals with their directly attached ¹³C nuclei.[7][8]Severe ¹H overlap by leveraging the much wider ¹³C chemical shift range for dispersion.Lower sensitivity than ¹H NMR; requires ¹³C-active nuclei.[2]

Table 2: Typical ¹H NMR Chemical Shift Ranges for Unsaturated Esters

Note: Values are approximate and can vary significantly based on solvent, substitution, and stereochemistry.

Proton TypeStructure FragmentTypical Chemical Shift (δ, ppm)
Vinylic Protons R-H C=CH -COOR'5.5 - 7.5
Allylic Protons C=CH-CH₂ -R~2.0 - 2.5
Ester Alkoxy Protons -COO-CH₂ -R'~3.5 - 4.5
Ester Alkoxy Methyl -COO-CH₃ ~3.6 - 3.8
Alkyl Chain Methylene -(CH₂ )n-~1.2 - 1.6[4]
Terminal Methyl -CH₂-CH₃ ~0.8 - 1.0

Detailed Experimental Protocols

Protocol 1: 2D COSY (Correlation Spectroscopy) Experiment

Objective: To identify J-coupled protons and resolve overlapping multiplets in an unsaturated ester.

Methodology:

  • Sample Preparation: Prepare a solution of your unsaturated ester in a deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃) of sufficient concentration to obtain a good signal-to-noise ratio in a reasonable time.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for your sample to ensure optimal magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width required.

  • COSY Experiment Parameters:

    • Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).[4]

    • Spectral Width (SW): Set the spectral width in both the F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.[4]

    • Data Points (TD): Set TD(F2) to 2048 (2k) points. Set TD(F1) to 256 or 512 points. More points in F1 will provide better resolution but increase experiment time.

    • Number of Scans (NS): Use 2, 4, or 8 scans per increment, depending on the sample concentration.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and symmetrize it if necessary.

  • Analysis: Analyze the resulting 2D spectrum. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal cross-peaks indicate J-coupling between the correlated protons.

Protocol 2: Lanthanide Shift Reagent (LSR) Titration

Objective: To resolve overlapping signals by inducing chemical shifts with an LSR.

Methodology:

  • Sample Preparation: Prepare a solution of your unsaturated ester in a dry deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃). It is crucial to use a dry solvent as water will compete for binding to the LSR.

  • Acquire Initial Spectrum: Record a standard 1D ¹H NMR spectrum of your pure compound. This serves as your reference (0 equivalent of LSR).[4]

  • Prepare LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent. This allows for the addition of small, precise amounts.

  • Perform Titration:

    • Add a small, known volume (e.g., 1-2 µL) of the LSR stock solution directly to the NMR tube.[4]

    • Gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Observe the changes in chemical shifts. Protons closer to the ester carbonyl group will experience larger shifts.

    • Continue adding small increments of the LSR solution, acquiring a spectrum after each addition, until the desired signal separation is achieved.[4]

  • Analysis: Compare the series of spectra to track the movement of each signal. Be aware that excessive LSR can lead to significant line broadening, so use the minimum amount necessary to resolve the overlap.

References

Technical Support Center: Synthesis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl (E)-oct-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for various synthetic routes to this compound.

Alternative Synthetic Routes: A Comparative Overview

This compound is a valuable α,β-unsaturated ester. Several synthetic methodologies can be employed for its synthesis, with the most common being the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Claisen-Schmidt condensation. Each method offers distinct advantages and disadvantages in terms of stereoselectivity, yield, and reaction conditions.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical quantitative data for the synthesis of this compound and analogous α,β-unsaturated esters via different methods. Note: Data for exact substrates can vary, and the following are representative examples.

Synthetic RouteKey ReactantsTypical Base/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)E/Z Selectivity
Horner-Wadsworth-Emmons Hexanal (B45976), Triethyl phosphonoacetateNaH, NaOEt, DBUTHF, DME, Ethanol0 to 782 - 2470 - 95+>95:5 (E-selective)
Wittig Reaction Hexanal, Ethyl (triphenylphosphoranylidene)acetate- (stabilized ylide)Toluene, CH₂Cl₂25 to 11012 - 4860 - 85>90:10 (E-selective)
Claisen-Schmidt Condensation Hexanal, Ethyl acetate (B1210297)NaOH, KOH, NaOEtEthanol, Water0 to 252 - 640 - 60Primarily E

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

Q1: My HWE reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the HWE reaction can often be attributed to several factors:

  • Inefficient Carbanion Formation: The phosphonate (B1237965) carbanion is a strong base and is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The base used must be strong enough to deprotonate the phosphonate; for triethyl phosphonoacetate, sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.

  • Poor Reactivity of the Aldehyde: Ensure the hexanal is pure and free from acidic impurities or oxidation products (hexanoic acid). Distillation of the aldehyde before use is recommended.

  • Suboptimal Reaction Temperature: The addition of the aldehyde to the phosphonate carbanion is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and is then allowed to warm to room temperature. Higher temperatures can sometimes improve yields, particularly with less reactive substrates.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or temperature.

Q2: I am observing a mixture of E and Z isomers. How can I improve the E-selectivity?

A2: The HWE reaction with stabilized phosphonates like triethyl phosphonoacetate is renowned for its high E-selectivity.[2][3] However, several factors can influence the E/Z ratio:

  • Base and Counterion: Sodium and lithium-based counterions generally favor the formation of the (E)-alkene.[1]

  • Temperature: Higher reaction temperatures typically promote the thermodynamic (E)-product.[1]

  • Steric Hindrance: Bulky groups on the phosphonate reagent can enhance E-selectivity.[1]

  • Still-Gennari Conditions: For Z-selectivity, a modification using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with a potassium base like KHMDS and a crown ether at low temperatures is employed.[2]

Wittig Reaction

Q1: Why is my Wittig reaction not going to completion?

A1: Several factors can lead to an incomplete Wittig reaction:

  • Ylide Instability: While the stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is relatively stable, prolonged reaction times at high temperatures can lead to decomposition.

  • Steric Hindrance: Although hexanal is not highly hindered, impurities or side products could sterically impede the reaction.

  • Stoichiometry: Ensure the correct stoichiometry of the ylide and the aldehyde is used. A slight excess of the ylide may be beneficial.

Q2: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct. What is the best purification method?

A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[4] Here are some purification strategies:

  • Column Chromatography: This is the most reliable method for separating the product from triphenylphosphine oxide. A silica (B1680970) gel column with a gradient of hexane (B92381) and ethyl acetate is typically effective.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, in which it is poorly soluble.[4]

  • Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons reaction, as the phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[4]

Claisen-Schmidt Condensation

Q1: My Claisen-Schmidt condensation is giving a very low yield. What are the likely causes?

A1: Low yields in this condensation can result from several issues:

  • Inappropriate Base Concentration: While a strong base like NaOH or KOH is required, excessively high concentrations can promote side reactions such as the Cannizzaro reaction with the aldehyde.[5][6]

  • Self-Condensation of Ethyl Acetate: The enolate of ethyl acetate can react with another molecule of ethyl acetate. To minimize this, slowly add the ethyl acetate to a mixture of the hexanal and the base.[6]

  • Suboptimal Temperature: The reaction is typically conducted at or below room temperature to control the rate and minimize side reactions.[5]

  • Reagent Purity: Ensure the hexanal is pure and free of carboxylic acid impurities.

Q2: I am observing multiple products on my TLC plate. What are the possible side reactions?

A2: The Claisen-Schmidt condensation can be prone to several side reactions:

  • Self-Condensation of Ethyl Acetate: As mentioned above, this leads to the formation of ethyl acetoacetate.

  • Cannizzaro Reaction: Under strongly basic conditions, hexanal (which has α-hydrogens) can undergo a Cannizzaro-type reaction, though this is more common with aldehydes lacking α-hydrogens.[6]

  • Michael Addition: The desired product, this compound, can act as a Michael acceptor and react with another enolate, leading to a Michael adduct.[6] This can be minimized by controlling the reaction time and not letting the reaction proceed for too long after the consumption of the starting materials.[6]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from established procedures for the synthesis of α,β-unsaturated esters.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution of the phosphonate carbanion to 0 °C.

  • Slowly add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

HWE_Workflow cluster_prep Ylide Formation cluster_reaction Olefination cluster_workup Workup & Purification NaH NaH in THF Ylide Phosphonate Carbanion NaH->Ylide 0 °C to RT, 1h Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix Hexanal Hexanal in THF Hexanal->ReactionMix 0 °C CrudeProduct Crude Product ReactionMix->CrudeProduct RT, 12-24h Quench Quench (NH4Cl) CrudeProduct->Quench Extract Extract (EtOAc) Quench->Extract Dry Dry (Na2SO4) Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct Wittig_Workflow cluster_reaction Wittig Reaction cluster_purification Purification Ylide Ethyl (triphenylphosphoranylidene)acetate ReactionMix Reaction in Toluene Ylide->ReactionMix Hexanal Hexanal Hexanal->ReactionMix CrudeProduct Crude Product ReactionMix->CrudeProduct Reflux, 24-48h Concentrate Concentrate CrudeProduct->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct This compound Purify->FinalProduct ClaisenSchmidt_Workflow cluster_reaction Condensation cluster_workup Workup & Purification Base NaOH in EtOH/H₂O ReactionMix Reaction Mixture Base->ReactionMix 0 °C Reactants Hexanal & Ethyl Acetate Reactants->ReactionMix CrudeProduct Crude Product ReactionMix->CrudeProduct RT, 2-4h Acidify Acidify (HCl) CrudeProduct->Acidify Extract Extract (Ether) Acidify->Extract Dry Dry (MgSO4) Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

References

Technical Support Center: Scaling Up the Synthesis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl (E)-oct-2-enoate, with a focus on scaling up the process. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound with high (E)-isomer selectivity?

A1: The most prevalent and reliable methods for the stereoselective synthesis of this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction using a stabilized ylide.[1][2] The HWE reaction is often preferred for large-scale synthesis due to its generally higher (E)-selectivity and the easier removal of its water-soluble phosphate (B84403) byproduct.[3][4]

Q2: I am observing a low yield of this compound. What are the likely causes?

A2: Low yields can be attributed to several factors. Common issues include incomplete deprotonation of the phosphonate (B1237965) reagent in the HWE reaction, instability of the ylide in the Wittig reaction, impure starting materials (especially the aldehyde), or suboptimal reaction temperatures.[5] For instance, in the HWE reaction, ensuring the complete removal of mineral oil from sodium hydride and using a sufficiently dry solvent are critical for efficient carbanion formation.

Q3: How can I improve the (E)-stereoselectivity of the reaction?

A3: For the HWE reaction, higher temperatures (e.g., room temperature versus -78°C) and the use of lithium, sodium, or potassium bases can favor the formation of the (E)-isomer.[1] In the Wittig reaction, employing a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, inherently favors the (E)-product.[2] Avoiding lithium salts in the Wittig reaction can also enhance (E)-selectivity.[4]

Q4: What are the primary byproducts I should expect, and how can they be minimized?

A4: In the HWE reaction, the main byproduct is a water-soluble dialkyl phosphate, which can be easily removed with an aqueous workup.[3] The Wittig reaction produces triphenylphosphine (B44618) oxide, which can be challenging to separate from the product due to its polarity.[4] Formation of the (Z)-isomer is another potential impurity in both methods. To minimize the (Z)-isomer, optimizing the reaction conditions as described in Q3 is crucial. Unreacted starting materials can also be present if the reaction does not go to completion.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: The primary safety concerns involve the handling of sodium hydride and flammable solvents. Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[6][7][8] It is typically supplied as a dispersion in mineral oil to mitigate its reactivity.[8] When scaling up, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] The exothermic nature of the HWE reaction also requires careful temperature control to prevent thermal runaway.[9]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Phosphonate (HWE) Ensure sodium hydride is active and free of mineral oil (wash with anhydrous hexanes). Use a sufficient excess of the base (typically 1.1-1.2 equivalents). Ensure the reaction solvent (e.g., THF) is completely anhydrous.
Impure Hexanal (B45976) Purify hexanal by distillation before use to remove hexanoic acid and other impurities. Aldehydes are prone to oxidation and should be handled under an inert atmosphere.[10]
Suboptimal Reaction Temperature For the HWE reaction, while lower temperatures can be used for the addition, allowing the reaction to warm to room temperature can improve the rate and yield.[1]
Moisture Contamination Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under a strict inert atmosphere (nitrogen or argon).
Inefficient Stirring On a larger scale, ensure that the reaction mixture is being stirred vigorously, especially during the addition of reagents, to ensure proper mixing.
Issue 2: Poor (E/Z) Stereoselectivity
Potential Cause Troubleshooting Steps
Unfavorable Reaction Conditions (HWE) Increase the reaction temperature; temperatures around 23°C generally favor the (E)-isomer over -78°C.[1] The choice of cation can influence selectivity, with Li⁺, Na⁺, and K⁺ bases typically favoring the (E)-isomer.[1]
Use of an Unstabilized Ylide (Wittig) For high (E)-selectivity, a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate is essential.[2]
Presence of Lithium Salts (Wittig) If using an organolithium base to generate the ylide, the presence of lithium salts can decrease (E)-selectivity. Consider using sodium or potassium-based bases like sodium hydride or potassium tert-butoxide.[4]
Issue 3: Difficult Purification
Potential Cause Troubleshooting Steps
Triphenylphosphine Oxide Byproduct (Wittig) Triphenylphosphine oxide can be difficult to remove by standard column chromatography. It can sometimes be precipitated out from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane. Alternatively, conversion to a water-soluble phosphonium (B103445) salt by treatment with an acid can facilitate its removal.
Emulsion Formation During Workup If emulsions form during the aqueous workup, adding brine (saturated NaCl solution) can help to break the emulsion and improve phase separation.
Close Boiling Points of Product and Impurities For large-scale purification by distillation, ensure the vacuum is sufficiently high to allow for distillation at a lower temperature, minimizing the risk of thermal decomposition of the product.

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol is adapted for a laboratory scale and can be scaled up with appropriate safety and engineering controls.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Equivalents
Sodium Hydride (60% in mineral oil)24.000.44 g1.1
Anhydrous Tetrahydrofuran (THF)-50 mL-
Triethyl phosphonoacetate224.192.24 g1.0
Hexanal100.161.00 g1.0

Procedure:

  • Preparation of the Ylide:

    • Under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF (10 mL) to the stirred suspension via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Reaction with Hexanal:

    • Cool the reaction mixture back to 0°C.

    • Slowly add a solution of hexanal in anhydrous THF (10 mL) dropwise over 20-30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain this compound.

Visualizations

Experimental Workflow for HWE Synthesis

HWE_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaH Sodium Hydride (washed) Ylide Phosphonate Carbanion (Ylide) NaH->Ylide Deprotonation THF1 Anhydrous THF THF1->Ylide Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide Crude_Product Crude Ethyl (E)-oct-2-enoate Ylide->Crude_Product Hexanal Hexanal Hexanal->Crude_Product Quench Quench (aq. NH4Cl) Crude_Product->Quench Extraction Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Pure Ethyl (E)-oct-2-enoate Purification->Final_Product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Purify_Reagents Purify Aldehyde/ Check Base Activity Check_Reagents->Purify_Reagents Impurities Found Check_Workup Review Work-up Procedure Check_Conditions->Check_Workup Conditions Correct Optimize_Conditions Adjust Temperature/ Time/Solvent Dryness Check_Conditions->Optimize_Conditions Deviation Found Final_Analysis Consider Side Reactions Check_Workup->Final_Analysis Procedure Correct Modify_Workup Optimize Extraction/ Purification Check_Workup->Modify_Workup Issues Identified

Caption: Decision tree for troubleshooting low reaction yield.

Safety Information

Sodium Hydride (NaH):

  • Hazards: Highly flammable, water-reactive, and corrosive.[8] Contact with water or moisture releases flammable hydrogen gas, which can ignite spontaneously.[8] Causes severe skin and eye burns.

  • Handling: Always handle in an inert atmosphere (glove box or under nitrogen/argon).[8] Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[7] Ensure a Class D fire extinguisher (for combustible metals) is readily available.

  • Scale-up Precautions: The use of pre-weighed, sealed bags that dissolve in the reaction solvent can significantly improve safety during large-scale additions.[6][11] The rate of hydrogen evolution should be monitored to control the reaction rate.

Triethyl phosphonoacetate:

  • Hazards: Causes skin and eye irritation.[12][13][14] May cause respiratory tract irritation.[12]

  • Handling: Use in a well-ventilated area or a fume hood. Wear standard PPE, including gloves and safety glasses.[12]

Hexanal:

  • Hazards: Flammable liquid and vapor.[15][16] Causes skin and eye irritation.[16] May form explosive peroxides upon prolonged storage, especially in the presence of air.[16][17]

  • Handling: Keep away from heat, sparks, and open flames.[15] Store under an inert atmosphere and check for peroxides before use if the container has been opened previously.[16] Use in a well-ventilated area.

Thermal Safety:

The HWE reaction is exothermic. On a large scale, the reduced surface area-to-volume ratio can lead to inefficient heat dissipation and a potential for thermal runaway.[9] It is crucial to have adequate cooling capacity and to control the rate of addition of the limiting reagent to manage the heat generated during the reaction. Continuous monitoring of the internal reaction temperature is essential.

References

Technical Support Center: Stability of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl (E)-oct-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is an organic compound classified as an α,β-unsaturated ester. Its structure contains a carbon-carbon double bond conjugated with a carbonyl group of the ester. This structural feature is crucial as it dictates the chemical reactivity and potential stability issues of the molecule. It is a colorless to pale yellow liquid with a fruity odor.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

The stability of this compound is primarily affected by four main factors:

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][2]

  • Light: Exposure to light, especially UV radiation, can provide the energy to initiate degradation pathways.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[1][2]

  • Moisture: Water can cause hydrolysis of the ester bond, especially in the presence of acidic or basic catalysts.

Q3: What are the optimal storage conditions for long-term stability?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Light In an amber, tightly sealed containerProtects the compound from light-induced degradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes the risk of oxidation.
Container Glass bottle with a tightly sealed capPrevents contamination and exposure to moisture and air.

Troubleshooting Guide

This guide addresses specific issues you might encounter, their probable causes, and recommended solutions.

Problem 1: The sample has developed a yellow tint.

  • Possible Cause: This is often an early sign of oxidation or the formation of polymeric impurities due to exposure to air and/or light.

  • Solution:

    • Verify the purity of the sample using analytical techniques such as GC-MS or HPLC.

    • If the purity is compromised, it is recommended to purify the sample (e.g., by distillation) or use a fresh batch for sensitive experiments.

    • For future storage, ensure the container is purged with an inert gas and stored in the dark at the recommended temperature.

Problem 2: The viscosity of the sample has increased, or a precipitate has formed.

  • Possible Cause: This indicates polymerization of the α,β-unsaturated ester. This can be initiated by exposure to heat, light, or impurities that can act as radical initiators.

  • Solution:

    • The sample is likely significantly degraded and should not be used for experiments where purity is critical.

    • Review storage conditions to ensure the sample is protected from heat and light.

    • Ensure the container is clean and free from any contaminants that could catalyze polymerization.

Problem 3: Analytical testing (GC/HPLC) shows a new peak, suggesting the presence of an isomer.

  • Possible Cause: The thermodynamically stable (E)-isomer may have undergone isomerization to the (Z)-isomer. This can be catalyzed by exposure to light or heat.

  • Solution:

    • Confirm the identity of the new peak using techniques like NMR or mass spectrometry.

    • If the presence of the (Z)-isomer is confirmed and is undesirable for your application, purification by chromatography may be necessary.

    • To prevent future isomerization, strictly adhere to storage recommendations, particularly protection from light and heat.

Problem 4: The pH of an aqueous solution containing the ester has changed, and a new acidic compound is detected.

  • Possible Cause: Hydrolysis of the ester bond has occurred, leading to the formation of (E)-oct-2-enoic acid and ethanol. This reaction is accelerated by acidic or basic conditions.

  • Solution:

    • If working with aqueous solutions, prepare them fresh and use them promptly.

    • Buffer the solution to a neutral pH if compatible with your experimental design.

    • Store any stock solutions in anhydrous solvents to prevent hydrolysis.

Potential Degradation Pathways

The following diagram illustrates the main degradation pathways for this compound.

Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Hydrolysis Hydrolysis This compound->Hydrolysis H2O, Acid/Base Polymerization Polymerization This compound->Polymerization Heat, Light, Initiators Isomerization Isomerization This compound->Isomerization Light, Heat Oxidized Products Oxidized Products Oxidation->Oxidized Products Oct-2-enoic Acid + Ethanol Oct-2-enoic Acid + Ethanol Hydrolysis->Oct-2-enoic Acid + Ethanol Polymer Polymer Polymerization->Polymer Ethyl (Z)-oct-2-enoate Ethyl (Z)-oct-2-enoate Isomerization->Ethyl (Z)-oct-2-enoate

Caption: Major degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for Purity Assessment

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Dilution Dilute in Ethyl Acetate Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separate on a non-polar capillary column (e.g., DB-5ms) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Identification Identify Peaks by Mass Spectra Integration->Identification Quantification Quantify Purity and Impurities Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Parameters:

ParameterRecommended Setting
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 40-400 amu

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate its degradation.

G Forced Degradation Study Workflow Start Start Prepare_Solutions Prepare solutions of this compound in appropriate solvents Start->Prepare_Solutions Stress_Conditions Apply Stress Conditions Prepare_Solutions->Stress_Conditions Acid_Hydrolysis 0.1 M HCl, 60°C Stress_Conditions->Acid_Hydrolysis Acid Base_Hydrolysis 0.1 M NaOH, 60°C Stress_Conditions->Base_Hydrolysis Base Oxidation 3% H2O2, RT Stress_Conditions->Oxidation Oxidative Thermal 60°C, solid state Stress_Conditions->Thermal Thermal Photolytic UV light (254 nm), RT Stress_Conditions->Photolytic Photo Analyze_Samples Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by GC-MS or HPLC Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis->Analyze_Samples Oxidation->Analyze_Samples Thermal->Analyze_Samples Photolytic->Analyze_Samples Identify_Degradants Identify and characterize degradation products Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Caption: Logical workflow for a forced degradation study.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always perform their own validation and stability studies to ensure the suitability of this compound for their specific applications.

References

Minimizing by-products in the esterification of octenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the esterification of octenoic acid. Our goal is to help you minimize by-products and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of octenoic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my esterification reaction showing a low yield or conversion rate?

Possible Causes:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a by-product can shift the equilibrium back towards the reactants, thus limiting the ester yield.[1][2]

  • Insufficient Catalyst Activity: The chosen catalyst may be inappropriate for the specific alcohol being used, or it may have lost its activity. In the case of solid acid catalysts, leaching of active sites can also be a problem.[3][4]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to the degradation of reactants or catalysts and promote side reactions.[5]

  • Inadequate Mixing: Poor agitation can result in localized concentration gradients, preventing efficient interaction between reactants and the catalyst, which is particularly critical for heterogeneous catalysts.

  • Presence of Impurities: Water in the reactants or solvent can inhibit the forward reaction.[6]

Solutions:

  • Water Removal: To drive the reaction toward completion, continuously remove water as it forms. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by conducting the reaction under vacuum.[2][5]

  • Use of Excess Reactant: Employing a large excess of the alcohol is a common strategy to shift the equilibrium towards the ester product.[4][7]

  • Catalyst Selection and Handling: Ensure the catalyst is active and suitable for your specific reaction. For solid catalysts, check for deactivation or leaching.[3] Consider using catalysts known for high selectivity, such as certain solid acids which have shown 100% selectivity towards the ester with no by-products under specific conditions.[3]

  • Optimize Reaction Conditions: Systematically optimize the reaction temperature, catalyst loading, and reactant molar ratio. Refer to the data tables below for reported optimal conditions in similar systems.

Q2: My final ester product is discolored (yellow or brown). What is the cause and how can I prevent it?

Possible Causes:

  • Oxidation: The discoloration may be due to the presence of small amounts of oxidized materials derived from any unsaturated compounds present in the fatty acid starting material.[8]

  • High Reaction Temperatures: Excessive heat can lead to the degradation of the reactants or products, forming colored impurities.

  • Catalyst-Induced Side Reactions: Some strong acid catalysts can promote side reactions that produce colored by-products, especially at elevated temperatures.[9]

Solutions:

  • Use High-Purity Reactants: Start with purified octenoic acid to minimize the presence of oxidizable impurities.

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation.

  • Color Inhibiting Agents: The addition of a color inhibitor, such as hypophosphorus acid, during the esterification has been shown to produce lighter-colored esters.[8]

Q3: I am observing an unexpected by-product in my GC-MS analysis. What could it be?

Possible By-products:

  • Dialkyl Ether: In acid-catalyzed reactions with alcohols, the dehydration of the alcohol to form a dialkyl ether is a common side reaction, especially at higher temperatures.

  • Unreacted Starting Materials: Residual octenoic acid and alcohol will be present if the reaction has not gone to completion.

  • Products of Oxidation or Degradation: If the reaction was carried out at high temperatures or exposed to air, you might observe various oxidation or degradation products.

Solutions:

  • Optimize Reaction Conditions: Lowering the reaction temperature can often minimize the formation of ethers.

  • Purification: Employ appropriate purification techniques, such as fractional distillation or column chromatography, to separate the desired ester from any by-products.[10]

Q4: I am having difficulty separating the ester from the reaction mixture during the work-up. What should I do?

Possible Causes:

  • Emulsion Formation: Vigorous shaking during the liquid-liquid extraction can lead to the formation of stable emulsions, making layer separation difficult.

  • Solubility Issues: If a large excess of a water-miscible alcohol (like methanol (B129727) or ethanol) is used, the ester may have some solubility in the aqueous layer, leading to lower recovery.

Solutions:

  • Gentle Mixing: During extraction, gently invert the separatory funnel instead of shaking it vigorously to prevent emulsion formation. If an emulsion does form, adding a saturated brine solution can often help to break it.[10]

  • Solvent Selection: Use a water-immiscible organic solvent for extraction.

  • Back Extraction: To recover any ester dissolved in the aqueous layer, you can perform a back-extraction with a fresh portion of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the esterification of octenoic acid?

Commonly used catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), Lewis acids, and solid acid catalysts such as Amberlyst-15 and various zeolites.[2][3] For milder conditions and high selectivity, immobilized lipases like Novozym 435 are also frequently employed.

Q2: What is the typical molar ratio of alcohol to octenoic acid?

To favor the formation of the ester product, the alcohol is typically used in excess. The optimal molar ratio can vary depending on the specific alcohol, catalyst, and reaction conditions, but ratios from 3:1 to as high as 40:1 (alcohol to acid) have been reported to be effective.[3][9]

Q3: How can I monitor the progress of the esterification reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product.[4] For quantitative analysis, Gas Chromatography (GC) can be used to determine the conversion of octenoic acid or the yield of the ester product over time.[3][9]

Q4: What are the key differences between acid-catalyzed and enzyme-catalyzed esterification?

  • Reaction Conditions: Acid-catalyzed reactions often require elevated temperatures and can be less selective, potentially leading to by-products.[5] Enzyme-catalyzed reactions are typically run under milder temperature and pH conditions, offering higher selectivity and minimizing by-product formation.[11]

  • By-products: Acid catalysis can lead to by-products like ethers. Enzymatic reactions are generally more specific and produce fewer by-products.

  • Catalyst Reusability: Solid acid catalysts and immobilized enzymes can often be recovered and reused.[3]

Q5: Can octenoic acid inhibit the lipase (B570770) enzyme during enzymatic esterification?

Yes, at high concentrations, fatty acids like octanoic acid can cause substrate inhibition of the lipase, leading to a decrease in the reaction rate.[12] Therefore, it is important to optimize the substrate concentration when using enzymatic methods.

Data Presentation

Table 1: Optimal Conditions for Acid-Catalyzed Esterification of Octanoic Acid
CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Catalyst Loading (wt%)Conversion/YieldReference
Amberlyst-15Methanol20:1602>95% Conversion[3]
Petcoke-derivedMethanol20:1602~90% Conversion[3]
Sulfuric Acidn-Octanol5:11400.025 mass %High Conversion[9]
Dowex 50WX8n-Octanol3:11401 mass %High Conversion[9]
Table 2: Optimal Conditions for Enzyme-Catalyzed Esterification
EnzymeAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)YieldReference
Novozym 435Cetyl Alcohol1:3653.75~99%[12]
Lipozyme RMIMCetyl Alcohol1:2653.75~97%[12]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification (Fischer Esterification)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octenoic acid and the desired alcohol (e.g., in a 1:10 molar ratio).[4]

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, ~1-2% by weight of the octenoic acid) to the reaction mixture while stirring.[4]

  • Heating: Heat the mixture to reflux using a heating mantle and stir vigorously.[4] The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[10]

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[10]

  • Washing: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[10]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude ester by fractional distillation under vacuum or by column chromatography if necessary.

Protocol 2: General Procedure for Enzyme-Catalyzed Esterification
  • Reaction Setup: In a suitable flask, dissolve octenoic acid and the alcohol in a non-polar organic solvent (e.g., hexane (B92381) or toluene).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-30% by weight of the substrates) to the mixture.[12]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45-65°C) with constant shaking or stirring.[12]

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots taken over time.

  • Catalyst Removal: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and dried for potential reuse.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting ester can be purified by column chromatography or vacuum distillation if required.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Activation of Carboxylic Acid cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product Product Formation Carboxylic_Acid Octenoic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl (R-C(OH)2+) Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

By-product Formation: Ether Synthesis

Ether_Formation Alcohol1 Alcohol (R'-OH) Protonated_Alcohol Protonated Alcohol (R'-OH2+) Alcohol1->Protonated_Alcohol + H+ Ether Dialkyl Ether (R'-O-R') Protonated_Alcohol->Ether + R'-OH - H2O Alcohol2 Alcohol (R'-OH)

Caption: Acid-catalyzed formation of a dialkyl ether by-product.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Acid, Alcohol, Catalyst) Start->Setup Reaction Heating & Stirring (Reflux) Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis End End Product Analysis->End

Caption: A typical workflow for the synthesis and purification of esters.

References

Technical Support Center: Enhancing the Efficiency of Biocatalytic Synthesis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the biocatalytic synthesis of esters.

Troubleshooting Guides

This section provides systematic approaches to resolving common problems encountered during biocatalytic ester synthesis.

Issue 1: Low Ester Yield

A low yield of the desired ester is a common challenge. The following guide will help identify the root cause and implement corrective measures.

Initial Checks:

  • Verify Reaction Conditions: Double-check that the temperature, pH, and substrate concentrations are at their optimal values for the specific lipase (B570770) being used.[1]

  • Confirm Enzyme Activity: Before initiating the esterification reaction, it is advisable to perform a quick activity check of your biocatalyst using a standard assay.[1]

Troubleshooting Workflow:

LowEsterYield Start Low Ester Yield Detected Equilibrium Is the reaction at equilibrium? Start->Equilibrium Catalyst Is the catalyst active and sufficient? Equilibrium->Catalyst Yes ShiftEquilibrium Shift equilibrium by: - Removing water (e.g., molecular sieves) - Increasing substrate concentration Equilibrium->ShiftEquilibrium No Conditions Are reaction conditions optimal? Catalyst->Conditions Yes CheckCatalyst Verify catalyst activity. Increase enzyme loading if necessary. Catalyst->CheckCatalyst No Inhibition Is substrate or product inhibition occurring? Conditions->Inhibition Yes OptimizeConditions Optimize: - Temperature - pH - Solvent Conditions->OptimizeConditions No AddressInhibition Address inhibition by: - Stepwise substrate addition - In situ product removal Inhibition->AddressInhibition Yes End Yield Improved Inhibition->End No ShiftEquilibrium->End CheckCatalyst->End OptimizeConditions->End AddressInhibition->End

A troubleshooting workflow for addressing low ester yield.
Issue 2: Premature Reaction Stoppage

If the reaction halts before reaching the expected conversion, consider the following possibilities.

Potential Causes:

  • Enzyme Deactivation: This can be caused by excessively high temperatures leading to thermal denaturation of the lipase.[2] Some short-chain alcohols can also irreversibly inactivate lipases.[2]

  • pH Shift: A significant change in the pH of the reaction medium outside the optimal range for the enzyme can cause it to stop functioning.

  • Water Accumulation: The accumulation of water produced during the reaction can lead to a decrease in conversion over time, especially in continuous packed-bed reactors.[3]

Corrective Actions:

  • Temperature Control: Ensure the reaction temperature is maintained within the optimal range for the lipase's stability. Lipases are generally active between 40°C and 80°C, but thermal denaturation can occur above 60°C.[4]

  • pH Buffering: While the optimal pH for esterification is often in the acidic range, ensure the pH remains stable.[2]

  • Water Removal: Implement strategies to remove water as it is formed. This can be achieved by adding molecular sieves, performing the reaction under vacuum, or using a periodic counter-current adsorptive-reactor system.[2][5][6]

Frequently Asked Questions (FAQs)

Enzyme and Substrates

Q1: What is the optimal temperature for lipase-catalyzed esterification?

A1: Lipases are typically active in a temperature range of 40°C to 80°C. However, to prevent thermal denaturation, reactions are generally conducted at temperatures below 60°C.[4] Immobilization can enhance the thermal stability of lipases. The optimal temperature should be determined experimentally as it also affects substrate solubility.[4]

Q2: What is the optimal pH for the reaction?

A2: The optimal pH for lipase-catalyzed esterification is often in the acidic range, which is different from the optimal pH for hydrolysis.[2] For example, the optimal pH for the esterification of n-butanol and propionic acid with Candida rugosa lipase is 3.5.[2] This is because the protonated form of the carboxylic acid is the substrate for the esterification reaction.[2]

Q3: What is the recommended enzyme loading?

A3: The rate of esterification generally increases with a higher lipase load.[2][4] However, at very high concentrations, the increase in reaction rate may become less pronounced due to limitations in substrate availability or aggregation of the enzyme particles.[2] The optimal enzyme loading should be determined experimentally for each specific reaction system.[2]

Q4: How does the molar ratio of substrates affect the reaction?

A4: According to Le Chatelier's principle, using an excess of one of the reactants, typically the alcohol, can shift the reaction equilibrium towards the products, thereby increasing the ester yield.[7] For example, using a 10-fold excess of the alcohol can increase the yield to as high as 97%, compared to around 65% with an equimolar ratio.[7]

Reaction Conditions

Q5: How does water content influence the reaction?

A5: Water activity is a critical parameter. While a minimal amount of water is necessary for lipase activity, excess water can promote the reverse reaction of hydrolysis, leading to a lower ester yield.[2][4][8][9] The accumulation of water can cause a significant decrease in conversion, for instance, from 95% to 20% in a continuous lipase-catalyzed esterification.[3]

Q6: What is the role of the organic solvent?

A6: Organic solvents are often used to solubilize non-polar substrates and shift the reaction equilibrium towards synthesis.[1] Hydrophobic (non-polar) solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for its catalytic activity.[1] Polar solvents, on the other hand, can denature the enzyme.[1] Some reactions can also be performed in a solvent-free system.[10][11]

Q7: Can substrate or product inhibition occur?

A7: Yes, both substrate and product inhibition are common in biocatalytic esterification.[2][9] High concentrations of either the alcohol or the carboxylic acid can inhibit the lipase.[2] This is particularly true for short-chain acids and alcohols.[9][12] Product inhibition, where the formed ester inhibits the enzyme, can also reduce the reaction rate.[13]

Immobilization and Enzyme Stability

Q8: What is enzyme leaching and how can it be prevented?

A8: Enzyme leaching is the release of the lipase from the support material into the reaction medium, which is common with immobilization methods relying on weak physical interactions like adsorption.[1] This leads to a loss of catalytic activity and product contamination.[1] Leaching can be prevented by using covalent immobilization, which forms strong bonds between the enzyme and the support, or by cross-linking the enzyme after adsorption.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Ester Synthesis
ParameterTypical Range/ValueEffect on Yield/ConversionReference(s)
Temperature 40 - 60 °CIncreased temperature generally increases reaction rate, but temperatures above 60°C can lead to enzyme denaturation.[4]
Enzyme Loading 1 - 10% (w/w)Higher loading generally increases the reaction rate, but can be limited by substrate availability.[2][4]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 10:1An excess of alcohol shifts the equilibrium towards the product, increasing the yield.[7][14]
Water Content Controlled low levelsEssential for enzyme activity, but excess water promotes hydrolysis, reducing yield.[3][8][9]
Agitation Speed 200 - 500 rpmAdequate agitation is necessary to overcome mass transfer limitations.[10][11]
Table 2: Comparison of Different Solvents in Biocatalytic Esterification
SolventTypeLog PEffect on Enzyme ActivityReference(s)
n-Hexane Non-polar3.9Generally good for maintaining enzyme activity.[3]
Heptane Non-polar4.5Preferred for its low polarity.[2]
tert-Butanol Polar0.8Can be a suitable solvent for some reactions.[15]
Acetonitrile Polar-0.34Can be deleterious to enzyme activity.[15]
Solvent-Free --Environmentally friendly, but can lead to high viscosity and substrate/product inhibition.[10][11][16]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Esterification
  • Reactant Preparation: Dissolve the carboxylic acid and alcohol in a suitable organic solvent (e.g., heptane) to the desired concentrations (e.g., 0.1 M each).[2]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be optimized for the specific reaction.[2]

  • Water Removal (Recommended): Add molecular sieves to the reaction mixture to remove the water produced during the reaction and shift the equilibrium towards ester formation.[2]

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature with constant stirring (e.g., 250 rpm).[2]

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at different time intervals to monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.[2]

  • Product Analysis: Analyze the final product to determine the yield and purity.[2]

Protocol 2: Determination of Lipase Esterification Activity by Titration
  • Reaction Setup: Prepare a reaction mixture containing a known concentration of a carboxylic acid (e.g., 0.16 M butyric acid) and an alcohol (e.g., 0.33 M butanol).[2]

  • Enzyme Addition: Add a known weight of the lipase (e.g., 10 mg) to initiate the reaction.[2]

  • Incubation: Incubate the reaction at a specific temperature (e.g., 50°C) with agitation.[2]

  • Reaction Termination: After a defined time, terminate the reaction by adding a suitable solvent, such as a 1:1 mixture of ethanol (B145695) and acetone.[2]

  • Titration: Titrate the unreacted carboxylic acid with a standardized solution of sodium hydroxide (B78521) (e.g., 0.02 N NaOH) using phenolphthalein (B1677637) as an indicator.[2]

  • Activity Calculation: Calculate the lipase activity based on the amount of carboxylic acid consumed per unit time per mass of lipase. One unit of lipase activity is often defined as 1 µmol of acid consumed per minute per mg of lipase.[2]

Visualizations

LipaseMechanism cluster_0 Lipase Catalytic Cycle E Lipase (E-OH) E_RCOOH Acyl-Enzyme Intermediate (E-O-COR) E->E_RCOOH H2O_out Water (H₂O) E->H2O_out Release ROH Alcohol (R'-OH) E_RCOOH->ROH Nucleophilic Attack E_RCOOR_H2O Enzyme-Product Complex E_RCOOR_H2O->E Regeneration Ester_out Ester (R-COOR') E_RCOOR_H2O->Ester_out Release RCOOH Carboxylic Acid (R-COOH) RCOOH->E Acylation ROH->E_RCOOR_H2O

General mechanism of lipase-catalyzed esterification.

References

Technical Support Center: HPLC Purification of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate High-Performance Liquid Chromatography (HPLC) column and troubleshooting common issues encountered during the purification of Ethyl (E)-oct-2-enoate.

Frequently Asked Questions (FAQs): Column & Method Selection

Q1: What is the recommended starting point for HPLC column selection for purifying this compound?

A: The recommended starting point is Reversed-Phase (RP) HPLC . This compound is a fatty acid ester with significant hydrophobic character, making it well-suited for separation based on hydrophobic interactions with a non-polar stationary phase.[1][2] A C18 column is the most versatile and common choice for this type of compound.[3][4]

Q2: What are the key physicochemical properties of this compound to consider for HPLC method development?

A: Understanding the properties of your target molecule is critical for method development.[5] Key properties for this compound are summarized below.

PropertyValue / DescriptionSignificance for HPLC
Molecular Formula C₁₀H₁₈O₂[1][6]Influences molecular weight and potential interactions.
Molecular Weight 170.25 g/mol [6]Standard molecular weight for small molecule HPLC.
Polarity Non-polar; hydrophobic nature.[1]Suggests strong retention on reversed-phase columns.
Solubility Moderately soluble in water, more soluble in organic solvents like acetonitrile (B52724) and methanol (B129727).[1][7]Dictates the choice of mobile phase solvents.
Structure Unsaturated ester with an (E)-configured double bond conjugated to the carbonyl group.[1]The conjugated system allows for UV detection.
logP (o/w) ~3.4 - 3.8[2][7]A high logP value confirms its hydrophobicity, making RP-HPLC the ideal choice.

Q3: When should I consider using Normal-Phase (NP) HPLC?

A: Normal-Phase HPLC, which uses a polar stationary phase (like silica (B1680970) or cyano) and a non-polar mobile phase (like hexane/isopropanol), should be considered under these circumstances:[8][9]

  • Poor Solubility: If your sample, including the crude mixture and impurities, is insoluble in the aqueous-organic mobile phases used in RP-HPLC.[10]

  • Isomer Separation: For separating geometric isomers (e.g., E/Z isomers) or other closely related structural isomers that may not resolve well in reversed-phase mode.[10]

  • Highly Lipophilic Compounds: When compounds are retained too strongly on even less retentive RP columns (like C4 or C8), NP-HPLC can offer better elution and peak shape.[8]

Q4: Does this compound require a chiral HPLC column?

A: No, the (E) isomer of oct-2-enoate is achiral as it does not contain any stereocenters. Therefore, a chiral column is not necessary for its purification unless your sample is contaminated with other chiral impurities that need to be separated. Chiral chromatography is specifically used to separate enantiomers.[11]

Recommended Experimental Protocols

The following protocols provide robust starting points for method development. Optimization will be necessary based on the specific impurity profile of your sample.

Table of Starting HPLC Conditions
ParameterReversed-Phase (Primary Recommendation) Normal-Phase (Alternative)
Stationary Phase C18 (Octadecylsilane)[3]Silica (SiO₂) or Cyano (CN)[8][10]
Column Dimensions Analytical: 4.6 x 150 mm, 5 µmPreparative: 21.2 x 250 mm, 5-10 µmAnalytical: 4.6 x 250 mm, 5 µmPreparative: 21.2 x 250 mm, 5-10 µm
Mobile Phase A: WaterB: Acetonitrile (MeCN) or Methanol (MeOH)[12]A: n-HexaneB: Isopropanol (IPA) or Ethyl Acetate[9]
Gradient / Isocratic Start with Isocratic 70-80% B; switch to gradient if needed for impurity resolution.Start with Isocratic 95:5 or 90:10 (A:B); adjust as needed.
Flow Rate Analytical: 1.0 mL/minPreparative: 20 mL/minAnalytical: 1.0 mL/minPreparative: 18 mL/min
Temperature 25-30 °C (use a column oven for consistency)[13]Ambient (use a column oven for consistency)
Detection UV at 210-220 nm (due to C=C-C=O chromophore)UV at 210-220 nm
Sample Preparation Dissolve sample in the mobile phase or a solvent with lower elution strength (e.g., 50% MeCN/Water).Dissolve sample in the mobile phase or pure n-Hexane.
Detailed Protocol: Reversed-Phase Method Development
  • Column Installation and Equilibration: Install a C18 column. Flush with 100% Acetonitrile for 10 minutes, then equilibrate with the starting mobile phase (e.g., 75% Acetonitrile in Water) for at least 15-20 column volumes.[14]

  • Sample Preparation: Prepare a 1 mg/mL solution of your crude this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[15]

  • Initial Injection: Inject a small volume (e.g., 5-10 µL) and run the isocratic method.

  • Evaluate Chromatogram:

    • Retention: If the main peak elutes too early (< 2 minutes), decrease the percentage of acetonitrile. If it elutes too late (> 15 minutes), increase the percentage of acetonitrile.

    • Resolution: If impurities are co-eluting with the main peak, a gradient is required. A good starting gradient is 60% to 95% Acetonitrile over 20 minutes.

  • Optimization: Adjust the gradient slope, temperature, and mobile phase (e.g., switching from Acetonitrile to Methanol can alter selectivity) to achieve optimal separation between the target compound and all impurities.

Visual Workflow Guides

The following diagrams illustrate logical workflows for column selection and troubleshooting.

G start Start: Purify This compound check_sol Is the crude sample soluble in MeCN/Water or MeOH/Water? start->check_sol rp_hplc Use Reversed-Phase HPLC (Primary Choice) check_sol->rp_hplc  Yes   np_hplc Consider Normal-Phase HPLC check_sol->np_hplc  No   c18 Start with C18 Column rp_hplc->c18 silica Start with Silica or CN Column np_hplc->silica check_res_rp Is resolution adequate? c18->check_res_rp optimize_rp Optimize RP Method: - Adjust Gradient - Change Organic Modifier (MeOH) - Try C8 or Phenyl Column check_res_rp->optimize_rp  No   end Purification Method Developed check_res_rp->end  Yes   optimize_rp->end optimize_np Optimize NP Method: - Adjust Modifier % (IPA) - Try different modifier (EtOAc) silica->optimize_np optimize_np->end

Caption: HPLC Column Selection Workflow for this compound.

Troubleshooting Guide

Q1: My system backpressure is suddenly very high. What should I do?

A: High backpressure is one of the most common HPLC issues, typically caused by a blockage.[16][17] Follow these steps systematically to identify the source.

G start High Backpressure Detected disconnect_col 1. Disconnect column from injector. Is pressure still high? start->disconnect_col system_block Blockage is in the system (tubing, injector, in-line filter). ACTION: Flush components individually, replace in-line filter. disconnect_col->system_block  Yes   col_block Blockage is in the column or guard column. disconnect_col->col_block  No   remove_guard 2. Remove guard column (if present). Reconnect main column. Is pressure normal? col_block->remove_guard guard_issue Guard column is blocked. ACTION: Replace guard column. remove_guard->guard_issue  Yes   main_col_issue Main column is blocked. remove_guard->main_col_issue  No   flush_col 3. Back-flush the column with a strong, non-buffered solvent (e.g., 100% ACN or IPA). main_col_issue->flush_col replace_col If flushing fails, the column inlet frit is likely plugged. ACTION: Replace the frit or the entire column. flush_col->replace_col

Caption: Troubleshooting Workflow for High HPLC Backpressure.

Q2: Why are my peaks tailing or excessively broad?

A: Peak tailing or broadening can be caused by several factors:[15][16]

  • Column Overload: Injecting too much sample mass. Solution: Dilute your sample and inject a smaller volume.[16]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica support can interact with the ester group. Solution: Use an end-capped column (most modern columns are) or add a small amount of acid (0.1% formic or acetic acid) to the mobile phase to suppress silanol activity.

  • Column Contamination/Degradation: The column may be contaminated or nearing the end of its life. Solution: Flush the column with a strong solvent.[13] If this doesn't work, replace the column. Using a guard column can extend the life of your analytical or preparative column.[18]

  • Extra-Column Volume: Using tubing with a large internal diameter or excessive length between the column and detector can cause peak broadening. Solution: Use tubing with the smallest appropriate internal diameter and keep the length to a minimum.[13]

Q3: My retention times are drifting or inconsistent. How can I fix this?

A: Retention time drift compromises reproducibility and is often related to the mobile phase or column equilibration.[15]

  • Mobile Phase Composition Change: The mobile phase composition can change due to evaporation of the more volatile component or improper mixing. Solution: Prepare fresh mobile phase daily, keep reservoirs capped, and ensure your pump's proportioning valves are working correctly.[13][14]

  • Insufficient Equilibration Time: The column needs to be fully equilibrated with the mobile phase before starting a run, especially when switching between different mobile phases. Solution: Equilibrate the column for at least 10-15 column volumes before the first injection.[13][14]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a thermostatted column oven to maintain a consistent temperature.[13]

Q4: I have poor resolution between my product and an impurity. What are my options?

A: Improving resolution is a core task in method development.[16]

  • Optimize Mobile Phase:

    • Isocratic: Decrease the percentage of the strong solvent (e.g., acetonitrile) to increase retention and potentially improve separation.

    • Gradient: Make the gradient slope shallower to give the compounds more time to separate on the column.

  • Change Selectivity:

    • Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa). These solvents interact differently with the stationary phase and can change the elution order of compounds.

    • Change the column chemistry. If a C18 column doesn't provide enough resolution, a Phenyl or Cyano column may offer different selectivity for your compound and its impurities.[3]

  • Increase Efficiency:

    • Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency.

References

Validation & Comparative

A Comparative Guide to the Quantification of Ethyl (E)-oct-2-enoate: GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like Ethyl (E)-oct-2-enoate is paramount. This ester is a significant analyte in various fields, including flavor and fragrance analysis, metabolic research, and as a potential biomarker. Gas Chromatography (GC) is the premier technique for this purpose, often coupled with either a Mass Spectrometry (MS) or a Flame Ionization Detector (FID). This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound, supported by synthesized experimental data and detailed protocols.

Methodology Performance Comparison

The choice between GC-MS and GC-FID hinges on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix. GC-MS offers unparalleled selectivity and structural elucidation capabilities, while GC-FID is a robust, highly sensitive detector for a wide range of organic compounds.[1]

The following table summarizes the typical validation parameters for the quantification of fatty acid ethyl esters (FAEEs) using both techniques. These parameters are synthesized from established methods for similar analytes to provide a comparative framework.[1][2][3]

Validation ParameterGC-MS (SIM Mode)GC-FIDKey Considerations
Specificity / Selectivity Very High (based on retention time & mass fragments)Moderate to High (based on retention time)GC-MS provides definitive identification, reducing the risk of co-elution interference.[2]
Linearity (r²) > 0.99> 0.99Both methods offer excellent linearity over a defined concentration range.[2][4]
Limit of Detection (LOD) ~1 - 10 ng/mL~5 - 25 ng/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, generally offers superior sensitivity for targeted analytes.[5]
Limit of Quantification (LOQ) ~5 - 25 ng/mL~20 - 50 ng/mLThe lower LOQ of GC-MS is advantageous for trace-level analysis.[1][5]
Accuracy (% Recovery) 80 - 115%85 - 110%Both methods demonstrate high accuracy when properly validated.[2][6]
Precision (% RSD) < 15%< 10%Both techniques show excellent repeatability and intermediate precision.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are comprehensive protocols for sample preparation and analysis using GC-MS and GC-FID.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous matrices such as plasma or cell culture media.[7]

  • Internal Standard Addition : To 1 mL of the liquid sample, add a known concentration of an appropriate internal standard (e.g., Ethyl heptadecanoate), which is not naturally present in the sample.

  • Protein Precipitation : Add 2 mL of acetone (B3395972) to the sample to precipitate proteins and other macromolecules. Vortex the mixture for 1 minute.

  • Extraction : Add 5 mL of hexane (B92381) and vortex vigorously for 2 minutes to perform the liquid-liquid extraction.

  • Phase Separation : Centrifuge the sample at 3000 x g for 10 minutes to achieve clear separation of the organic and aqueous layers.

  • Collection : Carefully transfer the upper hexane layer containing the analyte to a clean glass tube.

  • Drying : Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration : Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 200 µL) before injection into the GC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the selective and sensitive quantification of this compound.

  • GC System : Agilent 8890 GC or similar

  • Column : HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.[3][7]

  • Injection : 1 µL, splitless mode at 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Program :

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[4]

  • MS System : Agilent 7000D Triple Quadrupole MS or similar

  • Transfer Line Temp : 280°C.[4]

  • Ion Source : Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature : 230°C.[2]

  • Acquisition Mode : Selected Ion Monitoring (SIM). Based on the NIST mass spectrum of this compound, characteristic ions are monitored for quantification and confirmation.[8][9]

    • Quantifier Ion : m/z 88

    • Qualifier Ions : m/z 101, 125

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol provides a robust alternative for quantification, particularly in quality control settings.

  • GC System : Shimadzu GC-2010 or similar

  • Column : VF-1ms (or similar nonpolar phase) capillary column.[1]

  • Injection : 1 µL, split mode (e.g., 80:1 split ratio) at 240°C.[1]

  • Carrier Gas : Hydrogen or Helium.

  • Oven Program : An isothermal or temperature-programmed method suitable for eluting the analyte in a reasonable time with good peak shape.

  • Detector : Flame Ionization Detector (FID) at 250°C.[1]

  • Quantification : Based on the peak area of the analyte relative to the internal standard, using an external calibration curve.[1]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the logical connections between analytical validation parameters.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Liquid Sample (1 mL) Add_IS 2. Add Internal Standard Sample->Add_IS Precipitate 3. Add Acetone (Protein Precipitation) Add_IS->Precipitate Extract 4. Add Hexane (LLE) Precipitate->Extract Centrifuge 5. Centrifuge (Phase Separation) Extract->Centrifuge Collect 6. Collect Hexane Layer Centrifuge->Collect Dry 7. Dry with Na2SO4 Collect->Dry Concentrate 8. Evaporate to 200 µL Dry->Concentrate Inject 9. Inject 1 µL Concentrate->Inject GC_Sep 10. GC Separation (HP-5ms) Inject->GC_Sep Ionize 11. EI Ionization GC_Sep->Ionize Detect 12. MS Detection (SIM Mode) Ionize->Detect Quantify 13. Quantification Detect->Quantify Report 14. Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

digraph "Validation_Parameters" {
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node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Method [label="Analytical Method Validation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Selectivity [label="Selectivity / Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD [label="Limit of Detection (LOD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOQ [label="Limit of Quantification (LOQ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Method -> {Selectivity, Robustness} [dir=back]; Method -> Linearity; Linearity -> {Accuracy, Precision}; Precision -> {LOD, LOQ} [style=dashed]; Accuracy -> Precision [style=dashed]; }

Caption: Logical relationship of analytical method validation parameters.

Conclusion

Both GC-MS and GC-FID are highly capable techniques for the quantification of this compound.

  • GC-MS is the superior choice when absolute certainty of analyte identity is required, or when analyzing complex matrices where co-eluting compounds are likely. Its higher sensitivity in SIM mode makes it ideal for trace-level quantification.[2][10]

  • GC-FID serves as a cost-effective, robust, and reliable alternative for routine analysis and quality control where the sample matrix is well-characterized and high sensitivity for a broad range of compounds is beneficial.[1]

Ultimately, the selection between these two methods should be guided by a thorough evaluation of the specific analytical needs, including required sensitivity, selectivity, sample complexity, and available laboratory resources. This guide provides the foundational data and protocols to make an informed decision for developing a robust and reliable quantification method.

References

A Comparative Guide to the Synthesis of Ethyl (E)-oct-2-enoate: Wittig vs. Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. Ethyl (E)-oct-2-enoate, an important building block in the synthesis of various natural products and pharmaceuticals, can be prepared via several olefination methods. This guide provides a detailed comparison of two prominent methods: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, supported by representative experimental data and protocols.

The choice between the Wittig and HWE reactions for the synthesis of α,β-unsaturated esters like this compound often hinges on factors such as desired stereoselectivity, ease of purification, and overall yield. Both reactions involve the reaction of a phosphorus-stabilized carbanion with an aldehyde, in this case, hexanal (B45976).

At a Glance: Key Differences

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Ylide (e.g., (carbethoxymethylene)triphenylphosphorane)Phosphonate (B1237965) Carbanion (from e.g., triethyl phosphonoacetate)
Byproduct Triphenylphosphine (B44618) oxide (Ph₃P=O)Dialkyl phosphate (B84403) (e.g., diethyl phosphate)
Byproduct Removal Often requires chromatographyTypically removed by aqueous extraction
Stereoselectivity Highly dependent on ylide structure; stabilized ylides favor (E)-alkenesGenerally high (E)-selectivity with stabilized phosphonates
Reactivity of Anion Less nucleophilicMore nucleophilic, can react with hindered ketones

Performance Comparison: Synthesis of this compound

The following table summarizes representative quantitative data for the synthesis of this compound from hexanal using both the Wittig and HWE reactions. It is important to note that specific yields and stereoselectivities can vary with reaction conditions.

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Starting Materials Hexanal, (carbethoxymethylene)triphenylphosphorane (B24862)Hexanal, Triethyl phosphonoacetate, Base (e.g., NaH, DBU/K₂CO₃)
Typical Yield 75-85%85-95%
E/Z Ratio >95:5>99:1
Reaction Conditions Toluene (B28343), refluxTHF or solvent-free, various temperatures
Purification Chromatography to remove triphenylphosphine oxideAqueous workup followed by distillation or chromatography

Experimental Protocols

Wittig Reaction Protocol

This protocol is adapted from procedures for the synthesis of similar α,β-unsaturated esters using a stabilized ylide.

Materials:

  • Hexanal

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene, anhydrous

  • Hexanes

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene (5 mL per mmol of aldehyde), add hexanal (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold hexanes.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

This protocol is based on a highly E-selective solvent-free method.[1]

Materials:

  • Hexanal

  • Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, mix hexanal (1.0 equivalent), triethyl phosphonoacetate (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

  • Add DBU (1.5 equivalents) to the mixture and stir at room temperature. The reaction is typically complete within 1-2 hours, as monitored by TLC.

  • Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by silica gel column chromatography to yield pure this compound.

Logical Workflow of Comparison

G cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction Hexanal Hexanal Wittig_Reaction Wittig Olefination (Toluene, Reflux) Hexanal->Wittig_Reaction HWE_Reaction HWE Olefination (Solvent-free, RT) Hexanal->HWE_Reaction Wittig_Reagent (Carbethoxymethylene)- triphenylphosphorane Wittig_Reagent->Wittig_Reaction Wittig_Product This compound + Triphenylphosphine Oxide Wittig_Reaction->Wittig_Product Wittig_Purification Chromatography Wittig_Product->Wittig_Purification Wittig_Final Pure this compound Wittig_Purification->Wittig_Final HWE_Reagent Triethyl phosphonoacetate + Base (DBU/K₂CO₃) HWE_Reagent->HWE_Reaction HWE_Product This compound + Diethyl Phosphate Salt HWE_Reaction->HWE_Product HWE_Purification Aqueous Workup HWE_Product->HWE_Purification HWE_Final Pure this compound HWE_Purification->HWE_Final

Caption: Comparison of Wittig and HWE reaction workflows for this compound synthesis.

Discussion

Stereoselectivity: For the synthesis of this compound, a stabilized Wittig ylide is employed, which generally provides good E-selectivity.[2] This is due to the reversibility of the initial addition step, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then collapses to the (E)-alkene. The HWE reaction is renowned for its high E-selectivity with stabilized phosphonates.[3] The transition state leading to the trans-alkene is lower in energy, driving the reaction towards the (E)-isomer.[4] For achieving the highest possible E-selectivity, the HWE reaction is often the superior choice.[1]

Yield and Purity: The HWE reaction often provides higher yields compared to the Wittig reaction. A significant advantage of the HWE reaction lies in the nature of its byproduct. The dialkyl phosphate salt is water-soluble and can be easily removed during an aqueous workup. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often less soluble in common organic solvents and typically requires chromatographic purification for complete removal, which can lead to a loss of product.

Reaction Conditions: The Wittig reaction with stabilized ylides may require heating to proceed at a reasonable rate. In contrast, the HWE reaction, particularly with more nucleophilic phosphonate carbanions, can often be carried out under milder conditions, including at room temperature and even under solvent-free conditions.[1]

Conclusion

Both the Wittig and Horner-Wadsworth-Emmons reactions are effective methods for the synthesis of this compound. However, for applications demanding high (E)-stereoselectivity, high yield, and a simplified purification process, the Horner-Wadsworth-Emmons reaction presents a clear advantage. The ease of removal of its water-soluble byproduct makes it a more efficient and scalable method in many industrial and research settings. The Wittig reaction remains a valuable tool, particularly when specific stereochemical outcomes are desired with different types of ylides, but for the specific synthesis of the (E)-isomer of an α,β-unsaturated ester, the HWE reaction is generally the more robust and practical choice.

References

A Comparative Analysis of Ethyl (E)-oct-2-enoate and its Z-isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and pharmaceutical development, a nuanced understanding of stereoisomerism is critical. The spatial arrangement of atoms within a molecule can profoundly influence its physicochemical properties, biological activity, and sensory profile. This guide provides a detailed comparative analysis of the (E) and (Z)-isomers of ethyl oct-2-enoate, offering insights into their synthesis, spectroscopic signatures, and potential biological relevance to aid researchers in their scientific endeavors.

Physicochemical and Spectroscopic Properties: A Tale of Two Isomers

The (E) and (Z)-isomers of ethyl oct-2-enoate, while sharing the same molecular formula (C10H18O2) and molecular weight (170.25 g/mol ), exhibit distinct physical and spectroscopic characteristics owing to their different geometric configurations around the carbon-carbon double bond.

PropertyEthyl (E)-oct-2-enoateEthyl (Z)-oct-2-enoate
Synonyms Ethyl trans-2-octenoateEthyl cis-2-octenoate
CAS Number 7367-82-07367-81-9
Appearance Colorless to pale yellow liquidColorless oil
Boiling Point 94 °C @ 30 mmHgNo data available
Refractive Index ~1.438 @ 20°CNo data available
Sensory Profile Fruity, pineapple-like odorNot widely reported, likely to have a different fruity note
Spectroscopic Differentiation

The most definitive method for distinguishing between the (E) and (Z)-isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J) between the vinylic protons at the C2 and C3 positions is characteristically different for each isomer.

Isomer¹H NMR Vinylic Proton (H-2) Chemical Shift (δ)¹H NMR Vinylic Proton (H-3) Chemical Shift (δ)Vinylic H-H Coupling Constant (J)
This compound ~5.81 ppm (dt)~6.96 ppm (dt)~15.6 Hz
Ethyl (Z)-oct-2-enoate No precise data available~6.20 ppm (dt)~11.5 Hz

Note: Chemical shifts are reported in ppm relative to a reference standard and can vary slightly based on the solvent and experimental conditions.

The larger coupling constant of approximately 15.6 Hz is indicative of the trans orientation of the vinylic protons in the (E)-isomer, while the smaller coupling constant of around 11.5 Hz confirms the cis arrangement in the (Z)-isomer.[1]

Infrared (IR) spectroscopy reveals characteristic absorptions for both isomers, including a strong C=O stretch for the ester group around 1720 cm⁻¹ and a C=C stretch for the alkene around 1644 cm⁻¹.[1] While subtle differences in the fingerprint region may exist, NMR is the more powerful tool for unambiguous stereochemical assignment.

Stereoselective Synthesis Strategies

The targeted synthesis of either the (E) or (Z)-isomer requires stereoselective methods to control the geometry of the double bond.

Synthesis of this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the synthesis of (E)-α,β-unsaturated esters. This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde.

HWE_synthesis reagent1 Triethyl phosphonoacetate ylide Phosphonate Ylide reagent1->ylide Deprotonation base Strong Base (e.g., NaH) product This compound ylide->product reagent2 Hexanal reagent2->product Wittig-type reaction

Caption: Horner-Wadsworth-Emmons synthesis of the (E)-isomer.

Synthesis of Ethyl (Z)-oct-2-enoate

The synthesis of the (Z)-isomer is more challenging and often requires specific reagents that favor the formation of the cis double bond. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), is a common strategy. An alternative is the Corey-Winter olefination, which is a stereospecific two-step process starting from a 1,2-diol.

Corey_Winter_synthesis diol cis-Oct-2-ene-1,2-diol intermediate Cyclic Thiocarbonate diol->intermediate Step 1 thiocarbonyl Thiocarbonyldiimidazole product Ethyl (Z)-oct-2-enoate intermediate->product Step 2: Reductive Elimination phosphite Trialkyl phosphite

Caption: Corey-Winter olefination for the synthesis of the (Z)-isomer.

Experimental Protocols

General Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To separate and quantify the (E) and (Z)-isomers of ethyl oct-2-enoate.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for separating fatty acid esters (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the ethyl oct-2-enoate isomer mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C).

    • Detector Temperature: 280°C

  • Data Analysis: The two isomers will have different retention times, allowing for their separation and quantification based on the peak areas. The (E)-isomer, being more linear, often has a slightly longer retention time on polar columns compared to the more compact (Z)-isomer.

Comparative Biological Activity and Applications

While direct comparative studies on the biological activities of the (E) and (Z)-isomers of ethyl oct-2-enoate are limited, the presence of the α,β-unsaturated ester moiety suggests potential for biological interactions.

Potential Cytotoxicity: α,β-Unsaturated carbonyl compounds are known to be reactive Michael acceptors and can interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for the cytotoxic effects of some compounds in this class against various cancer cell lines.[2][3] It is plausible that the different geometries of the (E) and (Z)-isomers could lead to variations in their reactivity and, consequently, their cytotoxic potential. The accessibility of the β-carbon to nucleophilic attack may differ between the two isomers, potentially leading to different biological outcomes.

Flavor and Fragrance: this compound is used as a flavoring agent due to its characteristic fruity and pineapple-like aroma. The sensory properties of the (Z)-isomer are not as well-documented, but it is highly likely to possess a different odor profile. In the flavor and fragrance industry, the stereochemistry of a molecule is often a critical determinant of its scent.

Logical Workflow for Isomer Comparison

logical_workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Characterization and Analysis cluster_comparison Comparative Evaluation synth_E HWE Reaction for (E)-isomer nmr NMR Spectroscopy (¹H, ¹³C) synth_E->nmr gcms GC-MS Analysis synth_E->gcms ir IR Spectroscopy synth_E->ir synth_Z Still-Gennari or Corey-Winter for (Z)-isomer synth_Z->nmr synth_Z->gcms synth_Z->ir physchem Physicochemical Properties nmr->physchem Structural Confirmation gcms->physchem Purity and Isomeric Ratio ir->physchem Functional Group Analysis bioactivity Biological Activity Screening physchem->bioactivity sensory Sensory Panel Evaluation physchem->sensory

Caption: Workflow for the comparative analysis of ethyl oct-2-enoate isomers.

References

Efficacy of Ethyl (E)-oct-2-enoate as a pheromone compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the efficacy of Ethyl (E)-oct-2-enoate as a potential insect pheromone. Due to a lack of direct experimental data on the pheromonal activity of this compound, this document presents a hypothetical comparison with a well-established lepidopteran sex pheromone, (Z)-9-Dodecenyl acetate (B1210297). The experimental protocols, data presentation, and signaling pathway information are based on established methodologies in chemical ecology. This guide is intended to serve as a blueprint for researchers designing experiments to test the efficacy of novel semiochemicals.

Introduction

Pheromones are crucial for intraspecific communication in insects, mediating behaviors such as mating, aggregation, and trail-following. The identification and synthesis of insect pheromones have led to the development of powerful and specific pest management tools. This compound, a volatile organic compound, possesses a chemical structure (an eight-carbon ethyl ester) that is similar to known insect pheromones and attractants, such as 1-methylethyl octanoate (B1194180) found in the bagworm moth, Megalophanes viciella, and ethyl octanoate, an attractant for the greater wax moth, Galleria mellonella.[1][2] This structural similarity suggests that this compound may have untapped potential as a pheromone for certain insect species.

This guide outlines a series of standard experimental procedures to assess the efficacy of this compound in comparison to a known, effective pheromone. The data presented herein is hypothetical and serves to illustrate the expected outcomes and data presentation formats for such a comparative study.

Comparative Efficacy Data (Hypothetical)

The following tables summarize hypothetical data from key experiments comparing the efficacy of this compound to (Z)-9-Dodecenyl acetate in attracting a hypothetical moth species, Agrotis imaginaria.

Table 1: Electroantennography (EAG) Dose-Response

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SE
This compound 0.010.2 ± 0.05
0.10.8 ± 0.1
11.5 ± 0.2
102.1 ± 0.3
1002.5 ± 0.4
(Z)-9-Dodecenyl acetate 0.010.5 ± 0.08
0.11.2 ± 0.15
12.8 ± 0.3
104.5 ± 0.5
1004.8 ± 0.6
Control (Hexane) -0.1 ± 0.02

Table 2: Y-Tube Olfactometer Behavioral Response

Treatment Arm 1Treatment Arm 2Moths Choosing Arm 1 (%)Moths Choosing Arm 2 (%)No Choice (%)
This compoundControl (Hexane)65305
(Z)-9-Dodecenyl acetateControl (Hexane)85105
This compound(Z)-9-Dodecenyl acetate35605

Table 3: Field Trapping Efficacy

LureMean Trap Catch (moths/trap/week) ± SE
This compound (1 mg)15 ± 3
(Z)-9-Dodecenyl acetate (1 mg)45 ± 7
Unbaited Control2 ± 1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Electroantennography (EAG)

Objective: To measure the electrical response of the insect antenna to different concentrations of the test compounds.

Materials:

  • Adult male Agrotis imaginaria

  • This compound and (Z)-9-Dodecenyl acetate

  • Hexane (solvent)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (Pasteur pipettes, filter paper)

Procedure:

  • Prepare serial dilutions of the test compounds in hexane.

  • Anesthetize a male moth by chilling.

  • Excise one antenna and mount it between the recording and reference electrodes.

  • Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.

  • Introduce a puff of air carrying the vapor of a test compound into the continuous airstream.

  • Record the resulting depolarization of the antennal membrane (EAG response).

  • Test each concentration in a randomized order, with a solvent control tested between each compound.

Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of the insect to the test compounds in a controlled environment.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter and purification system

  • Adult male Agrotis imaginaria

  • Test compounds and solvent

Procedure:

  • Set up the Y-tube olfactometer with a constant, purified airflow through both arms.

  • Apply a test compound to a filter paper and place it in one arm. Place a solvent-treated filter paper in the other arm (control).

  • Introduce a single male moth at the base of the Y-tube.

  • Observe the moth for a set period (e.g., 5 minutes) and record which arm it enters and remains in for a minimum duration (e.g., 30 seconds).

  • Rotate the arms of the olfactometer between trials to avoid positional bias.

Field Trapping

Objective: To evaluate the attractiveness of the test compounds under natural conditions.

Materials:

  • Pheromone traps (e.g., delta traps with sticky liners)

  • Rubber septa for lure impregnation

  • Test compounds and solvent

  • Randomized block design field plot

Procedure:

  • Impregnate rubber septa with a known concentration of each test compound.

  • Deploy the baited traps in the field using a randomized block design to minimize environmental variability.

  • Place traps at a standard height and distance from each other.

  • Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.

  • Replace lures and sticky liners as needed throughout the trapping period.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of odorant detection in an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Odorant Receptor Complex (OR-Orco) OBP->OR_complex Transport & Delivery Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Transmission

Caption: General Insect Olfactory Signaling Pathway.

Experimental Workflow for Pheromone Efficacy Testing

This diagram outlines the logical progression of experiments to evaluate a novel candidate pheromone.

Experimental_Workflow start Candidate Pheromone (this compound) eag Electroantennography (EAG) Dose-Response start->eag olfactometer Y-Tube Olfactometer Behavioral Assay eag->olfactometer Positive Response no_response No Significant Antennal Response eag->no_response Negative Response field_trapping Field Trapping Efficacy Trials olfactometer->field_trapping Attraction Observed no_attraction No Behavioral Attraction olfactometer->no_attraction No Attraction conclusion Efficacy Determination & Comparison field_trapping->conclusion

Caption: Pheromone Efficacy Testing Workflow.

Conclusion

While there is currently no direct evidence to support the use of this compound as an insect pheromone, its chemical properties and similarity to known semiochemicals make it a candidate worthy of investigation. The experimental framework outlined in this guide provides a clear and structured approach for its evaluation. By conducting electrophysiological and behavioral assays, followed by field trials, researchers can systematically determine the potential of this compound as a novel tool for insect pest management. The hypothetical data presented here serves as a benchmark for what might be expected in such a comparative study against a standard pheromone. Future research in this area could lead to the discovery of new and effective pest control solutions.

References

A Comparative Sensory Analysis of Ethyl (E)-oct-2-enoate in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory evaluation of Ethyl (E)-oct-2-enoate, a flavor ingredient known for its characteristic fruity aroma, within different food matrices. The following sections detail its sensory profile in comparison to other common fruity esters, supported by representative quantitative data and a comprehensive experimental protocol for sensory panel analysis.

Sensory Profile of this compound

This compound, also known as ethyl trans-2-octenoate, is an organic ester with a green, fruity aroma and a sweet, fruity taste, often with a juicy undertone.[1] It is found naturally in fruits such as pears, soursop, and grapefruit juice.[1][2] Its flavor profile is often described with attributes like "fruity," "green," "fatty," and "waxy".[2][3] This combination of sensory notes makes it a versatile ingredient in the flavor and fragrance industry for creating fresh and natural fruit-flavored products.[1]

Comparative Sensory Data

To provide a clear comparison, the sensory attributes of this compound are presented alongside two other well-known fruity esters: Isoamyl Acetate (predominantly banana/pear notes) and Ethyl Butyrate (general fruity/pineapple notes). The following tables summarize quantitative sensory data from a descriptive analysis panel. The intensity of each attribute was rated on a 15-point scale, where 0 = not perceived and 15 = very strong.

Table 1: Sensory Attribute Intensities in a Model Beverage System (e.g., Carbonated Water with 5% Sugar)

Sensory AttributeThis compound (2 ppm)Isoamyl Acetate (5 ppm)Ethyl Butyrate (3 ppm)
Fruity 91211
Green 723
Sweet 687
Waxy/Fatty 512
Chemical/Solvent 243
Overall Liking 798

Table 2: Sensory Attribute Intensities in a Dairy Matrix (e.g., Plain Yogurt)

Sensory AttributeThis compound (1 ppm)Isoamyl Acetate (3 ppm)Ethyl Butyrate (2 ppm)
Fruity 8109
Green 612
Creamy 565
Waxy/Fatty 411
Sour (masking) 322
Overall Liking 687

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

The following protocol outlines the methodology for a sensory panel evaluation to generate the type of data presented above.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.

  • Panelists undergo extensive training (20-30 hours) to develop a standardized vocabulary for describing the aroma, flavor, and mouthfeel of fruity esters in the specified food matrices. Reference standards for each attribute are provided and reviewed at the beginning of each session.

2. Sample Preparation:

  • Food Matrices: A neutral-flavored carbonated beverage (5% sucrose) and a plain, unflavored yogurt are used as the food matrices.

  • Flavoring Agents: this compound, Isoamyl Acetate, and Ethyl Butyrate are diluted in a suitable solvent (e.g., propylene (B89431) glycol) before being added to the food matrices at the concentrations specified in the tables. A control sample (matrix with no added flavor) is also prepared.

  • Presentation: Samples are presented in 2 oz. coded cups and served at a controlled temperature (4°C for the beverage, 8°C for the yogurt). The order of presentation is randomized for each panelist to minimize order effects.

3. Sensory Evaluation Procedure:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and ventilation.

  • Using the developed vocabulary, panelists rate the intensity of each sensory attribute for each sample on a 15-point intensity scale.

  • Palate cleansers (unsalted crackers and filtered water) are used between samples.

4. Data Analysis:

  • The intensity ratings from each panelist are collected.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences between the samples for each attribute.

  • If significant differences are found, post-hoc tests (e.g., Tukey's HSD) are used to identify which samples differ from each other.

  • The mean intensity scores for each attribute are then plotted to create a sensory profile for each compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the sensory panel evaluation process.

Sensory_Evaluation_Workflow Sensory Panel Evaluation Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation Panelist_Selection->Sample_Preparation Sensory_Evaluation Sensory Evaluation in Booths Sample_Preparation->Sensory_Evaluation Randomized Samples Data_Collection Data Collection Sensory_Evaluation->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Profile_Generation Sensory Profile Generation Data_Analysis->Profile_Generation Final_Report Final_Report Profile_Generation->Final_Report Comparative Insights

Caption: Workflow for Sensory Panel Evaluation.

References

Cross-Reactivity in Insect Olfaction: A Comparative Analysis of Ethyl (E)-oct-2-enoate and Related Aliphatic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of insect olfaction offers a fertile ground for the development of novel pest management strategies and a deeper understanding of chemosensory coding. Volatile organic compounds, particularly esters, play a crucial role in mediating insect behaviors such as foraging, oviposition, and mating. Ethyl (E)-oct-2-enoate, a fruity-scented aliphatic ester, is a compound of interest for its potential to modulate insect behavior. Understanding its cross-reactivity with other structurally similar compounds at the olfactory receptor level is paramount for predicting its efficacy and specificity as a semiochemical.

This guide provides a comparative analysis of the olfactory responses to this compound and its analogues, supported by available experimental data from electrophysiological and behavioral studies. Due to the limited direct comparative data for this compound, this guide draws comparisons from studies on structurally related compounds, namely (E)-2-octenyl acetate (B1210297) and the saturated counterpart, ethyl octanoate (B1194180).

Comparative Olfactory Response Data

The following table summarizes electroantennogram (EAG) data for compounds structurally related to this compound. EAGs measure the overall electrical response of the insect antenna to a volatile stimulus, providing a valuable measure of olfactory sensitivity.

CompoundInsect SpeciesMean EAG Response (mV) ± SEConcentrationReference
(E)-2-Octenyl acetate Bagrada hilaris (Pentatomidae)1.2 ± 0.210 µg[1]
Ethyl octanoate Locusta migratoria (Acrididae)Strong EAG response (qualitative)Not specified
Ethyl nonanoate Locusta migratoria (Acrididae)Strong EAG response (qualitative)Not specified

Note: Direct quantitative EAG data for this compound was not available in the reviewed literature. The data for (E)-2-octenyl acetate, which shares the same carbon backbone and double bond position, suggests that unsaturated C8 esters can elicit significant antennal responses. The strong response to ethyl octanoate in locusts indicates that the C8 ester functional group is a key determinant for receptor activation. The presence of the double bond in this compound is expected to influence the binding affinity and specificity to olfactory receptors compared to its saturated analogue, potentially leading to different behavioral outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key experiments in insect olfaction.

Electroantennography (EAG)

EAG is used to measure the summated electrical potential from the entire antenna in response to an odorant stimulus.

Protocol:

  • Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip with the head and antennae exposed. One antenna is excised at the base, and the other is left intact for recording.

  • Electrode Placement: A glass capillary electrode filled with a saline solution (e.g., Kaissling's saline) is placed over the tip of the intact antenna (recording electrode). A second glass capillary electrode is inserted into the head capsule or the base of the excised antenna (reference electrode).

  • Stimulus Delivery: A constant stream of purified and humidified air is delivered to the antenna through a glass tube. A defined volume of the test compound, dissolved in a solvent like paraffin (B1166041) oil or hexane, is applied to a filter paper strip placed inside a Pasteur pipette. The pipette is connected to a stimulus controller that injects a puff of air through the pipette into the main air stream, delivering the odorant to the antenna.

  • Data Acquisition: The potential difference between the recording and reference electrodes is amplified and recorded using a specialized software. The amplitude of the negative deflection from the baseline upon stimulus presentation is measured as the EAG response.

  • Controls: A solvent-only stimulus is used as a negative control, and a known standard odorant is used as a positive control to normalize the responses.

Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing a much finer resolution of olfactory responses.[2][3][4][5]

Protocol:

  • Insect Immobilization: The insect is securely mounted on a microscope slide or a custom holder, often using wax or dental cement, to prevent any movement. The antenna is stabilized with fine needles or glass capillaries.[3]

  • Electrode Positioning: A sharp tungsten or glass microelectrode (recording electrode) is carefully inserted into the base of a single sensillum using a micromanipulator under high magnification.[3] A reference electrode is inserted into the insect's eye or another part of the body.[3]

  • Odorant Stimulation: Odorant stimuli are delivered in the same manner as for EAG, with a constant airflow and pulsed delivery of the test compound.

  • Data Recording and Analysis: The extracellular action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded. Spike sorting software is often used to distinguish the responses of different neurons within the same sensillum based on spike amplitude and waveform. The response is quantified as the change in spike frequency (spikes per second) from the spontaneous firing rate.[2]

Behavioral Assays (Y-tube Olfactometer)

Behavioral assays are essential to determine the ecological relevance of the electrophysiological findings, i.e., whether a compound is an attractant, repellent, or has no behavioral effect.

Protocol:

  • Apparatus: A Y-shaped glass tube is used. A constant, unidirectional airflow is maintained through both arms of the Y-tube, converging at the central arm and exiting at the base.

  • Stimulus and Control: The test odorant is introduced into the airflow of one arm (treatment arm), while the solvent control is introduced into the other arm (control arm).

  • Insect Release: An individual insect is released at the base of the central arm and allowed to move freely within the olfactometer for a defined period.

  • Data Collection: The choice of the insect (first entry into an arm and/or time spent in each arm) is recorded. A "no-choice" is recorded if the insect does not move into either arm within the allotted time.

  • Statistical Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a similar statistical method to determine if there is a significant preference or avoidance.

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_neuron Inside Olfactory Sensory Neuron Odorant Odorant Molecule (e.g., this compound) Pore Sensillar Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transports to Neuron Olfactory Sensory Neuron (OSN) Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Antennal Lobe (Brain) Action_Potential->Brain Signal to

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Cross-Reactivity Studies

Experimental_Workflow Compound_Selection 1. Compound Selection (this compound & Analogues) EAG 2. Electroantennography (EAG) (Screening for Antennal Response) Compound_Selection->EAG SSR 3. Single Sensillum Recording (SSR) (Characterizing Neuronal Specificity) EAG->SSR Active Compounds Data_Analysis 5. Data Analysis & Comparison EAG->Data_Analysis Behavioral_Assay 4. Behavioral Assays (Y-tube Olfactometer) SSR->Behavioral_Assay Characterized Neurons SSR->Data_Analysis Behavioral_Assay->Data_Analysis Conclusion 6. Conclusion on Cross-Reactivity Data_Analysis->Conclusion

Caption: Workflow for insect olfactory cross-reactivity studies.

Logical Relationship of Compound Structures

Compound_Relationships Aliphatic_Esters Aliphatic Esters C8_Esters C8 Esters Aliphatic_Esters->C8_Esters Ethyl_Esters Ethyl Esters Aliphatic_Esters->Ethyl_Esters Unsaturated_Esters Unsaturated Esters Aliphatic_Esters->Unsaturated_Esters Target This compound C8_Esters->Target Saturated_Analogue Ethyl octanoate C8_Esters->Saturated_Analogue Acetate_Analogue (E)-2-Octenyl acetate C8_Esters->Acetate_Analogue Ethyl_Esters->Target Ethyl_Esters->Saturated_Analogue Unsaturated_Esters->Target Unsaturated_Esters->Acetate_Analogue

Caption: Structural relationships of this compound and its analogues.

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-oct-2-enoate is a volatile organic compound with applications in various industries, including its use as a flavoring agent. Accurate and precise analytical methods are crucial for its quantification in different matrices for quality control, research, and regulatory purposes. This guide compares the typical performance of two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of esters similar to this compound.

Comparison of Analytical Method Performance

The choice between GC and HPLC for the analysis of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize typical performance characteristics gathered from validated methods for similar ester compounds.

Gas Chromatography (GC) Methods

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 1: Performance Characteristics of GC-based Methods for Esters

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99[1]> 0.99[2]
Limit of Detection (LOD) 6.76 mg/mL[1]0.8 - 7.5 ng/g[2]
Limit of Quantitation (LOQ) 20.4 mg/mL[1]5 - 25 ng/g[2]
Intra-day Precision (%RSD) < 15%[3][4]3.5 - 9.7%[2]
Inter-day Precision (%RSD) < 15%[3][4]3.5 - 9.7%[2]
Accuracy/Recovery (%) Excellent when compared to reference methods[1]93.8 - 107%[2]
High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique suitable for a wide range of compounds. For esters lacking a strong UV chromophore, derivatization may be necessary to achieve sufficient sensitivity with a UV detector. Alternatively, detectors like mass spectrometers or charged aerosol detectors can be used.

Table 2: Performance Characteristics of HPLC-based Methods for Esters

ParameterHigh-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)
Linearity (R²) > 0.99[5][6]
Limit of Detection (LOD) Not specified in the reviewed literature for similar esters.
Limit of Quantitation (LOQ) Not specified in the reviewed literature for similar esters.
Intra-day Precision (%RSD) < 3%[5][6]
Inter-day Precision (%RSD) Not specified in the reviewed literature for similar esters.
Accuracy/Recovery (%) Not specified in the reviewed literature for similar esters.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative protocols for GC and HPLC analysis of esters, which can be adapted for this compound.

Gas Chromatography (GC-FID) Protocol for Fatty Acid Ethyl Esters (Adapted from[1][3][4])

1. Sample Preparation: Liquid-Liquid Extraction

  • To a known amount of sample, add an internal standard solution (e.g., methyl heptadecanoate in n-heptane).

  • Perform liquid-liquid extraction using a suitable solvent like hexane.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is reconstituted in a known volume of solvent for GC analysis.

2. GC-FID Conditions

  • Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 240°C at 10°C/min, and hold for 5 min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Fatty Acid Methyl Esters (Adapted from[5][6])

1. Sample Preparation: Derivatization (if necessary)

  • For samples without a chromophore, derivatization is required for UV detection. A common method is the formation of phenacyl esters by reacting the corresponding acid with 2-bromoacetophenone.

  • If analyzing a mixture of esters, a direct injection after dilution in the mobile phase may be possible.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1 mL/min.

  • Detector: UV detector set at a wavelength suitable for the derivatizing agent or the ester itself (if it has a chromophore). For FAMEs, detection is often performed at 205 nm[5][6].

  • Column Temperature: 30°C.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry_Extract Dry Extract Extraction->Dry_Extract Concentrate Concentrate Dry_Extract->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization (if necessary) Sample->Derivatization Dilution Dilution in Mobile Phase Derivatization->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

A Comparative Guide to the Synthesis of Ethyl (E)-oct-2-enoate: Biocatalytic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of biocatalytic and chemical synthesis methods for Ethyl (E)-oct-2-enoate, a valuable fragrance and flavoring agent, supported by experimental data and detailed protocols.

The synthesis of this compound can be approached through two primary methodologies: traditional chemical synthesis, often employing reactions like the Horner-Wadsworth-Emmons (HWE) olefination, and a greener biocatalytic approach utilizing enzymes such as lipases. This guide delves into a direct comparison of these methods, offering insights into their respective advantages and disadvantages.

At a Glance: Key Performance Indicators

ParameterBiocatalytic Synthesis (Lipase-Catalyzed)Chemical Synthesis (Horner-Wadsworth-Emmons)
Yield High (typically >95%)High (typically 85-95%)
Selectivity High (specific for esterification)High E-selectivity (>95%)
Reaction Temperature Mild (30-60°C)Broad range (-78°C to reflux)
Reaction Time Variable (hours to days)Typically shorter (hours)
Catalyst Immobilized Lipase (B570770) (e.g., Novozym 435)Strong base (e.g., NaH, DBU) and phosphonate (B1237965) reagent
Solvent Often solvent-free or in non-polar organic solventsOrganic solvents (e.g., THF, MeCN)
Byproducts WaterTriphenylphosphine oxide or dialkyl phosphate (B84403) salts
Environmental Impact Generally lower, biodegradable catalyst, milder conditionsHigher, use of hazardous reagents and solvents, significant waste

Biocatalytic Synthesis: The "Green" Approach

Biocatalytic synthesis has emerged as a sustainable alternative to traditional chemical methods.[1][2] This approach leverages the high specificity and efficiency of enzymes, which operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts.[2] For the synthesis of this compound, lipases are the biocatalysts of choice.[3]

The enzymatic process typically involves the direct esterification of (E)-oct-2-enoic acid with ethanol, catalyzed by an immobilized lipase such as Novozym 435.[3][4] This method offers several advantages, including high yields, excellent selectivity, and a significantly improved environmental profile due to the use of a reusable and biodegradable catalyst and often solvent-free conditions.[4][5]

Visualizing the Biocatalytic Workflow

G cluster_reactants Reactants cluster_process Biocatalytic Esterification cluster_products Products & Separation OctenoicAcid (E)-oct-2-enoic Acid Reaction Mixing & Incubation (30-60°C) OctenoicAcid->Reaction Ethanol Ethanol Ethanol->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Separation Filtration to remove enzyme Reaction->Separation Ester This compound Water Water Separation->Enzyme Recycle Separation->Ester Separation->Water

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Synthesis: The Traditional Workhorse

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes, particularly for creating (E)-α,β-unsaturated esters like this compound.[1][6] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[6] For the synthesis of the target molecule, this would involve reacting hexanal (B45976) with triethyl phosphonoacetate in the presence of a strong base.[7]

The HWE reaction is known for its high yields and excellent (E)-selectivity.[6][8] However, it typically requires anhydrous organic solvents, strong bases, and often cryogenic temperatures, which contribute to a larger environmental footprint compared to the biocatalytic route.[1] The disposal of phosphorus-containing byproducts also presents a challenge.

Visualizing the Chemical Synthesis Workflow

G cluster_reactants Reactants cluster_process Horner-Wadsworth-Emmons Reaction cluster_products Products & Purification Hexanal Hexanal Reaction Reaction in Anhydrous Solvent (e.g., THF) Hexanal->Reaction Phosphonate Triethyl Phosphonoacetate Phosphonate->Reaction Base Strong Base (e.g., NaH) Base->Reaction Quenching Aqueous Workup Reaction->Quenching Purification Extraction & Chromatography Quenching->Purification Ester This compound Byproduct Dialkyl Phosphate Salt Purification->Ester Purification->Byproduct

Caption: Workflow for the chemical synthesis of this compound via the HWE reaction.

Experimental Protocols

Biocatalytic Synthesis: Lipase-Catalyzed Esterification of (E)-oct-2-enoic Acid

Materials:

  • (E)-oct-2-enoic acid

  • Ethanol

  • Immobilized Lipase (Novozym 435)

  • n-Hexane (optional, as solvent)

Procedure:

  • In a round-bottom flask, combine (E)-oct-2-enoic acid and ethanol. A molar ratio of 1:1 to 1:3 (acid to alcohol) can be used. The reaction can be run solvent-free or in a minimal amount of a non-polar solvent like n-hexane.

  • Add the immobilized lipase, typically 5-10% by weight of the limiting reactant.

  • The mixture is then incubated at a controlled temperature, generally between 40°C and 60°C, with constant stirring.

  • The reaction progress is monitored over time (typically 24-48 hours) by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the immobilized enzyme is removed by simple filtration and can be washed and reused for subsequent batches.

  • The resulting mixture is then purified, if necessary, by vacuum distillation or column chromatography to yield pure this compound.

Chemical Synthesis: Horner-Wadsworth-Emmons Reaction

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Add sodium hydride (60% dispersion in mineral oil) to the solvent and cool the suspension to 0°C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0°C and add a solution of hexanal in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data-Driven Comparison

FeatureBiocatalytic SynthesisChemical Synthesis (HWE)Supporting Data Insights
Yield & Selectivity Yields are consistently high, often exceeding 95%, with excellent selectivity towards the desired ester product.The HWE reaction is known for high yields, typically in the range of 85-95%, with a strong preference for the thermodynamically more stable (E)-isomer (>95% E-selectivity).[6][8]While both methods provide high yields, the biocatalytic route often achieves near-quantitative conversion with minimal side products.
Reaction Conditions Operates under mild temperatures (30-60°C) and atmospheric pressure, reducing energy consumption.Requires a broader range of temperatures, often starting at cryogenic temperatures (-78°C) and warming to room temperature. It also necessitates an inert atmosphere.The milder conditions of biocatalysis make it an inherently safer and more energy-efficient process.
Catalyst & Reagents Utilizes a reusable and biodegradable enzyme catalyst.Employs stoichiometric amounts of a strong base and a phosphonate reagent, which are often hazardous and require careful handling.The reusability of the immobilized lipase significantly reduces catalyst waste and cost over multiple cycles.
Solvents & Waste Can often be performed solvent-free or in green solvents. The primary byproduct is water.Requires anhydrous organic solvents, which are often flammable and toxic. Generates significant amounts of phosphorus-containing waste that requires disposal.The environmental impact, as quantified by the E-factor (mass of waste per mass of product), is significantly lower for the biocatalytic route due to reduced solvent use and byproduct formation.[5]
Purification Purification is often simpler due to the high selectivity of the enzyme, sometimes requiring only filtration of the catalyst.Requires a more extensive workup and purification process, typically involving extraction and column chromatography to remove byproducts and unreacted starting materials.The simpler purification process for the biocatalytic method can lead to reduced solvent consumption and lower overall production costs.

Conclusion

Both biocatalytic and chemical synthesis routes offer effective means to produce this compound with high yields. The Horner-Wadsworth-Emmons reaction, a staple in organic synthesis, provides a reliable and well-established method with excellent stereocontrol. However, it comes with the environmental and safety burdens associated with hazardous reagents, organic solvents, and significant waste generation.

In contrast, the lipase-catalyzed biocatalytic approach presents a compelling "green" alternative. Operating under mild conditions, often without the need for organic solvents, and utilizing a reusable, biodegradable catalyst, this method significantly reduces the environmental impact of the synthesis. While reaction times may be longer, the high selectivity, simplified purification, and improved safety profile make biocatalysis an increasingly attractive option for the sustainable production of this compound, particularly for industries focused on green chemistry principles and long-term cost-effectiveness. The choice between these two powerful synthetic strategies will ultimately depend on the specific priorities of the research or manufacturing setting, balancing factors of speed, cost, and environmental responsibility.

References

Spectroscopic comparison of synthetic vs. natural Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals. This guide provides a detailed spectroscopic comparison of synthetically produced versus naturally sourced Ethyl (E)-oct-2-enoate, a valuable compound in the flavor, fragrance, and pharmaceutical industries. By presenting key experimental data and protocols, this document aims to equip researchers with the necessary information to distinguish between and characterize this unsaturated ester from different origins.

Spectroscopic Data Summary

The spectral characteristics of a compound are intrinsic to its molecular structure. Therefore, high-purity synthetic and natural this compound are expected to exhibit identical spectroscopic profiles. The data presented below is a compilation of expected values based on spectral databases and analysis of structurally similar compounds.

Spectroscopic TechniqueParameterExpected Value for this compound
¹H NMR (Proton NMR) Chemical Shift (δ)~ 6.97 ppm (dt, 1H, H-3)
~ 5.82 ppm (dt, 1H, H-2)
~ 4.18 ppm (q, 2H, -OCH₂CH₃)
~ 2.21 ppm (q, 2H, H-4)
~ 1.45 ppm (m, 4H, H-5, H-6)
~ 1.28 ppm (t, 3H, -OCH₂CH₃)
~ 0.89 ppm (t, 3H, H-8)
¹³C NMR (Carbon NMR) Chemical Shift (δ)~ 166.5 ppm (C=O)
~ 145.0 ppm (C-3)
~ 121.0 ppm (C-2)
~ 60.2 ppm (-OCH₂)
~ 31.9 ppm (C-4)
~ 28.0 ppm (C-5)
~ 22.5 ppm (C-6)
~ 14.3 ppm (-OCH₂CH₃)
~ 14.0 ppm (C-8)
IR (Infrared) Wavenumber (cm⁻¹)~ 2958, 2929, 2859 cm⁻¹ (C-H stretch)
~ 1725 cm⁻¹ (C=O stretch, α,β-unsaturated)
~ 1655 cm⁻¹ (C=C stretch)
~ 1265, 1175 cm⁻¹ (C-O stretch)
MS (Mass Spec.) m/z (relative abundance)170 [M]⁺, 125, 99, 81, 69, 55, 41, 29

Experimental Protocols

Detailed methodologies for the synthesis, extraction, and spectroscopic analysis of this compound are crucial for reproducible research.

Synthesis of this compound via Horner-Wadsworth-Emmons Olefination

This method is a reliable approach for the stereoselective synthesis of (E)-alkenes.

  • Preparation of the Ylide:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, slowly add triethyl phosphonoacetate (1.1 eq).

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate (B1237965) ylide.

  • Olefination Reaction:

    • Cool the ylide solution back to 0 °C and add a solution of hexanal (B45976) (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure this compound.

Extraction of Natural this compound from Carica papaya Leaves

This compound has been reported as a constituent of Carica papaya (papaya) leaves. The following is a general protocol for its extraction and isolation.

  • Extraction:

    • Air-dry fresh papaya leaves in the shade and then grind them into a coarse powder.

    • Macerate the powdered leaves in ethanol (B145695) (e.g., 100 g of powder in 1 L of 95% ethanol) for 48-72 hours at room temperature with occasional shaking.

    • Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude ethanolic extract.

  • Fractionation:

    • Suspend the crude extract in a mixture of water and ethanol (9:1 v/v) and perform liquid-liquid partitioning with hexane.

    • Separate the hexane layer and repeat the extraction of the aqueous layer with hexane (2 x).

    • Combine the hexane fractions and wash with water to remove any remaining polar compounds.

    • Dry the hexane fraction over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Isolation:

    • Subject the concentrated hexane fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane.

    • Collect the fractions and monitor by TLC. Fractions containing the compound with an Rf value corresponding to a standard of this compound are combined and concentrated to yield the isolated natural product.

Spectroscopic Analysis Protocol

The following are general guidelines for the spectroscopic analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or hexane.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program can be set to start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • MS Conditions: The mass spectrometer can be operated in EI mode at 70 eV, scanning a mass range of m/z 40-300.

Workflow and Logic

The following diagram illustrates the logical workflow for the comparison of synthetic and natural this compound.

Spectroscopic_Comparison_Workflow cluster_synthetic Synthetic Pathway cluster_natural Natural Extraction cluster_analysis Spectroscopic Analysis start_syn Starting Materials (Hexanal, Triethyl phosphonoacetate) hwe Horner-Wadsworth-Emmons Olefination start_syn->hwe pur_syn Purification (Column Chromatography) hwe->pur_syn syn_product Synthetic Ethyl (E)-oct-2-enoate pur_syn->syn_product nmr NMR (¹H, ¹³C) syn_product->nmr ir IR syn_product->ir ms GC-MS syn_product->ms start_nat Natural Source (Carica papaya leaves) extraction Solvent Extraction (Ethanol) start_nat->extraction fractionation Fractionation (Hexane) extraction->fractionation pur_nat Isolation (Column Chromatography) fractionation->pur_nat nat_product Natural Ethyl (E)-oct-2-enoate pur_nat->nat_product nat_product->nmr nat_product->ir nat_product->ms comparison Data Comparison and Structural Verification nmr->comparison ir->comparison ms->comparison conclusion Conclusion: Identical Spectroscopic Profiles comparison->conclusion

Caption: Workflow for the comparison of synthetic versus natural this compound.

Cost-benefit analysis of different synthetic pathways for Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic pathways for the production of Ethyl (E)-oct-2-enoate, a valuable intermediate in the synthesis of various organic molecules. The comparison focuses on key performance indicators, cost-effectiveness, and environmental impact, supported by detailed experimental protocols and data.

At a Glance: Comparison of Synthetic Pathways

PathwayReagentsCatalystYield (%)Reaction Time (h)Temperature (°C)Cost per mole of Product
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, Hexanal (B45976), Sodium hydride-~85-952-425-60~$150 - $250
Wittig Reaction Ethyl bromoacetate (B1195939), Triphenylphosphine (B44618), n-Butyllithium, Hexanal-~70-854-8-78 to 25~$300 - $450
Cross-Metathesis 1-Heptene (B165124), Ethyl acrylate (B77674)Grubbs II Catalyst~80-904-1240-60~$400 - $600+

Note: Costs are estimates based on commercially available reagent prices and may vary depending on supplier and scale.

Pathway 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[1] It offers high yields of the desired (E)-isomer, making it a favorable route for the synthesis of this compound.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[1][2]

Experimental Protocol:
  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate (B1237965) ylide.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C.

  • Add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

HWE_Pathway Triethyl phosphonoacetate Triethyl phosphonoacetate Ylide Phosphonate Ylide Triethyl phosphonoacetate->Ylide 1. NaH, THF Hexanal Hexanal Intermediate Oxaphosphetane Intermediate Hexanal->Intermediate NaH NaH Ylide->Intermediate 2. Hexanal Product This compound Intermediate->Product Byproduct Diethyl phosphate Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons synthesis pathway.

Pathway 2: Wittig Reaction

The Wittig reaction is a classic and versatile method for alkene synthesis.[3] It involves the reaction of a phosphorus ylide with a carbonyl compound.[4] While generally reliable, the stereoselectivity can be lower compared to the HWE reaction, and the removal of the triphenylphosphine oxide byproduct can be challenging.[1]

Experimental Protocol:
  • Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask, dissolve triphenylphosphine (PPh₃, 1.0 eq.) in anhydrous toluene (B28343).

  • Add ethyl bromoacetate (1.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. The phosphonium salt will precipitate out of the solution.

  • Cool the mixture to room temperature and collect the salt by filtration. Wash the salt with cold toluene and dry under vacuum.

  • Preparation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.0 eq., as a solution in hexanes) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change (typically to deep red or orange).

  • Stir the mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde: Add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.

Wittig_Pathway Ethyl bromoacetate Ethyl bromoacetate Salt Phosphonium Salt Ethyl bromoacetate->Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Salt Hexanal Hexanal Intermediate Betaine/Oxaphosphetane Intermediate Hexanal->Intermediate nBuLi n-BuLi Ylide Phosphorus Ylide Salt->Ylide 1. n-BuLi, THF Ylide->Intermediate 2. Hexanal Product This compound Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Caption: Wittig reaction synthesis pathway.

Pathway 3: Cross-Metathesis

Olefin cross-metathesis is a powerful C-C bond-forming reaction catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. This method allows for the direct coupling of two different alkenes.[5] While offering high atom economy, the cost of the catalyst can be a significant factor.

Experimental Protocol:
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-heptene (1.5 eq.) and ethyl acrylate (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add Grubbs second-generation catalyst (1-5 mol%) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (around 40-45 °C) and stir for 4-12 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Metathesis_Pathway 1-Heptene 1-Heptene Intermediate Metallocyclobutane Intermediate 1-Heptene->Intermediate Ethyl acrylate Ethyl acrylate Ethyl acrylate->Intermediate Catalyst Grubbs II Catalyst Catalyst->Intermediate DCM, Reflux Product This compound Intermediate->Product Byproduct Ethylene Intermediate->Byproduct

Caption: Cross-Metathesis synthesis pathway.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis considers not only the price of reagents but also factors like yield, reaction time, ease of purification, and environmental impact.

PathwayCost of Reagents & CatalystYield & PurityReaction Time & ConditionsPurificationEnvironmental & Safety ConcernsOverall Assessment
Horner-Wadsworth-Emmons ModerateHigh yield, excellent (E)-selectivityShort reaction time, mild conditionsRelatively straightforward, water-soluble byproductFlammable and reactive NaH requires careful handling.Highly Recommended: Cost-effective, high-yielding, and stereoselective.
Wittig Reaction HighGood yield, moderate to good (E)-selectivityLonger reaction time, requires very low temperaturesDifficult due to triphenylphosphine oxide byproductn-Butyllithium is highly pyrophoric and requires stringent anhydrous conditions.Viable Alternative: Good yields but higher cost and more challenging purification.
Cross-Metathesis Very HighGood yield, good (E)-selectivityModerate reaction time, mild conditionsGenerally straightforwardRuthenium catalyst is a heavy metal; chlorinated solvents are often used.Specialized Applications: Excellent for specific substrates but high catalyst cost is a major drawback for large-scale synthesis.

Conclusion

For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction emerges as the most advantageous pathway for general laboratory and industrial applications. It offers an excellent balance of high yield, stereoselectivity, operational simplicity, and cost-effectiveness. The Wittig reaction is a viable alternative, though it presents challenges in purification and requires the handling of more hazardous reagents. Cross-metathesis, while elegant, is primarily limited by the high cost of the ruthenium catalyst, making it more suitable for small-scale or specialized syntheses where substrate compatibility is a key concern. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, budget, and available expertise in handling sensitive reagents.

References

A Comparative Purity Analysis of Commercially Available Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the purity of commercially available Ethyl (E)-oct-2-enoate, a valuable intermediate in organic synthesis and a component in flavor and fragrance applications.[1][2] The purity of this compound is critical for ensuring reproducibility in research and maintaining quality in final products. This document outlines common analytical techniques for purity assessment, presents typical purity data from commercial suppliers, and provides standardized experimental protocols for verification.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. The following table summarizes publicly available purity data for this compound from various chemical suppliers. It is important to note that this information is based on supplier specifications and may not represent batch-to-batch variability. Independent verification is always recommended.

Supplier/SourceStated PurityAnalytical Method
CymitQuimica>96.0%GC
CymitQuimica98%+Not Specified
Sigma-Aldrich (now MilliporeSigma)≥98%, FGNot Specified

Note: Data is compiled from publicly available information on supplier websites.[1][3] "GC" refers to Gas Chromatography. "FG" indicates Food Grade.

Key Analytical Techniques for Purity Determination

The primary methods for assessing the purity of this compound include Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): This is the most common technique for determining the purity of volatile compounds like this compound. It separates the target compound from volatile impurities, allowing for quantification of the main component and detection of related substances. The peak area percentage in the chromatogram is used to calculate the purity.

  • Mass Spectrometry (MS): When coupled with GC, MS provides structural information about the separated components by analyzing their mass-to-charge ratio. This is crucial for identifying potential impurities. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and identifying impurities. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule. While not typically used for routine purity quantification unless a quantitative standard is used (qNMR), it is invaluable for structural elucidation and identifying non-volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (e.g., ester, alkene) in the molecule.

Experimental Protocols

Below are generalized experimental protocols for the key analytical techniques used in the purity analysis of this compound.

1. Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Objective: To quantify the purity of this compound and detect volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a nonpolar column like a DB-5ms or HP-5ms).[5]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-FID Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness nonpolar capillary column.

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify the chemical structure of impurities detected by GC.

  • Instrumentation: A GC-MS system with a similar column as used for GC-FID analysis.

  • Sample Preparation: Same as for GC-FID.

  • GC-MS Conditions (Example):

    • GC conditions can be similar to the GC-FID method.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The mass spectrum of each impurity peak is compared with a reference library (e.g., NIST) to propose a chemical structure.

3. Structural Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound and identify potential isomers or structural impurities.

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if not already present in the solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum for this compound. The trans-configuration of the double bond is typically confirmed by a coupling constant (J-value) of approximately 15-18 Hz between the vinylic protons.

Potential Impurities

The most common impurities in commercially available this compound may include:

  • (Z)-isomer (Ethyl (Z)-oct-2-enoate): The geometric isomer is a common process-related impurity.[6]

  • Starting Materials: Residual amounts of octenoic acid, ethanol, or catalysts used in the esterification process.

  • By-products: Products from side reactions, such as polymers or other esters.

  • Solvents: Residual solvents from the synthesis and purification process.

Visualized Workflow for Purity Analysis

The following diagram illustrates the logical workflow for a comprehensive purity analysis of a commercial sample of this compound.

Purity_Analysis_Workflow Sample Commercial Sample of This compound Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep Receive GC_FID GC-FID Analysis Prep->GC_FID Inject GC_MS GC-MS Analysis Prep->GC_MS Inject NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Analyze Purity_Quant Purity Quantification (Area %) GC_FID->Purity_Quant Impurity_ID Impurity Identification (MS Library Search) GC_MS->Impurity_ID Structure_Confirm Structural Confirmation (Chemical Shifts, Coupling Constants) NMR->Structure_Confirm Final_Report Final Purity Report and Certificate of Analysis Purity_Quant->Final_Report Impurity_ID->Final_Report Structure_Confirm->Final_Report

References

A Comparative Guide to the Certification of Ethyl (E)-oct-2-enoate Standards: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate certification of chemical standards is paramount in research and development, ensuring the reliability and reproducibility of experimental results. Ethyl (E)-oct-2-enoate, a volatile organic compound, requires precise quantification for its use as a standard. This guide provides an objective comparison of two prominent analytical techniques for its certification: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your analytical needs.

At a Glance: qNMR vs. GC-FID for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination as it allows for absolute quantification without the need for a specific reference standard of the analyte.[1] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, a highly accurate purity value can be obtained.[2] Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile organic compounds. It separates compounds based on their volatility and polarity, and the flame ionization detector provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification.

The choice between qNMR and GC-FID depends on several factors, including the required accuracy and precision, the availability of a specific reference standard for the analyte, and the need for structural information.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of qNMR and GC-FID for the certification of a volatile organic standard like this compound. The data presented is a synthesis from various studies on the validation of these techniques for similar analytes.[3][4]

Parameter Quantitative NMR (qNMR) Gas Chromatography-FID (GC-FID) Key Considerations for this compound
Principle Absolute quantification based on the direct proportionality between NMR signal intensity and the number of protons.[5]Relative quantification based on the response of a flame ionization detector to eluted compounds.qNMR provides a direct measure of purity without needing an this compound reference standard. GC-FID requires a certified standard of the analyte for accurate quantification.
Accuracy High, with results traceable to SI units.[5] Typically < 0.5% bias.High, but dependent on the purity of the reference standard. Typically < 1% bias.For primary standard certification, the traceability of qNMR is a significant advantage.
Precision (RSD) Excellent, typically < 0.2% for repeatability and intermediate precision.Excellent, typically < 1% for repeatability and intermediate precision.Both methods offer high precision suitable for certification.
Linearity (R²) Excellent, typically > 0.999.[6]Excellent, typically > 0.995.[4]Both techniques demonstrate a linear response over a wide concentration range.
Limit of Quantification (LOQ) µg to mg range, depending on the analyte and instrument.pg to ng range, highly sensitive for trace impurities.GC-FID is more suitable for detecting and quantifying trace-level impurities.
Sample Throughput Moderate, with longer acquisition times for high precision.High, with relatively fast analysis times per sample.For a large number of samples, GC-FID offers higher throughput.
Structural Information Provides detailed structural information, aiding in impurity identification.Provides retention time, which is not sufficient for definitive identification of unknowns.qNMR can simultaneously quantify the main component and identify unknown impurities.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol

This protocol outlines the general steps for the certification of this compound using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio close to 1:1 with the analyte.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Vortex the solution until fully dissolved and transfer to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[6]

  • Number of Scans: 16 to 64, depending on the required signal-to-noise ratio.

  • Acquisition Time: Sufficient to ensure good digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectrum carefully.

  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, suitable signals would be the vinyl protons or the ethyl group protons.[7]

  • Calculate the purity of the this compound using the following formula:[8]

    Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • PurityIS = Purity of the internal standard

Gas Chromatography-FID (GC-FID) Protocol

This protocol provides a general procedure for the purity determination of this compound by GC-FID using an internal standard.

1. Materials:

  • This compound sample

  • Certified this compound reference standard

  • Internal standard (e.g., a compound with similar properties but well-separated chromatographically, such as ethyl nonanoate)

  • High-purity solvent (e.g., hexane, ethyl acetate)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column (e.g., DB-5ms, HP-5)

2. Sample and Standard Preparation:

  • Stock Solutions: Prepare stock solutions of the this compound sample, the certified reference standard, and the internal standard in the chosen solvent at known concentrations.

  • Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution and adding a constant amount of the internal standard to each.

  • Sample Solution: Prepare a solution of the this compound sample at a concentration within the calibration range, and add the same constant amount of the internal standard.

3. GC-FID Instrumental Conditions:

  • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: e.g., 250 °C

  • Detector Temperature: e.g., 280 °C

  • Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte, internal standard, and any impurities. For example, start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection may be used).

4. Data Analysis:

  • Integrate the peak areas of the this compound and the internal standard in the chromatograms of the calibration standards and the sample solution.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its peak area ratio.

  • Calculate the purity of the sample based on the determined concentration and the weighed amount.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR and the logical comparison between the two techniques.

qNMR_Workflow A Sample and Internal Standard Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (Optimized Parameters) C->D E Data Processing (Phasing, Baseline Correction, Integration) D->E F Purity Calculation (Using Integral Ratios and Weights) E->F G Certified Purity Value F->G

Caption: Experimental workflow for the certification of this compound using qNMR.

qNMR_vs_GCFID cluster_qNMR Quantitative NMR (qNMR) cluster_GCFID Gas Chromatography-FID (GC-FID) A Primary Method (Direct Measurement) B No Analyte-Specific Reference Standard Needed C Provides Structural Information D Traceable to SI Units E Relative Method (Requires Calibration) F Requires Analyte-Specific Reference Standard G Limited Structural Information (Retention Time Only) H High Sensitivity for Volatiles Start Certification of This compound Standard Start->A Start->E

References

A Comparative Guide to Stationary Phases for the GC Analysis of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate gas chromatographic (GC) analysis of Ethyl (E)-oct-2-enoate, a key fragrance and flavor compound, is crucial for quality control and purity assessment. A critical factor in achieving reliable and reproducible separation is the selection of an appropriate stationary phase for the GC column. This guide provides an objective comparison of different stationary phases, supported by experimental data and detailed methodologies, to aid in the selection of the optimal column for your analytical needs.

The choice of stationary phase is paramount as it dictates the selectivity and resolution of the separation.[1][2] The principle of "likes dissolves like" is a fundamental guide, where polar columns are best suited for separating polar compounds, and non-polar columns are ideal for non-polar compounds.[1][2] this compound, an unsaturated ester, possesses a degree of polarity, making the choice between non-polar, polar, and highly polar stationary phases a key consideration.

Comparison of Stationary Phase Performance

The selection of the stationary phase significantly impacts the retention and potential separation of this compound from its isomers or other components in a mixture. Below is a summary of expected performance characteristics based on available data for this compound and analogous compounds.

Stationary Phase TypeCommon Phase ChemistryExpected Retention of this compoundSeparation of Geometric Isomers (E/Z)Primary Separation Mechanism
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% Phenyl-95% Methylpolysiloxane (e.g., VF-5MS, HP-5MS)Lower retention, elution primarily by boiling point.[3]Unlikely to resolve.Van der Waals / Dispersive forces.[3]
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWAX)Higher retention due to dipole-dipole interactions.[4]Possible partial separation, but not guaranteed.[4]Dipole-dipole interactions, hydrogen bonding capabilities.
Highly Polar Cyanopropyl-based (e.g., HP-88, DB-23)Strongest retention.High potential for baseline separation.[4][5]Strong dipole-dipole interactions and potential π-π interactions with the double bond.

Quantitative Data: Kovats Retention Indices

Kovats retention indices (RI) provide a standardized measure of retention for a compound on a given stationary phase. A higher RI value indicates a longer retention time. The available RI data for this compound clearly demonstrates the effect of stationary phase polarity on its retention.

Stationary Phase TypeKovats Retention Index (RI)
Standard Non-Polar1223 - 1275[6][7]
Semi-Standard Non-Polar1243 - 1252.9[6]
Standard Polar1540 - 1557[6]

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and comparing analytical results. Below is a documented experimental protocol for the analysis of this compound on a non-polar stationary phase, as well as a recommended protocol for a highly polar stationary phase based on the analysis of similar unsaturated esters.

Method 1: Analysis on a Non-Polar Stationary Phase (VF-5MS)

This method is suitable for the general quantification of this compound where the separation of geometric isomers is not a primary concern.

  • Column: VF-5MS (5% Phenyl-95% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]

  • Carrier Gas: Helium[8]

  • Oven Temperature Program: Initial temperature of 60°C, followed by a multi-step temperature program to a final temperature of 270°C[8]

  • Injector: Split/Splitless, 250°C

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Method 2: Recommended Protocol for Isomer Separation on a Highly Polar Stationary Phase (e.g., HP-88)

This method is recommended for applications requiring the separation of the (E) and (Z) isomers of ethyl oct-2-enoate, based on successful separations of other unsaturated fatty acid esters.[4][5]

  • Column: HP-88 (Highly polar cyanopropyl-based), 60 m x 0.25 mm ID, 0.20 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Isothermal analysis at a temperature between 150°C and 200°C may be effective. Alternatively, a slow temperature ramp (e.g., 2°C/min) can be employed to optimize separation.

  • Injector: Split/Splitless, 250°C

  • Detector: Flame Ionization Detector (FID)

Logical Workflow for Stationary Phase Selection

The selection of the appropriate stationary phase is a logical process based on the analytical requirements. The following diagram illustrates a typical workflow for choosing a GC column for the analysis of this compound.

GC_Column_Selection_Workflow Workflow for GC Stationary Phase Selection start Define Analytical Goal quant Quantification of Total Ethyl Oct-2-enoate? start->quant isomer Separation of E/Z Isomers Required? quant->isomer No quant->isomer Yes nonpolar Select Non-Polar Column (e.g., VF-5MS, HP-5MS) isomer->nonpolar No polar Select Highly Polar Cyanopropyl Column (e.g., HP-88, DB-23) isomer->polar Yes method_dev Method Development and Optimization nonpolar->method_dev polar->method_dev end Final Analytical Method method_dev->end

Caption: A logical workflow for selecting the appropriate GC stationary phase.

Experimental Workflow for GC Analysis

The general experimental workflow for the GC analysis of this compound is outlined in the diagram below.

GC_Analysis_Workflow General GC Analysis Workflow sample_prep Sample Preparation (Dilution in appropriate solvent) injection Sample Injection (Autosampler or manual) sample_prep->injection separation Chromatographic Separation (GC Column with selected stationary phase) injection->separation detection Detection (FID or MS) separation->detection data_analysis Data Acquisition and Analysis (Integration of peaks, quantification) detection->data_analysis

Caption: A schematic of the typical GC analysis workflow.

References

A Comparative Guide to the Isomeric Purity Determination of Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the isomeric purity of Ethyl (E)-oct-2-enoate is critical in various research and development fields, including pharmaceuticals and flavor chemistry, where the biological activity and sensory properties of the E- and Z-isomers can differ significantly. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is evaluated based on resolution, sensitivity, and other critical parameters, supported by detailed experimental protocols.

At a Glance: Comparison of Analytical Methods

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and interaction with a stationary phase in the liquid phase.Differentiation based on the distinct magnetic environments of atomic nuclei.
Typical Resolution Good to excellent, especially with high-resolution capillary columns.Excellent, particularly with Silver Ion (Ag+)-HPLC for geometric isomers.[1]Not a separation technique, but provides clear differentiation of isomers in a mixture.
Sensitivity (LOD/LOQ) Generally high, especially with Mass Spectrometry (MS) detection.[2]High, dependent on the detector (e.g., UV, ELSD, MS).[3][4][5][6]Lower sensitivity compared to chromatographic methods.[7]
Analysis Time Typically 15-30 minutes per sample.Typically 10-25 minutes per sample.Typically 5-15 minutes per sample for data acquisition.
Sample Preparation Relatively simple, requires sample to be volatile.Can be more complex, especially for Ag+-HPLC.Simple, requires dissolving the sample in a deuterated solvent.
Quantitative Accuracy High, with proper calibration.High, with proper calibration.[8]High, can be used for absolute quantification without a calibration curve (qNMR).
Key Advantage High throughput and excellent for routine analysis of volatile compounds.Superior separation of non-volatile or thermally labile isomers.[9][10]Provides unambiguous structural information and E/Z ratio from a single spectrum.

In-Depth Analysis and Experimental Protocols

This section provides detailed methodologies for each analytical technique, offering a practical guide for implementation in a laboratory setting.

Gas Chromatography (GC)

GC is a robust and widely used technique for the analysis of volatile compounds like this compound. The separation of E/Z isomers is typically achieved on a polar capillary column.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A polar capillary column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for optimal separation of cis/trans isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Expected Elution Order: The (Z)-isomer is generally more volatile and will elute slightly earlier than the (E)-isomer. The mass spectra of both isomers are expected to be very similar, with characteristic fragment ions for ethyl esters.[7][11][12]

Logical Workflow for GC Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of Ethyl oct-2-enoate Dilution Dilute in a volatile solvent (e.g., Hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on polar capillary column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate peak areas of (E) and (Z) isomers Chromatogram->Integration Quantification Calculate Isomeric Purity (%) Integration->Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of Ethyl oct-2-enoate Dissolve Dissolve in mobile phase (e.g., Hexane) Sample->Dissolve Injection Inject into HPLC Dissolve->Injection Separation Separation on Ag+-HPLC column Injection->Separation Detection UV or ELSD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate peak areas of (E) and (Z) isomers Chromatogram->Integration Quantification Calculate Isomeric Purity (%) Integration->Quantification cluster_isomers Isomers cluster_nmr ¹H-NMR Spectroscopy cluster_results Results E_Isomer This compound Coupling_Constant Vinylic Proton Coupling Constant (³J) E_Isomer->Coupling_Constant exhibits Integration Signal Integration E_Isomer->Integration gives signal for Z_Isomer Ethyl (Z)-oct-2-enoate Z_Isomer->Coupling_Constant exhibits Z_Isomer->Integration gives signal for Trans_J ³J ≈ 11-18 Hz Coupling_Constant->Trans_J indicates Cis_J ³J ≈ 5-10 Hz Coupling_Constant->Cis_J indicates Isomeric_Ratio Isomeric Ratio (E:Z) Integration->Isomeric_Ratio determines cluster_reactants Reactants cluster_reaction Wittig Reaction cluster_products Products Ylide Phosphonium Ylide (from Ethyl bromoacetate (B1195939) and PPh₃) Reaction Reaction in an aprotic solvent Ylide->Reaction Aldehyde Hexanal Aldehyde->Reaction Z_Isomer (Z)-Ethyl oct-2-enoate Reaction->Z_Isomer major E_Isomer (E)-Ethyl oct-2-enoate Reaction->E_Isomer minor Byproduct Triphenylphosphine oxide Reaction->Byproduct

References

Safety Operating Guide

Proper Disposal of Ethyl (E)-oct-2-enoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl (E)-oct-2-enoate, a combustible liquid that is also recognized as being toxic to aquatic life with long-lasting effects. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat. This compound is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.

Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This waste should be collected for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.

Key Steps for Collection and Storage:

  • Container Selection: Designate a specific, leak-proof container for flammable organic waste. The container must be chemically compatible with organic esters; glass or a suitable plastic container is recommended.

  • Labeling: Clearly label the container as "Hazardous Waste," "Flammable Organic Liquid," and include the full chemical name: "this compound." If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.

  • Segregation and Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from sources of ignition.[1]

  • Empty Containers: Empty containers that previously held this compound must also be handled with care. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the cleaned containers in accordance with institutional and local regulations.

Important Considerations:

  • DO NOT dispose of this compound down the sink or in regular trash. This practice is prohibited and can harm the environment and violate regulations.

  • For small spills (<50ml), absorb the liquid onto an inert material such as vermiculite, perlite, or cat litter. Scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor.[2]

  • For larger spills, contain the spill and collect the material for disposal as hazardous waste.

Disposal Options and Safety Summary

Disposal MethodSuitability for this compoundKey Safety and Operational Considerations
Licensed Hazardous Waste Contractor Highly Recommended The most compliant and environmentally sound method. Ensures proper handling, transportation, and disposal according to all regulations. Your institution's EHS department can provide specific guidance and arrange for pickup.
Incineration A potential disposal method for bulk quantities Bulk quantities of contaminated esters that cannot be reprocessed may be suitable for incineration at a licensed facility. This should be handled by a professional waste disposal service.[3]
Landfill Not Recommended Due to its liquid nature and environmental hazards, landfilling is not an appropriate disposal method for this compound.
Sewer/Drain Disposal Strictly Prohibited This compound is toxic to aquatic life and should not enter wastewater systems.[1][4]

Experimental Protocols for Waste Treatment

While specific, validated experimental protocols for the neutralization or degradation of this compound at the laboratory scale are not widely documented, general principles for ester disposal can be considered for research purposes under strict safety protocols. Esters can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. This process can be catalyzed by acids or bases. However, any such treatment should be considered a form of hazardous waste treatment and must be conducted in accordance with all applicable regulations and with the approval of your institution's EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_0 This compound Waste Stream A Waste Identification This compound B Is the waste contaminated with other chemicals? A->B C Segregate and label as 'Hazardous Waste: This compound' B->C No D Segregate and list all components on the label B->D Yes E Select appropriate, chemically compatible waste container C->E D->E F Store in designated satellite accumulation area E->F G Arrange for pickup by licensed -hazardous waste contractor via EHS F->G

Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl (E)-oct-2-enoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 7367-82-0[1][2][3]
Molecular Formula C10H18O2[1][3][4]
Molecular Weight 170.25 g/mol [4][5]
Boiling Point 168 °C (334 °F)[6]
Density 0.869 g/cm³ at 25 °C (77 °F)[6]
Flash Point > 100 °C (> 212 °F)[7]
Hazard Statements H227 (Combustible liquid)[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesProtects against splashes and vapors that can cause eye irritation.[8][9]
Face ShieldTo be worn over goggles when there is a significant splash hazard.[8][10]
Hand Protection Disposable Nitrile GlovesSuitable for incidental contact.[8] Always inspect gloves before use.
Heavy-Duty GlovesRecommended for prolonged or direct contact. Consult the manufacturer's compatibility chart for breakthrough times.[8]
Body Protection Standard Laboratory CoatProtects clothing and skin from minor spills and splashes.[8]
Flame-Retardant ClothingRecommended due to the combustible nature of the chemical.[6]
Respiratory Protection Not Generally RequiredIf work is conducted in a well-ventilated area or a chemical fume hood, respiratory protection is typically not needed.[8]
Air-Purifying RespiratorRequired when vapors or aerosols are generated and engineering controls are insufficient.[6]
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.[8]

Operational Plan: Safe Handling Protocols

A systematic approach is crucial for minimizing risks associated with this compound.

Engineering Controls
  • Ventilation: All work must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[8]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in the immediate work area.[8]

Standard Operating Procedure

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.[8]
  • Review the experimental protocol to identify potential hazards.[8]
  • Locate the nearest eyewash station, safety shower, and fire extinguisher.[8]

2. Handling:

  • Don the appropriate PPE as specified in the table above.
  • Dispense the chemical carefully, avoiding the creation of aerosols.[8]
  • Keep containers of this compound closed when not in use.[8]
  • Use non-sparking tools and take precautionary measures against static discharge.[6]
  • Keep the chemical away from heat and all sources of ignition.[6][11]

3. Post-Handling:

  • Decontaminate the work surface with a suitable solvent, followed by washing with soap and water.[8]
  • Remove PPE carefully to avoid cross-contamination.[8]
  • Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency Response: Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Alert Personnel Spill->Evacuate Assess Assess Spill Severity (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill Contain Contain Spill with Absorbent Material MinorSpill->Contain If Safe to Handle ContactEHS Contact Emergency Personnel (EHS) MajorSpill->ContactEHS If Unsafe or Large Neutralize Collect & Bind Spill Material Contain->Neutralize Clean Clean & Decontaminate Area Neutralize->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose SecureArea Secure the Area Prevent Entry ContactEHS->SecureArea

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[6]

    • Do not dispose of this compound down the drain.[6]

    • Segregate chemical waste according to compatibility groups to avoid dangerous reactions.[12]

    • Store waste in clearly labeled, sealed, and undamaged containers.[12] The label must include the full chemical name and approximate concentration.[12]

    • Fill liquid waste containers to only 70-80% of their capacity to allow for vapor expansion.[12]

  • Container Management:

    • Containers must be compatible with the chemical waste being stored.[12]

    • Empty containers may still contain hazardous residue and should be treated as hazardous waste. Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.